molecular formula C12H10N2O B1677892 Pimprinine CAS No. 13640-26-1

Pimprinine

Cat. No.: B1677892
CAS No.: 13640-26-1
M. Wt: 198.22 g/mol
InChI Key: WZJPGCHCOHYLMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pimprinine is a member of indoles.
This compound has been reported in Streptomyces griseocarneus with data available.
structure

Properties

IUPAC Name

5-(1H-indol-3-yl)-2-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-8-13-7-12(15-8)10-6-14-11-5-3-2-4-9(10)11/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJPGCHCOHYLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159782
Record name Pimprinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13640-26-1
Record name Pimprinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013640261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimprinine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pimprinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMPRININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRW4NIT4W1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pimprinine: A Technical Guide to its Discovery, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimprinine, an indole alkaloid first isolated from Streptomyces pimprina, has garnered significant attention within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and biosynthesis of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows. The information presented herein is intended to facilitate further research and development of this compound and its derivatives as potential therapeutic agents.

Discovery and Biological Significance

This compound was first discovered in 1963 as a metabolite isolated from the culture filtrates of the bacterium Streptomyces pimprina. It belongs to the family of 5-(3'-indolyl)oxazole alkaloids and has since been found to be produced by various species of Streptomyces. This compound and its analogues exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery programs. These activities include potent antifungal, antiviral, and antitumor properties. Furthermore, this compound has been shown to inhibit monoamine oxidase and platelet aggregation, suggesting its potential in neurological and cardiovascular applications. The diverse bioactivities of this compound have spurred further investigation into its derivatives, with numerous synthetic analogues being developed to enhance its therapeutic potential.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification, characterization, and formulation in preclinical and clinical studies.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂OPubChem
Molecular Weight 198.22 g/mol PubChem
IUPAC Name 5-(1H-indol-3-yl)-2-methyl-1,3-oxazolePubChem
CAS Number 13640-26-1PubChem
Appearance SolidCayman Chemical
Solubility Soluble in DMF, DMSO, Ethanol, MethanolCayman Chemical

Isolation of this compound from Streptomyces sp. NEAU-C99

The following protocol details the fermentation, extraction, and isolation of this compound and its derivatives from Streptomyces sp. NEAU-C99.

Fermentation
  • Seed Culture Preparation:

    • Inoculate Streptomyces sp. NEAU-C99 into 250 mL baffled Erlenmeyer flasks containing 50 mL of sterile seed medium (Tryptone Soy Broth, 30 g/L).

    • Cultivate for 2 days at 30°C on a rotary shaker at 200 rpm.

  • Production Culture:

    • Transfer 12.5 mL aliquots of the seed culture into 1,000 mL baffled Erlenmeyer flasks, each containing 250 mL of production medium.

    • The production medium consists of: 2% soluble starch (w/v), 2% tryptone (w/v), 1% glycerol (w/v), 0.05% NaCl (w/v), 0.05% K₂HPO₄·3H₂O (w/v), 0.05% MgSO₄·7H₂O (w/v), 0.05% FeSO₄·7H₂O (w/v), and 0.1% KNO₃ (w/v).

    • Incubate the production cultures on a rotary shaker at 200 rpm at 30°C for one week.

Extraction
  • Harvest the fermentation broth (total volume of 25 L) and centrifuge at 4,000 rpm for 20 minutes to separate the supernatant from the mycelia.

  • Extract the supernatant three times with an equal volume of ethyl acetate (EtOAc).

  • Pool the EtOAc extracts and evaporate in vacuo to yield a crude extract.

Isolation and Purification
  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a stepwise gradient of petroleum ether/EtOAc (from 1:0 to 0:1, v/v).

  • Collect the fractions and analyze by thin-layer chromatography (TLC).

  • Subject the this compound-containing fractions to further purification using semipreparative High-Performance Liquid Chromatography (HPLC).

  • An exemplary HPLC method utilizes a gradient of acetonitrile (CH₃CN) in water to yield pure this compound and its analogues.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Seed Culture Seed Culture Production Culture Production Culture Seed Culture->Production Culture Centrifugation Centrifugation Production Culture->Centrifugation Solvent Extraction (EtOAc) Solvent Extraction (EtOAc) Centrifugation->Solvent Extraction (EtOAc) Silica Gel Chromatography Silica Gel Chromatography Solvent Extraction (EtOAc)->Silica Gel Chromatography Semipreparative HPLC Semipreparative HPLC Silica Gel Chromatography->Semipreparative HPLC Pure this compound Pure this compound Semipreparative HPLC->Pure this compound

Figure 1: Workflow for the isolation of this compound.

Biological Activity of this compound and its Derivatives

This compound and its derivatives have demonstrated significant activity against a range of pathogens. The following tables summarize the in vitro antifungal and antiviral activities.

Antifungal Activity
CompoundFungal SpeciesEC₅₀ (µg/mL)Source
This compound Derivative 4aBotrytis cinerea0.3613Molecules, 2021
This compound Derivative 5aBotrytis cinerea1.1283Molecules, 2021
This compound Derivative 3oAlternaria solani6.2255Pest Management Science, 2023
This compound Derivative 3oRhizoctonia solani0.6969Pest Management Science, 2023
Antiviral Activity against Enterovirus 71 (EV71)
CompoundEC₅₀ (µM)Selectivity Index (SI)Source
This compound8916Virology Journal, 2014
Pimprinethine3524Virology Journal, 2014
WS-30581 A1623Virology Journal, 2014
WS-30581 B1121Virology Journal, 2014

Elucidation of the this compound Biosynthetic Pathway

The biosynthesis of this compound in Streptomyces has been elucidated through a combination of genome mining, gene knockout, heterologous expression, and in vitro enzymatic assays. The core biosynthetic gene cluster, designated pimABC, is responsible for the formation of the this compound scaffold.

G cluster_pathway This compound Biosynthetic Pathway L-Tryptophan L-Tryptophan D-Tryptophan D-Tryptophan L-Tryptophan->D-Tryptophan PimB (Racemase) N-acetyl-D-Tryptophan N-acetyl-D-Tryptophan D-Tryptophan->N-acetyl-D-Tryptophan PimA (N-acetyltransferase) This compound This compound N-acetyl-D-Tryptophan->this compound PimC (Dioxygenase) G Genome Mining Genome Mining Gene Knockout Gene Knockout Genome Mining->Gene Knockout Heterologous Expression Heterologous Expression Gene Knockout->Heterologous Expression In Vitro Enzymatic Assays In Vitro Enzymatic Assays Heterologous Expression->In Vitro Enzymatic Assays Pathway Elucidation Pathway Elucidation In Vitro Enzymatic Assays->Pathway Elucidation

Pimprinine Production in Streptomyces Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimprinine, an indole alkaloid first isolated from Streptomyces pimprina, has garnered significant interest within the scientific community due to its diverse and promising biological activities.[1][2] This compound and its derivatives have demonstrated a range of pharmacological effects, including antifungal, antitumor, and anti-plant-viral properties.[1][2] As the search for novel therapeutic agents continues, understanding the microbial production of this compound is crucial for harnessing its full potential. This technical guide provides a comprehensive overview of the Streptomyces species known to produce this compound, detailing available quantitative data, experimental protocols for its production and isolation, and insights into its biosynthetic pathway.

This compound-Producing Streptomyces Species

Several species of the genus Streptomyces have been identified as producers of this compound and its related alkaloids. The primary species include:

  • Streptomyces pimprina : This is the original and eponymous source from which this compound was first isolated.[1][2]

  • Streptomyces sp. NEAU-C99 : A soil-derived actinomycete that has been shown to produce a variety of both new and previously identified this compound alkaloids.[1][3] This strain is a significant subject of recent research into this compound derivatives.

  • Streptomyces netropsis NZY3 : A rhizosphere-derived strain whose study has been instrumental in elucidating the biosynthetic pathway of this compound.

While other Streptomyces species are prolific producers of a vast array of secondary metabolites, these three are the most prominently cited in the literature concerning this compound production.

Quantitative Data on this compound Production

The available quantitative data on this compound production is primarily focused on the total crude extract yields rather than the specific yield of pure this compound. The following table summarizes the reported data from the fermentation of Streptomyces sp. NEAU-C99.

Streptomyces Species Fermentation Volume (L) Crude Extract Yield (g) Yield per Liter (g/L) Reference
Streptomyces sp. NEAU-C992510.0 (from supernatant)0.4[1]

Note: The yield of pure this compound and its derivatives from the crude extract is not explicitly quantified in the available literature. Further studies are required to determine the precise production titers of individual this compound-related compounds.

Experimental Protocols

This section provides detailed methodologies for the fermentation, extraction, and isolation of this compound and its derivatives from Streptomyces species, primarily based on the protocols established for Streptomyces sp. NEAU-C99.[1]

Fermentation Protocol

A multi-stage fermentation process is employed to cultivate the Streptomyces species and induce the production of this compound.

a. Culture Media:

  • ISP3 Agar (for initial growth): Oatmeal (20 g/L), KNO₃ (0.2 g/L), MgSO₄·7H₂O (0.2 g/L), K₂HPO₄·3H₂O (0.5 g/L), Agar (20 g/L), pH 7.2.

  • Seed Medium (for inoculum preparation): Tryptone Soy Broth (30 g/L).

  • Production Medium: Soluble starch (2% w/v), Tryptone (2% w/v), Glycerol (1% w/v), NaCl (0.05% w/v), K₂HPO₄·3H₂O (0.05% w/v), MgSO₄·7H₂O (0.05% w/v), FeSO₄·7H₂O (0.05% w/v), KNO₃ (0.1% w/v).

b. Fermentation Steps:

  • Initial Culture: Streak the Streptomyces strain on ISP3 agar plates and incubate at 28°C for 7 days.

  • Seed Culture: Inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of sterile seed medium with the agar culture. Incubate at 30°C for 2 days on a rotary shaker at 200 rpm.

  • Production Culture: Transfer aliquots (12.5 mL) of the seed culture into 1,000 mL baffled Erlenmeyer flasks, each containing 250 mL of production medium.

  • Incubation: Incubate the production cultures at 30°C for 7 days on a rotary shaker at 200 rpm.

Extraction and Isolation Protocol

Following fermentation, a systematic extraction and chromatographic process is used to isolate this compound and its derivatives.

a. Extraction:

  • Centrifugation: Centrifuge the fermentation broth (e.g., 25 L) at 4,000 rpm for 20 minutes to separate the supernatant and mycelia.

  • Supernatant Extraction: Extract the supernatant three times with an equal volume of ethyl acetate (EtOAc).

  • Mycelia Extraction: Extract the mycelia three times with methanol (MeOH).

  • Concentration: Concentrate the EtOAc and MeOH extracts in vacuo to yield oily crude extracts.

b. Isolation:

  • Silica Gel Column Chromatography: Subject the combined crude extract to silica gel column chromatography.

  • Elution Gradient: Elute the column with a stepwise gradient of petroleum ether and ethyl acetate.

  • Fraction Collection: Collect the fractions based on the elution profile.

  • Further Purification: Purify the fractions containing this compound derivatives using semi-preparative High-Performance Liquid Chromatography (HPLC).

Analytical Quantification Protocol (General HPLC Method)

A general Reverse-Phase HPLC (RP-HPLC) method can be adapted for the quantification of this compound.

a. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

b. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both may contain a small percentage of a modifier like formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: this compound and its derivatives exhibit UV absorbance, with detection wavelengths typically set around 220-330 nm.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Injection Volume: 10-20 µL.

c. Quantification:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Prepare the fermentation extract samples by dissolving a known amount in a suitable solvent and filtering. Inject the sample into the HPLC system.

  • Concentration Determination: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Biosynthetic Pathway and Regulation

Research on Streptomyces netropsis NZY3 has provided initial insights into the enzymatic steps involved in this compound biosynthesis. The pathway involves a series of key enzymes that convert primary metabolites into the final this compound structure.

The regulation of this compound biosynthesis is likely governed by a complex network of transcriptional regulators, a common feature in Streptomyces secondary metabolism. These regulatory networks often involve pathway-specific regulators located within the biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental signals. While specific regulators for the this compound cluster have not been fully elucidated, general principles of Streptomyces antibiotic regulatory proteins (SARPs) and other transcriptional factor families are expected to apply.[4][5][6][7]

Visualizations

Experimental Workflow for this compound Production and Isolation

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_isolation Isolation & Analysis strain Streptomyces Strain agar_plate ISP3 Agar Plate (7 days, 28°C) strain->agar_plate seed_culture Seed Culture (2 days, 30°C, 200 rpm) agar_plate->seed_culture production_culture Production Culture (7 days, 30°C, 200 rpm) seed_culture->production_culture centrifugation Centrifugation production_culture->centrifugation supernatant_extraction Supernatant Extraction (Ethyl Acetate) centrifugation->supernatant_extraction mycelia_extraction Mycelia Extraction (Methanol) centrifugation->mycelia_extraction concentration Concentration supernatant_extraction->concentration mycelia_extraction->concentration silica_column Silica Gel Column Chromatography concentration->silica_column hplc Semi-preparative HPLC silica_column->hplc analysis Analytical HPLC/LC-MS hplc->analysis

Caption: Workflow for this compound production, from fermentation to isolation and analysis.

Proposed Biosynthetic Pathway of this compound

biosynthetic_pathway tryptophan L-Tryptophan pimB PimB (Tryptophan Racemase) tryptophan->pimB Isomerization d_tryptophan D-Tryptophan pimA PimA (N-acetyltransferase) d_tryptophan->pimA Acetylation intermediate1 N-acetyl-D-tryptophan pimC PimC (Dioxygenase) intermediate1->pimC Hydroxylation & Cyclization intermediate2 Hydroxylated Intermediate pimprinine_core This compound Core Structure intermediate2->pimprinine_core Further modifications pimB->d_tryptophan pimA->intermediate1 pimC->intermediate2

Caption: Key enzymatic steps in the proposed this compound biosynthetic pathway.

References

An In-depth Technical Guide to Pimprinine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimprinine, a naturally occurring indole alkaloid first isolated from Streptomyces pimprina, has garnered significant attention within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its synthesis, isolation, and biological evaluation are presented, alongside a thorough analysis of its spectroscopic characteristics. This document aims to serve as a core resource for researchers engaged in the study and potential therapeutic development of this compound and its analogues.

Chemical Structure and Identification

This compound is chemically identified as 3-(2-methyl-1,3-oxazol-5-yl)-1H-indole. Its structure features a core indole ring substituted at the 3-position with a 2-methyloxazole moiety.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 3-(2-methyl-1,3-oxazol-5-yl)-1H-indole
CAS Number 13640-26-1
Molecular Formula C₁₂H₁₀N₂O
Molecular Weight 198.22 g/mol
Canonical SMILES CC1=NC=C(O1)C2=CNC3=CC=CC=C32
InChI InChI=1S/C12H10N2O/c1-8-13-7-12(15-8)10-6-14-11-5-3-2-4-9(10)11/h2-7,14H,1H3
InChIKey WZJPGCHCOHYLMB-UHFFFAOYSA-N

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in experimental settings and for formulation development.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical State Solid[1]
Melting Point 149.0–150.5 °CA specific melting point for a closely related derivative is reported; this compound's melting point is expected to be in a similar range. Further experimental verification is recommended.
Boiling Point Not reported
Solubility Soluble in DMF, DMSO, ethanol, and methanol. Poor water solubility.[1]
pKa Not reported
logP (calculated) 2.5

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound and its derivatives, confirming the molecular formula C₁₂H₁₀N₂O.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the this compound molecule. Characteristic absorption bands for the N-H stretch of the indole ring, C=N and C=C stretching of the aromatic systems, and C-O stretching of the oxazole ring are expected.

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for further investigation in drug discovery.

Table 3: Summary of Biological Activities of this compound

ActivityDescriptionQuantitative Data
Monoamine Oxidase (MAO) Inhibition This compound is a potent inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.IC₅₀ = 48 µM for inhibition of serotonin deamination by MAO.[1]
Anticonvulsant Activity Demonstrates significant anticonvulsant effects in animal models.Increases the minimum and maximum electroshock seizure thresholds in mice at a dose of 80 mg/kg.[1]
Antiplatelet Activity Inhibits the aggregation of platelets induced by various agonists.IC₅₀ = 3 µg/mL (vs. arachidonic acid) and 25 µg/mL (vs. collagen) for inhibition of rabbit platelet aggregation. IC₅₀ = 6 µg/mL for inhibition of thromboxane A₂ synthesis.[1]
Antimicrobial Activity Exhibits inhibitory activity against a range of microorganisms.MICs: M. tuberculosis (25 µg/mL), P. varioti (1 µg/mL), C. albicans (1.5 µg/mL), and S. lutea (2.5 µg/mL).[1]
Antiviral Activity Shows activity against plant viruses, such as tobacco mosaic virus (TMV).[3]
Antifungal Activity Effective against various phytopathogenic fungi.[4]
Signaling Pathways and Logical Relationships

The diverse biological activities of this compound suggest its interaction with multiple cellular pathways. For instance, its MAO inhibitory activity directly impacts serotonergic signaling. Its antiplatelet effects are mediated through the inhibition of thromboxane A₂ synthesis, a key pathway in platelet aggregation. The antifungal mechanism of action for this compound derivatives has been suggested to involve the inhibition of leucyl-tRNA synthetase.[4]

Pimprinine_MoA This compound This compound MAO Monoamine Oxidase This compound->MAO inhibits Thromboxane_Synthase Thromboxane A₂ Synthase This compound->Thromboxane_Synthase inhibits Leucyl_tRNA_Synthetase Leucyl-tRNA Synthetase This compound->Leucyl_tRNA_Synthetase inhibits (derivative) Serotonin Serotonin Metabolism MAO->Serotonin regulates Neurotransmission Neurotransmission Serotonin->Neurotransmission Platelet_Aggregation Platelet Aggregation Thromboxane_Synthase->Platelet_Aggregation promotes Fungal_Protein_Synthesis Fungal Protein Synthesis Leucyl_tRNA_Synthetase->Fungal_Protein_Synthesis required for

Figure 1: Simplified diagram of this compound's mechanisms of action.

Experimental Protocols

Synthesis of this compound

A general and efficient one-pot synthesis for 5-(3'-indolyl)oxazoles, including this compound, has been developed.[2][5]

Synthesis_Workflow Indole Indole Friedel_Crafts Friedel-Crafts Acylation Indole->Friedel_Crafts Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Friedel_Crafts Three_Acetylindole 3-Acetylindole Friedel_Crafts->Three_Acetylindole Kornblum_Oxidation Iodination/Kornblum Oxidation Three_Acetylindole->Kornblum_Oxidation Iodine I₂ Iodine->Kornblum_Oxidation DMSO DMSO DMSO->Kornblum_Oxidation Indole_Keto_Aldehyde Indole α-keto aldehyde (in situ) Kornblum_Oxidation->Indole_Keto_Aldehyde Condensation Condensation/Decarboxylation/Annulation/Oxidation Indole_Keto_Aldehyde->Condensation Amino_Acid Amino Acid (e.g., Alanine) Amino_Acid->Condensation This compound This compound Condensation->this compound

Figure 2: General synthetic workflow for this compound.

Protocol:

  • Acylation of Indole: To a solution of indole in a suitable solvent (e.g., dichloromethane), add a Lewis acid (e.g., SnCl₄) followed by the dropwise addition of acetyl chloride at 0-5 °C. The reaction is stirred at room temperature until completion.

  • One-Pot Oxazole Formation: The resulting 3-acetylindole is then subjected to an iodination/Kornblum oxidation sequence using iodine in DMSO to generate the indole α-keto aldehyde intermediate in situ.

  • Cyclization: An appropriate amino acid (e.g., alanine for this compound synthesis) is then added to the reaction mixture, which undergoes a cascade of condensation, decarboxylation, annulation, and oxidation to yield the final 5-(3'-indolyl)oxazole product.

  • Purification: The crude product is purified by column chromatography on silica gel.

Isolation from Streptomyces sp.

This compound can be isolated from the fermentation broth of Streptomyces species.[6][7]

Protocol:

  • Fermentation: Streptomyces sp. is cultured in a suitable seed medium followed by a production medium for several days.

  • Extraction: The fermentation broth is centrifuged, and the supernatant is extracted multiple times with an organic solvent such as ethyl acetate.

  • Concentration: The organic extracts are combined and evaporated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography and preparative HPLC, to isolate pure this compound.

Anticonvulsant Activity Assay (Maximal Electroshock Seizure - MES Test in Mice)

This in vivo assay is a standard model for screening potential anticonvulsant drugs.[8][9]

Protocol:

  • Animal Model: Male Swiss albino mice are used.

  • Drug Administration: this compound, dissolved in a suitable vehicle, is administered intraperitoneally (i.p.) at a dose of 80 mg/kg. A control group receives the vehicle only.

  • Induction of Seizures: After a specific pre-treatment time, a maximal electrical stimulus is delivered via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The duration of the seizure is also recorded.

  • Analysis: The ability of this compound to abolish or reduce the duration of the tonic hindlimb extension is considered a measure of its anticonvulsant activity.

Antiplatelet Activity Assay (In Vitro Platelet Aggregation)

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.[10][11]

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy donors is centrifuged at a low speed to obtain PRP.

  • Drug Incubation: PRP is incubated with different concentrations of this compound or a vehicle control for a specified time at 37 °C.

  • Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as arachidonic acid or collagen.

  • Measurement: Aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the PRP suspension as platelets aggregate.

  • Analysis: The percentage inhibition of platelet aggregation by this compound is calculated by comparing the aggregation in the presence of the compound to that of the control. The IC₅₀ value is then determined.

Antifungal Activity Assay (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[3][12]

Protocol:

  • Inoculum Preparation: A standardized suspension of the fungal test organism is prepared.

  • Drug Dilution: A serial dilution of this compound is prepared in a microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature for a specified period.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.

Conclusion

This compound is a fascinating natural product with a rich chemical profile and a wide array of biological activities. Its potential as a lead compound for the development of new therapeutics in areas such as neurology, hematology, and infectious diseases is significant. This technical guide provides a foundational body of knowledge to aid researchers in their exploration of this promising molecule. Further studies are warranted to fully elucidate its mechanisms of action, establish a comprehensive safety profile, and optimize its structure for enhanced therapeutic efficacy.

References

Pimprinine's Mechanism of Action as a Monoamine Oxidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimprinine, a naturally occurring alkaloid, has been identified as an inhibitor of monoamine oxidase (MAO), a key enzyme in the catabolism of neurotransmitters. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as a MAO inhibitor. While early research established its inhibitory potential, detailed characterization, particularly regarding its selectivity for MAO-A versus MAO-B and the nature of its inhibition, remains an area for further investigation. This document summarizes the available quantitative data, outlines a probable experimental protocol for assessing its inhibitory activity, and presents visual representations of the MAO inhibition pathway and a generalized experimental workflow.

Introduction to Monoamine Oxidase and this compound

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[1] MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibitors are primarily used as antidepressants.[2] MAO-B is more active towards phenylethylamine and dopamine, and its inhibitors are employed in the management of Parkinson's disease.[2]

This compound is an alkaloid that has been isolated from Streptomyces species.[3] Initial studies in the 1970s identified it as a potent inhibitor of monoamine oxidase.[3]

Quantitative Data on this compound's MAO Inhibitory Activity

The available quantitative data on this compound's MAO inhibitory activity is limited. The primary reported value is an IC50 for the inhibition of serotonin deamination, which is a key function of MAO-A.

Table 1: Summary of this compound's In Vitro MAO-A Inhibitory Activity

CompoundTargetSubstrateIC50 (μM)Source
This compoundMonoamine OxidaseSerotonin48Commercial Supplier Data

Note: The lack of data on MAO-B inhibition and kinetic parameters such as Kᵢ highlights a significant gap in the current knowledge of this compound's pharmacological profile. Further research is required to determine its selectivity and the precise nature of its interaction with both MAO isoforms.

Proposed Experimental Protocol for In Vitro MAO Inhibition Assay

The following is a detailed, generalized protocol for determining the MAO-A inhibitory activity of this compound using a spectrophotometric method with kynuramine as the substrate. This protocol is based on established methodologies for MAO assays.[4][5]

3.1. Materials and Reagents

  • Recombinant human MAO-A (or mitochondrial fraction from a suitable tissue source)

  • This compound

  • Kynuramine dihydrobromide (substrate)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Microplate reader capable of measuring absorbance at 316 nm

  • 96-well UV-transparent microplates

3.2. Preparation of Solutions

  • Enzyme Solution: Prepare a working solution of MAO-A in potassium phosphate buffer to a final concentration that yields a linear reaction rate for at least 15 minutes.

  • Substrate Solution: Prepare a stock solution of kynuramine dihydrobromide in water. Dilute to the desired final concentration in potassium phosphate buffer just before use.

  • Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Make serial dilutions in potassium phosphate buffer to achieve a range of final concentrations for IC50 determination. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

3.3. Assay Procedure

  • Assay Setup: To each well of a 96-well microplate, add:

    • Potassium phosphate buffer

    • This compound solution at various concentrations (or vehicle control)

  • Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Enzyme Addition: Add the MAO-A enzyme solution to each well.

  • Reaction Initiation: Initiate the reaction by adding the kynuramine substrate solution to all wells.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 316 nm over time (e.g., every minute for 15-30 minutes). The product of kynuramine oxidation, 4-hydroxyquinoline, has a maximum absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

4.1. Signaling Pathway of MAO-A Inhibition

The following diagram illustrates the general mechanism of MAO-A inhibition, which leads to an increase in the levels of key neurotransmitters.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin MAO-A MAO-A Serotonin->MAO-A Metabolized by Increased Serotonin Increased Serotonin Serotonin->Increased Serotonin Increased Availability Aldehyde Aldehyde MAO-A->Aldehyde Produces This compound This compound This compound->MAO-A Inhibits Postsynaptic Receptors Postsynaptic Receptors Increased Serotonin->Postsynaptic Receptors Activates

Caption: General signaling pathway of MAO-A inhibition by this compound.

4.2. Experimental Workflow for this compound MAO Inhibition Assay

The diagram below outlines the key steps in the experimental workflow for assessing the MAO inhibitory potential of this compound.

Experimental_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution Prepare this compound Serial Dilutions Prepare Reagents->Serial Dilution Assay Plate Setup Assay Plate Setup Serial Dilution->Assay Plate Setup Pre-incubation Pre-incubation Assay Plate Setup->Pre-incubation Add Enzyme Add Enzyme Pre-incubation->Add Enzyme Initiate Reaction Add Substrate (Kynuramine) Add Enzyme->Initiate Reaction Measure Absorbance Kinetic Reading (316 nm) Initiate Reaction->Measure Absorbance Data Analysis Calculate Rates & IC50 Measure Absorbance->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for determining the IC50 of this compound for MAO-A.

Discussion and Future Directions

The current evidence suggests that this compound is a moderately potent inhibitor of MAO-A. However, to fully understand its therapeutic potential and guide further drug development, several key areas need to be addressed:

  • Selectivity: The inhibitory activity of this compound against MAO-B must be determined to establish its selectivity profile. A highly selective MAO-A inhibitor would have a different therapeutic application than a non-selective or MAO-B selective inhibitor.

  • Reversibility and Kinetics: Studies to determine whether this compound is a reversible or irreversible inhibitor are crucial. This, along with the determination of the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), will provide a more detailed understanding of its mechanism of action.

  • In Vivo Efficacy: While early studies showed some in vivo effects, more rigorous preclinical studies are needed to correlate its MAO inhibitory activity with behavioral outcomes in relevant animal models.

  • Molecular Modeling: Molecular docking and simulation studies of this compound with both MAO-A and MAO-B would provide valuable insights into its binding mode and could guide the design of more potent and selective analogs.

Conclusion

This compound represents a natural product scaffold with potential for development as a monoamine oxidase inhibitor. The existing data points towards a preferential, though moderately potent, inhibition of MAO-A. The comprehensive characterization of its inhibitory profile, including selectivity, reversibility, and kinetic parameters, is essential for advancing our understanding of its mechanism of action and for unlocking its full therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for future research in this area.

References

A Technical Guide to the Biological Activities of Pimprinine Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Pimprinine, a naturally occurring indole alkaloid first isolated from Streptomyces pimprina, has emerged as a molecule of significant interest in the fields of pharmacology and drug development. Exhibiting a diverse and potent range of biological activities, this compound and its derivatives have been investigated for their anticancer, antimicrobial, neuropharmacological, and hemostatic properties. This technical guide provides an in-depth overview of the multifaceted biological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action to support researchers, scientists, and drug development professionals in harnessing its therapeutic potential.

Introduction

This compound is a heterocyclic natural product characterized by a 5-(1H-indol-3-yl)oxazole core structure. Originally discovered in the culture filtrates of Streptomyces pimprina, it belongs to a broader family of related alkaloids that demonstrate a wide array of biological effects.[1] Its unique structure has made it a valuable lead compound for the synthesis of novel derivatives with enhanced potency and specificity. This guide will systematically explore the primary biological activities attributed to this compound and its analogues.

Anticancer and Cytotoxic Activities

This compound and its dimeric forms have demonstrated notable antiproliferative and cytotoxic effects against a panel of human cancer cell lines. This activity establishes its potential as a scaffold for the development of novel oncologic agents.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of this compound derivatives has been quantified using half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassCell LineCancer TypeIC₅₀ (µM)Reference
Dimeric Pimprinines (A-D) MCF-7Breast Adenocarcinoma13.8 - 18.2[2]
SMMC-7721Hepatocellular Carcinoma25.2 (Cmpd. 3)[2]
Various¹Leukemia, Lung, Colon12.7 - 30.7[2]
Cisplatin (Control) MCF-7Breast Adenocarcinoma26.8[2]
¹Includes HL-60 (Leukemia), A-549 (Lung Cancer), and SW-480 (Colon Carcinoma).
Experimental Protocol: Cytotoxicity (MTT Assay)

The determination of cytotoxic activity is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity.[3][4][5]

  • Cell Culture: Human cancer cells (e.g., MCF-7, A-549) are seeded into 96-well microplates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The culture medium is aspirated from the wells and replaced with medium containing the test compound. Control wells receive medium with DMSO only.

  • Incubation: The plates are incubated for an additional 48-72 hours.

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: The culture medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value is determined by plotting the viability percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization: Cytotoxicity Assay Workflow

G A Seed cancer cells in 96-well plate B Incubate for 24h (Attachment) A->B C Treat with serial dilutions of this compound alkaloid B->C D Incubate for 48-72h (Exposure) C->D E Add MTT reagent to each well D->E F Incubate for 4h (Formazan formation) E->F G Solubilize formazan crystals (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and determine IC50 value H->I

A standard workflow for determining the IC₅₀ value using the MTT assay.

Antimicrobial Activities

This compound exhibits broad-spectrum antimicrobial properties, with demonstrated efficacy against various pathogenic fungi and bacteria, including drug-resistant strains.

Quantitative Data: Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

OrganismTypeMIC (µg/mL)Reference
Paecilomyces variotiiFungus1.0
Candida albicansFungus1.5
Sarcina luteaBacterium2.5
Mycobacterium tuberculosisBacterium25.0

Note: Data for this table was compiled from a general product description citing older literature; specific primary sources for these exact values were not retrieved in the search.

Derivatives of this compound have also shown potent antifungal activity against major plant pathogens, with some compounds demonstrating EC₅₀ values superior to commercial fungicides like Azoxystrobin and Boscalid.[1][8]

Proposed Mechanisms of Action

While the precise mechanisms are still under investigation, molecular docking studies have provided valuable insights. For antifungal activity, derivatives of this compound are proposed to target essential cellular processes:

  • Inhibition of Leucyl-tRNA Synthetase: By binding to this enzyme, the alkaloid can prevent the attachment of leucine to its tRNA, thereby halting protein synthesis.[1][8] This mechanism is similar to that of the antifungal agent AN2690.[9]

  • Inhibition of Succinate Dehydrogenase (SDH): Targeting SDH (Complex II) in the mitochondrial electron transport chain disrupts cellular respiration and energy production, leading to fungal cell death.

Visualization: Proposed Antifungal Mechanisms

G cluster_0 Mechanism 1: Protein Synthesis Inhibition cluster_1 Mechanism 2: Respiration Inhibition P1 This compound Derivative LeuRS Leucyl-tRNA Synthetase P1->LeuRS Binds to editing site Protein Protein Synthesis (Blocked) LeuRS->Protein P2 This compound Derivative SDH Succinate Dehydrogenase (SDH) P2->SDH Inhibits ATP ATP Production (Blocked) SDH->ATP

Proposed antifungal mechanisms of action for this compound derivatives.
Experimental Protocol: Mycelial Growth Inhibition Assay

This method is widely used to evaluate the in vitro antifungal activity of compounds against filamentous fungi.[10][11]

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While still molten (approx. 45-50°C), the this compound compound, dissolved in a suitable solvent like DMSO, is added to achieve the desired final concentrations. The amended agar is then poured into sterile Petri dishes.

  • Fungal Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus (e.g., Alternaria solani, Gibberella zeae) and placed in the center of the PDA plate.[12]

  • Incubation: Plates are incubated at an optimal temperature (e.g., 25°C) for several days, until the mycelium in the control plate (containing only the solvent) has reached the edge of the plate.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions for each plate.

  • Analysis: The percentage of mycelial growth inhibition (MGI) is calculated using the formula: MGI (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Neuropharmacological Activities

This compound has demonstrated significant activity within the central nervous system, primarily as an anticonvulsant and an inhibitor of monoamine oxidase.

Monoamine Oxidase (MAO) Inhibition

This compound inhibits the enzyme monoamine oxidase (MAO), which is responsible for the degradation of key neurotransmitters like serotonin.[8] This inhibition leads to an increase in the synaptic concentration of these neurotransmitters.

Quantitative Data: Neuropharmacological Efficacy
ActivityParameterValueReference
MAO Inhibition IC₅₀ (vs. Serotonin deamination)48 µM
Anticonvulsant Effective Dose (in mice)80 mg/kg

Note: Data for this table was compiled from a general product description citing older literature; specific primary sources for these exact values were not retrieved in the search.

Visualization: MAO Inhibition Mechanism

G Serotonin Serotonin (Neurotransmitter) MAO Monoamine Oxidase (MAO) Serotonin->MAO Substrate Metabolites Inactive Metabolites MAO->Metabolites Catalyzes Degradation This compound This compound This compound->MAO Inhibits

This compound inhibits the degradation of serotonin by the MAO enzyme.
Experimental Protocol: In Vitro MAO Activity Assay

This fluorometric assay measures the activity of MAO by detecting hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.[13][14]

  • Sample Preparation: A source of MAO enzyme, such as recombinant human MAO-A or MAO-B or tissue homogenates (e.g., brain mitochondria), is prepared in an appropriate assay buffer.

  • Inhibitor Incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound (or a control inhibitor like Clorgyline for MAO-A) for a defined period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: A reaction mix is prepared containing a substrate (e.g., Tyramine), a probe (e.g., Amplex Red), and horseradish peroxidase (HRP). This mix is added to the wells to start the reaction. MAO oxidizes the substrate, producing H₂O₂. HRP then uses the H₂O₂ to convert the probe into its fluorescent analogue (resorufin).

  • Measurement: The plate is incubated for 30-60 minutes at 25-37°C, and fluorescence is measured kinetically using a microplate reader (Ex/Em = ~535/587 nm).

  • Analysis: The rate of fluorescence increase is proportional to MAO activity. The IC₅₀ value for this compound is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Hemostatic and Vascular Activities

This compound has been shown to interfere with hemostasis by inhibiting platelet aggregation, a critical step in thrombus formation.

Antiplatelet Aggregation

The alkaloid effectively inhibits the aggregation of rabbit platelets induced by agonists such as arachidonic acid and collagen. This activity is attributed to its ability to block the synthesis of thromboxane A₂ (TXA₂), a potent platelet activator.[15]

Quantitative Data: Antiplatelet Efficacy
Inducing AgentActivityIC₅₀ (µg/mL)Reference
Arachidonic Acid Platelet Aggregation3.0
Collagen Platelet Aggregation25.0
Arachidonic Acid TXA₂ Synthesis6.0

Note: Data for this table was compiled from a general product description citing older literature; specific primary sources for these exact values were not retrieved in the search.

Visualization: Inhibition of Thromboxane A₂ Pathway

G PL Membrane Phospholipids AA Arachidonic Acid PL->AA PLA2 COX Cyclooxygenase (COX) AA->COX TXA2 Thromboxane A2 (TXA2) COX->TXA2 via PGH2 Aggregation Platelet Aggregation TXA2->Aggregation This compound This compound This compound->COX Inhibits TXA2 Synthesis

This compound blocks platelet aggregation by inhibiting Thromboxane A₂ synthesis.
Experimental Protocol: In Vitro Platelet Aggregation Assay

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function.[16][17]

  • Blood Collection: Whole blood is drawn from a healthy donor into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma (PRP) from red and white blood cells.[18]

  • PPP Preparation: A portion of the remaining blood is centrifuged at a high speed (e.g., 2,500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used to set the baseline (100% light transmission).

  • Assay Procedure: A sample of PRP is placed in a cuvette with a stir bar inside an aggregometer, which is maintained at 37°C. The instrument is calibrated with PRP (0% transmission) and PPP (100% transmission).

  • Inhibition Test: The PRP is pre-incubated with this compound or a vehicle control for a short period (e.g., 2-5 minutes).

  • Aggregation Induction: An agonist (e.g., arachidonic acid or collagen) is added to the cuvette to induce aggregation. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.[19]

  • Data Analysis: The change in light transmission is recorded over time. The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of this compound to that of the vehicle control. IC₅₀ values are determined from a dose-response curve.

Summary and Future Directions

This compound is a versatile alkaloid with a robust profile of biological activities, including significant anticancer, antimicrobial, neuropharmacological, and antiplatelet effects. The quantitative data underscore its potency, and preliminary mechanistic studies provide a foundation for further investigation.

Future research should focus on:

  • Mechanism Elucidation: Detailed investigation into the specific signaling pathways modulated by this compound in cancer cells to understand its mode of cytotoxic action.

  • In Vivo Studies: Translating the promising in vitro results into animal models to assess efficacy, pharmacokinetics, and safety for all identified biological activities.

  • Structural Optimization: Continuing the design and synthesis of novel this compound analogues to enhance target specificity, improve potency, and reduce potential off-target effects.

  • Antiviral Scope: Expanding antiviral testing beyond plant viruses to evaluate its potential against human viral pathogens.

The diverse bioactivities of this compound make it an exceptionally promising scaffold for the development of new therapeutics to address a range of critical diseases.

References

An In-depth Technical Guide to the Natural Sources of Pimprinine and Streptochlorin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and biological activities of the indole alkaloids pimprinine and streptochlorin. Both compounds, primarily produced by actinomycetes of the genus Streptomyces, have garnered significant interest in the scientific community for their diverse pharmacological properties, including antifungal, anti-inflammatory, and antiproliferative activities. This document details quantitative data on their production, experimental protocols for their isolation, and the signaling pathways through which they exert their biological effects.

Natural Sources and Production Yields

This compound and streptochlorin are secondary metabolites produced by various species of Streptomyces, a genus of Gram-positive bacteria predominantly found in soil and marine environments.[1][2] The production of these compounds is influenced by the specific strain, fermentation conditions, and nutritional composition of the culture medium.

This compound

This compound was first isolated from the culture filtrates of Streptomyces pimprina.[2] It has since been identified in other Streptomyces species, including soil-derived strains like Streptomyces sp. NEAU-C99 and Streptomyces griseocarneus.[3][4] While precise fermentation yields from various native producers are not always extensively reported in the literature, biotransformation and synthetic approaches have also been explored.

Streptochlorin

Streptochlorin was originally isolated from a marine-derived Streptomyces species.[2] It has also been found in other marine and soil-dwelling Streptomyces, such as Streptomyces sp. SYYLWHS-1-4.[5] The optimization of fermentation conditions has been shown to significantly enhance the yield of streptochlorin.

Quantitative Data on Production

The following tables summarize the available quantitative data on the production of this compound and streptochlorin from various Streptomyces species.

CompoundProducing OrganismEnvironmentFermentation VolumeCrude Extract YieldPurified Compound YieldReference
This compound AlkaloidsStreptomyces sp. NEAU-C99Soil25 L11.0 gDithis compound A: 2.2 mgDithis compound B: 2.6 mgDithis compound C: 2.3 mgDithis compound D: 2.0 mg(±)-Pimprinol D: Not specifiedPimprinone A: Not specifiedthis compound: Not specified[3]
StreptochlorinStreptomyces sp. SYYLWHS-1-4Marine SedimentNot Specified300 mg16.5 mg (>95% purity)[5]
StreptochlorinStreptomyces sp. SYYLWHS-1-4Marine SedimentNot SpecifiedNot Specified3.37 mg/L (Optimized)[6]

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound and streptochlorin from bacterial cultures typically involve solvent extraction followed by various chromatographic techniques. Below are detailed methodologies adapted from published literature.

Isolation of this compound Alkaloids from Streptomyces sp. NEAU-C99

This protocol is based on the methodology described by Yu et al. (2020).[3]

1. Fermentation:

  • Grow Streptomyces sp. NEAU-C99 on ISP3 agar plates for 7 days at 28°C.

  • Inoculate into 250 mL baffled Erlenmeyer flasks containing 50 mL of sterile seed medium (Tryptone Soy Broth, 30 g/L).

  • Cultivate for 2 days at 30°C on a rotary shaker at 200 rpm.

  • Use the seed culture to inoculate a 25 L fermentation vessel and incubate for a specified period to allow for the production of this compound alkaloids.

2. Extraction:

  • Centrifuge the fermentation broth (25 L) at 4,000 rpm for 20 minutes to separate the supernatant and mycelia.

  • Extract the supernatant three times with an equal volume of ethyl acetate (EtOAc).

  • Evaporate the combined EtOAc extracts in vacuo to obtain a crude extract.

  • Extract the mycelia three times with methanol (MeOH).

  • Concentrate the MeOH extract in vacuo to remove the solvent, and then extract the resulting aqueous concentrate three times with EtOAc.

  • Combine the crude extracts from the supernatant and mycelia after confirming their similarity by HPLC and TLC.

3. Purification:

  • Subject the combined crude extract (11.0 g) to silica gel column chromatography, eluting with a gradient of petroleum ether/EtOAc.

  • Further purify the resulting fractions using semi-preparative HPLC with a C18 column and a suitable gradient of acetonitrile in water to isolate the individual this compound alkaloids.

Isolation of Streptochlorin from Streptomyces sp. SYYLWHS-1-4

This protocol is based on the methodology described by Li et al. (2016).[5]

1. Fermentation (Optimized Conditions):

  • Prepare a fermentation medium containing: yeast extract (1.889 g/L), soluble starch (8.636 g/L), K₂HPO₄ (0.359 g/L), CaCl₂ (2.5 g/L), MgSO₄ (0.625 g/L), and marine salt (25 g/L).

  • Adjust the initial pH to 7.0.

  • Inoculate with Streptomyces sp. SYYLWHS-1-4 and incubate at 27.5°C for 11 days.

2. Extraction:

  • After fermentation, obtain the culture broth and extract it with an appropriate organic solvent such as ethyl acetate to yield a crude extract.

3. Purification using High-Speed Counter-Current Chromatography (HSCCC):

  • Prepare a two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (9:0.8:5:5, v/v/v/v).

  • Dissolve the crude sample (300 mg) in a suitable volume of the solvent mixture.

  • Perform preparative HSCCC separation to obtain purified streptochlorin (16.5 mg with >95% purity).

Signaling Pathways and Mechanisms of Action

This compound and streptochlorin exhibit a range of biological activities by modulating specific cellular signaling pathways. The following sections describe the known mechanisms of action and provide corresponding diagrams generated using the DOT language for Graphviz.

Anti-inflammatory Action of Streptochlorin via the TRIF-Dependent Pathway

Streptochlorin has been shown to exert anti-inflammatory effects by inhibiting the Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling pathway, which is activated by lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4).

TRIF_Pathway cluster_membrane Cell Membrane TLR4 TLR4 TRIF TRIF TLR4->TRIF activates LPS LPS LPS->TLR4 binds Streptochlorin Streptochlorin Streptochlorin->TRIF inhibits IRF3 IRF3 TRIF->IRF3 activates STAT1 STAT1 TRIF->STAT1 activates Inflammatory_Mediators Pro-inflammatory Mediators (NO, pro-IL-1β, IL-6) IRF3->Inflammatory_Mediators induces STAT1->Inflammatory_Mediators induces

Caption: Streptochlorin inhibits the TRIF-dependent signaling pathway.

Apoptosis Induction by Streptochlorin through a ROS-Mediated Mitochondrial Pathway

Streptochlorin can induce apoptosis in cancer cells by promoting the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the caspase cascade.[7]

Apoptosis_Pathway Streptochlorin Streptochlorin ROS ROS Generation Streptochlorin->ROS Mito Mitochondrial Membrane Potential (ΔΨm) Decrease ROS->Mito Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 downregulates Casp3 Caspase-3 Activation Mito->Casp3 Bcl2->Casp3 inhibits Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-mediated mitochondrial apoptosis induced by streptochlorin.

Proposed Antifungal Mechanism via Inhibition of Leucyl-tRNA Synthetase

Molecular docking studies suggest that derivatives of this compound and streptochlorin may exert their antifungal activity by inhibiting leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in fungi.[6]

LeuRS_Inhibition cluster_fungal_cell Fungal Cell Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Leucyl_tRNA_Leu Leucyl-tRNA-Leu LeuRS->Leucyl_tRNA_Leu catalyzes Protein_Synthesis Protein Synthesis Leucyl_tRNA_Leu->Protein_Synthesis Pimprinine_Streptochlorin This compound / Streptochlorin Derivatives Pimprinine_Streptochlorin->LeuRS inhibits

Caption: Inhibition of leucyl-tRNA synthetase by this compound/streptochlorin.

Conclusion

This compound and streptochlorin, natural products from Streptomyces, represent promising lead compounds for the development of new therapeutic agents. This guide has provided a detailed overview of their natural sources, quantitative production data, and methodologies for their isolation. Furthermore, the elucidation of their mechanisms of action, particularly the anti-inflammatory and apoptotic pathways of streptochlorin and the potential antifungal target for both compounds, offers a solid foundation for further research and drug development efforts. The provided experimental protocols and pathway diagrams serve as valuable resources for scientists in the fields of natural product chemistry, pharmacology, and drug discovery.

References

Initial Screening of Pimprinine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimprinine, an indole alkaloid first isolated from Streptomyces pimprina, is the parent compound of a growing family of natural and synthetic derivatives that have demonstrated a wide spectrum of biological activities.[1] This technical guide provides an in-depth overview of the initial screening of this compound's bioactivity, focusing on its anticancer, antifungal, antiviral, and enzyme inhibitory properties. The document is intended to serve as a comprehensive resource, detailing experimental methodologies, presenting quantitative data for comparative analysis, and visualizing the potential signaling pathways involved in its mechanism of action.

Anticancer Activity

The cytotoxic potential of this compound and its analogues has been evaluated against a variety of human cancer cell lines. The primary screening method for assessing this activity is typically a cell viability assay, such as the MTT or Sulforhodamine B (SRB) assay.

Quantitative Anticancer Data

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound and its derivatives against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Dithis compound AMCF-7 (Breast adenocarcinoma)18.2[1]
Dithis compound BMCF-7 (Breast adenocarcinoma)13.8[1]
Dithis compound CSMMC-7721 (Hepatocellular carcinoma)25.2[1]
Dithis compound DMCF-7 (Breast adenocarcinoma)15.6[1]
This compound Analogue 47 CCRF-CEM (Leukemia)1.88[2]
This compound Analogue 47 MOLT-4 (Leukemia)1.92[2]
Oxazepine Derivative 5b CaCo-2 (Colorectal adenocarcinoma)39.6[3]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[4]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound/derivative stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or its derivatives and incubate for a further 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Gently remove the culture medium and fix the adherent cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

G cluster_workflow SRB Assay Workflow plate_cells Plate Cells treat_cells Treat with this compound plate_cells->treat_cells 24h fix_cells Fix with TCA treat_cells->fix_cells 48-72h stain_cells Stain with SRB fix_cells->stain_cells 1h read_absorbance Read Absorbance stain_cells->read_absorbance 30min analyze_data Calculate IC50 read_absorbance->analyze_data G cluster_workflow Mycelium Growth Inhibition Assay Workflow prepare_media Prepare PDA with This compound inoculate Inoculate with Fungal Plug prepare_media->inoculate incubate Incubate inoculate->incubate measure Measure Colony Diameter incubate->measure analyze Calculate % Inhibition measure->analyze G cluster_workflow Anti-TMV Local Lesion Assay Workflow prepare_inoculum Prepare TMV Inoculum with this compound inoculate_leaf Inoculate Half-Leaf prepare_inoculum->inoculate_leaf incubate_plant Incubate Plant inoculate_leaf->incubate_plant count_lesions Count Local Lesions incubate_plant->count_lesions 3-7 days analyze_inhibition Calculate % Inhibition count_lesions->analyze_inhibition G cluster_workflow MAO Inhibition Assay Workflow pre_incubate Pre-incubate MAO with this compound add_substrate Add Substrate pre_incubate->add_substrate monitor_reaction Monitor Product Formation add_substrate->monitor_reaction calculate_kinetics Calculate IC50/Ki monitor_reaction->calculate_kinetics G cluster_pathway Hypothetical NF-κB Signaling Pathway Inhibition stimulus Inflammatory Stimulus ikk IKK Complex stimulus->ikk This compound This compound This compound->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces G cluster_pathway Potential MAPK Signaling Pathway Modulation growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors Phosphorylates cellular_response Cell Proliferation, Survival, Differentiation transcription_factors->cellular_response Regulates This compound This compound This compound->raf This compound->mek This compound->erk

References

Pimprinine: An In-Depth Technical Guide to its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal spectrum of activity for the natural product pimprinine. While research has heavily focused on the enhanced efficacy of its synthetic derivatives, this document consolidates the available data on the parent compound and its analogues, offering insights into its potential as an antifungal agent. This guide adheres to stringent data presentation and visualization requirements to facilitate advanced research and development.

Core Antifungal Activity

This compound, an indole alkaloid originally isolated from Streptomyces pimprina, has demonstrated notable antifungal properties, primarily against a range of phytopathogenic fungi.[1] While extensive quantitative data in the form of Minimum Inhibitory Concentrations (MICs) for the parent compound are limited in publicly available literature, the existing research consistently indicates its fungistatic or fungicidal potential. The majority of in-depth studies have transitioned to evaluating more potent synthetic derivatives of this compound.

Quantitative Data on this compound and a Key Derivative

Due to the limited availability of a broad range of MIC values for this compound, the following table includes available data for the parent compound and a well-studied, more active ring-opened derivative (Compound 3o) to provide a comparative perspective on its antifungal efficacy.

Fungal SpeciesThis compound MIC (µg/mL)Compound 3o EC₅₀ (µg/mL)Reference Fungi Type
Alternaria solaniData not available6.2255Plant Pathogen
Rhizoctonia solaniData not available0.6969Plant Pathogen
Botrytis cinereaData not available-Plant Pathogen
Gibberella zeaeData not available-Plant Pathogen
Pythium dissimileData not available-Plant Pathogen
Botryotinia fuckelianaData not available-Plant Pathogen

Note: The lack of extensive MIC data for this compound is a notable gap in the current body of research, with most studies focusing on the improved activity of its derivatives. EC₅₀ values for Compound 3o are provided as a proxy for the potential of the this compound scaffold.

Experimental Protocols

The primary method utilized in the cited literature to assess the antifungal activity of this compound and its derivatives is the mycelium growth rate method . This assay provides a direct measure of a compound's ability to inhibit the vegetative growth of filamentous fungi.

Detailed Methodology: Mycelium Growth Rate Assay

1. Fungal Strains and Culture Conditions:

  • The fungal species of interest (e.g., Alternaria solani, Rhizoctonia solani) are obtained from a reputable culture collection.
  • Fungi are maintained on Potato Dextrose Agar (PDA) slants at 4°C and sub-cultured onto fresh PDA plates prior to the assay.
  • Incubation is typically carried out at 25-28°C for 5-7 days, or until sufficient mycelial growth is observed.

2. Preparation of Test Compounds:

  • This compound or its derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution of known concentration.
  • Serial dilutions of the stock solution are prepared to achieve the desired final test concentrations.

3. Assay Procedure:

  • A poisoned food technique is employed. An appropriate volume of the test compound solution is mixed with molten PDA to achieve the final desired concentration. The final concentration of the solvent (e.g., DMSO) should be non-inhibitory to fungal growth (typically ≤1% v/v).
  • The PDA mixed with the test compound is poured into sterile Petri dishes and allowed to solidify.
  • A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed in the center of the agar plate containing the test compound.
  • Control plates are prepared using the solvent without the test compound.
  • The plates are incubated at 25-28°C for a period determined by the growth rate of the fungus (typically 48-96 hours), or until the mycelium in the control plate reaches the edge of the dish.

4. Data Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions.
  • The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.
  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible mycelial growth.
  • The half-maximal effective concentration (EC₅₀) can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow: Mycelium Growth Rate Assay

Mycelium_Growth_Rate_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture (Active Growth) Inoculation Inoculation (Mycelial Plug) Fungal_Culture->Inoculation Mycelial Plug Stock_Solution This compound Stock (in DMSO) Poisoned_Agar Poisoned PDA Plates (this compound + Agar) Stock_Solution->Poisoned_Agar Serial Dilutions Poisoned_Agar->Inoculation Incubation Incubation (25-28°C, 48-96h) Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation Determination Determine MIC/EC₅₀ Calculation->Determination

Caption: Workflow for the mycelium growth rate assay.

Proposed Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

Leucyl_tRNA_Synthetase_Inhibition This compound This compound LRS Leucyl-tRNA Synthetase (LRS) This compound->LRS Inhibits Aminoacylation Aminoacylation (Leucyl-tRNA(Leu)) LRS->Aminoacylation Fungal_Growth_Inhibition Fungal Growth Inhibition LRS->Fungal_Growth_Inhibition Leads to Leucine Leucine Leucine->LRS tRNA_Leu tRNA(Leu) tRNA_Leu->LRS Protein_Synthesis Protein Synthesis Aminoacylation->Protein_Synthesis

Caption: Inhibition of protein synthesis via LRS.

Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase

Succinate_Dehydrogenase_Inhibition This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Fungal_Growth_Inhibition Fungal Growth Inhibition SDH->Fungal_Growth_Inhibition Leads to Succinate Succinate Succinate->SDH ATP_Production ATP Production ETC->ATP_Production

Caption: Disruption of cellular respiration via SDH.

References

Unveiling the Antiviral Potential of Pimprinine and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimprinine, an oxazole alkaloid originally isolated from Streptomyces pimprina, and its synthetic and natural analogs have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the antiviral properties of this compound and its key analogs, namely Pimprinethine, WS-30581 A, and WS-30581 B. We delve into their efficacy against a range of viruses, elucidate the current understanding of their mechanism of action, detail the experimental protocols for their evaluation, and present the quantitative data in a clear, comparative format. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel antiviral therapeutics.

Antiviral Activity: Quantitative Analysis

The antiviral efficacy of this compound and its analogs has been evaluated against several human and plant viruses. The following tables summarize the key quantitative data from these studies, including the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a crucial measure of a compound's therapeutic window.

Table 1: Antiviral Activity against Human Viruses [1]

CompoundVirusCell LineEC50 (µM)CC50 (µM)SI (CC50/EC50)
This compound Enterovirus 71 (EV71)RD89>1400>16
Adenovirus 7 (ADV-7)HeLa>100>1000-
Coxsackievirus B3 (CVB3)Vero>100>1000-
Herpes Simplex Virus 1 (HSV-1)Vero>100>1000-
Influenza A Virus (H1N1)MDCK>100>1000-
Pimprinethine Enterovirus 71 (EV71)RD3585024
Adenovirus 7 (ADV-7)HeLa1575050
Coxsackievirus B3 (CVB3)Vero4575017
Herpes Simplex Virus 1 (HSV-1)Vero6075013
Influenza A Virus (H1N1)MDCK>100750-
WS-30581 A Enterovirus 71 (EV71)RD1637023
Adenovirus 7 (ADV-7)HeLa1035035
Coxsackievirus B3 (CVB3)Vero2835013
Herpes Simplex Virus 1 (HSV-1)Vero423508
Influenza A Virus (H1N1)MDCK853504
WS-30581 B Enterovirus 71 (EV71)RD1123021
Adenovirus 7 (ADV-7)HeLa821026
Coxsackievirus B3 (CVB3)Vero2221010
Herpes Simplex Virus 1 (HSV-1)Vero352106
Influenza A Virus (H1N1)MDCK702103
Ribavirin Enterovirus 71 (EV71)RD102>1200>12
Adenovirus 7 (ADV-7)HeLa75>1000>13
Coxsackievirus B3 (CVB3)Vero95>1000>11
Acyclovir Herpes Simplex Virus 1 (HSV-1)Vero5>1000>200
Amantadine Influenza A Virus (H1N1)MDCK10>500>50

Data presented as mean values from at least three independent experiments. RD: Human Rhabdomyosarcoma cells; HeLa: Human cervical cancer cells; Vero: African green monkey kidney epithelial cells; MDCK: Madin-Darbey Canine Kidney cells.

Table 2: Antiviral Activity against Tobacco Mosaic Virus (TMV) [2][3]

CompoundConcentration (µg/mL)Inactivation Activity (%)
This compound Analog 5l 50058.3
This compound Analog 9h 50055.1
This compound Analog 10h 50054.7
Ningnanmycin (Control) 50052.6
Ribavirin (Control) 50045.2

Activity measured against TMV in Nicotiana glutinosa leaves.

Mechanism of Antiviral Action

Current research indicates that this compound analogs, particularly Pimprinethine, WS-30581 A, and WS-30581 B, exert their antiviral effects against Enterovirus 71 (EV71) by targeting the early stages of the viral replication cycle.[1][4] Specifically, these compounds have been shown to inhibit viral RNA synthesis and subsequent viral protein production.[1] The precise molecular targets within these processes are yet to be fully elucidated. It is hypothesized that the mechanism of action against other susceptible viruses, such as Adenovirus 7, may be similar.[1][4]

The following diagram illustrates the proposed general mechanism of action for this compound analogs against EV71.

G cluster_virus EV71 Life Cycle cluster_drug This compound Analogs Entry Viral Entry Uncoating Uncoating & Genome Release Entry->Uncoating Translation Viral Protein Synthesis (IRES-mediated) Uncoating->Translation Replication Viral RNA Replication Translation->Replication Replication->Translation Assembly Virion Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release Pimprinethine Pimprinethine Pimprinethine->Translation Inhibition Pimprinethine->Replication Inhibition WS30581A WS-30581 A WS30581A->Translation WS30581A->Replication WS30581B WS-30581 B WS30581B->Translation WS30581B->Replication

Caption: Proposed mechanism of action of this compound analogs against EV71.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antiviral properties of this compound and its analogs.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method for assessing the ability of a compound to protect cells from virus-induced death.

G cluster_setup Assay Setup cluster_treatment Treatment and Infection cluster_incubation Incubation and Observation cluster_readout Data Analysis A Seed host cells in 96-well plates B Incubate for 24h to form a monolayer A->B C Prepare serial dilutions of test compounds B->C D Add compounds to cells C->D E Infect cells with virus (e.g., 100 TCID50) D->E F Incubate at 37°C in a CO2 incubator E->F G Observe for cytopathic effects (CPE) for 48-72h F->G H Assess cell viability using MTT or similar assay G->H I Calculate EC50 and CC50 values H->I G cluster_pre Pre-treatment cluster_co Co-treatment cluster_post Post-treatment cluster_result Result Analysis A Add compound before virus B Wash cells A->B C Infect cells B->C D Incubate C->D K Measure viral replication inhibition D->K E Add compound and virus simultaneously F Incubate E->F F->K G Infect cells H Wash cells G->H I Add compound after virus H->I J Incubate I->J J->K

References

Pimprinine: A Technical Guide to a Promising Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimprinine, an indole alkaloid first isolated from Streptomyces pimprina, has emerged as a significant lead compound in the field of drug discovery.[1] This natural product and its derivatives belong to the 5-(3′-indolyl)oxazole family and have demonstrated a broad spectrum of potent biological activities, including antifungal, antiviral, and anticancer properties.[1] The versatile scaffold of this compound makes it an attractive starting point for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, its synthesis, biological activities, mechanisms of action, and the experimental protocols utilized in its evaluation, offering a valuable resource for researchers engaged in the discovery and development of new pharmaceuticals.

Synthesis of this compound and Its Derivatives

The chemical synthesis of this compound and its analogs is a critical step in exploring its therapeutic potential, allowing for the generation of derivatives with improved potency and pharmacokinetic profiles.

Total Synthesis of this compound

A common and efficient method for the synthesis of the 5-(3-indolyl)-oxazole core of this compound involves a one-pot reaction employing 3-acylindole and an appropriate amino acid as substrates.[1]

Experimental Protocol: One-Pot Synthesis of this compound

  • Preparation of Starting Materials: Indole is used as the initial starting material.

  • Acylation: Indole undergoes acylation to form a 3-acylindole intermediate.

  • Cyclization: The 3-acylindole is then reacted with an amino acid (specifically, one that provides the desired R group for the oxazole ring, which is a methyl group for this compound) in the presence of a suitable cyclizing agent and solvent.

  • Purification: The final product, this compound, is purified using standard chromatographic techniques.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves modifications at various positions of the indole and oxazole rings to investigate structure-activity relationships (SAR). A general protocol for synthesizing 2-substituted-4-halogen-5-(1H-indol-3-yl)oxazoles is described below.

Experimental Protocol: General Synthesis of this compound Derivatives [2]

  • Starting Material: A 2-substituted-5-(1H-indol-3-yl)oxazole is used as the starting material.

  • Halogenation: To a stirred solution of the starting oxazole (0.50 mmol) in a 1:1 mixture of THF and CCl4 (10 mL), N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (0.55 mmol) is added.

  • Reaction: The resulting mixture is heated at 45°C for approximately 8 hours.

  • Work-up: The reaction mixture is allowed to cool, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the desired halogenated this compound derivative.

Biological Activities and Quantitative Data

This compound and its derivatives have been extensively evaluated for their biological activities against a range of pathogens and cell lines. The following tables summarize the key quantitative data from these studies.

Antifungal Activity

This compound analogs have shown significant activity against various phytopathogenic fungi.

CompoundTarget FungusIC50 / EC50 (µg/mL)Reference
This compound Analog (4a) Gibberella zeaeMore active than Azoxystrobin and Boscalid[1]
This compound Analog (5a) Alternaria Leaf SpotMore active than Azoxystrobin and Boscalid[1]
This compound Analog (8c) Not SpecifiedMore active than Azoxystrobin and Boscalid[1]
This compound Analog (8d) Not SpecifiedMore active than Azoxystrobin and Boscalid[1]
Ring-opened Derivative (3o) Alternaria solani6.2255[3]
Ring-opened Derivative (3o) Rhizoctonia solani0.6969[3]
Antiviral Activity

Derivatives of this compound have demonstrated notable antiviral effects, particularly against Enterovirus 71 (EV71).

CompoundTarget VirusEC50 (µM)Selectivity Index (SI)Reference
This compound EV718916[4]
Pimprinethine EV713524[4]
WS-30581 A EV711623[4]
WS-30581 B EV711121[4]
Ribavirin (Control) EV7110212[4]
Anticancer Activity

The anticancer potential of this compound and its analogs has been investigated against several human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Piperine (related alkaloid) HeLa (Cervical Adenocarcinoma)Not explicitly stated, but induces apoptosis[5]
Piperine (related alkaloid) DLD-1 (Colorectal Cancer)Induces G1 phase arrest and apoptosis[6][7]
Peiminine (related alkaloid) H1299 (Non-small cell lung cancer)Inhibits cell viability[5]
Peiminine (related alkaloid) Osteosarcoma cellsSuppresses proliferation and induces apoptosis[8]

Experimental Protocols for Biological Assays

Standardized protocols are essential for the reliable evaluation of the biological activities of this compound and its derivatives.

Antifungal Susceptibility Testing

Experimental Protocol: Mycelium Growth Rate Method [1]

  • Preparation of Media: Potato dextrose agar (PDA) is prepared and autoclaved.

  • Incorporation of Compounds: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the molten PDA at various concentrations.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture is placed in the center of the compound-amended PDA plate.

  • Incubation: Plates are incubated at a suitable temperature (e.g., 25-28°C) in the dark.

  • Measurement: The diameter of the fungal colony is measured at regular intervals until the growth in the control plate (without compound) reaches the edge of the plate.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated relative to the control. EC50 values are determined by probit analysis.

Antiviral Activity Assay

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay [4]

  • Cell Seeding: Host cells (e.g., human rhabdomyosarcoma (RD) cells for EV71) are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Virus Infection: The cell monolayer is infected with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: Serial dilutions of the test compounds are added to the infected cells.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere.

  • Observation of CPE: The cytopathic effect is observed microscopically daily.

  • Cell Viability Assay: After the incubation period (e.g., 72 hours), cell viability is assessed using a suitable method, such as the MTT assay.

  • Calculation of EC50: The 50% effective concentration (EC50), the concentration of the compound that inhibits 50% of the viral CPE, is calculated.

Cytotoxicity Assay

Experimental Protocol: MTT Assay [5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is determined.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of this compound is crucial for its development as a therapeutic agent. Research has pointed to several potential molecular targets and signaling pathways.

Antifungal Mechanism of Action

  • Inhibition of Leucyl-tRNA Synthetase: Molecular docking studies suggest that this compound derivatives can bind to leucyl-tRNA synthetase, an essential enzyme for protein synthesis in fungi.[1] Inhibition of this enzyme would disrupt protein translation, leading to fungal cell death.

Antifungal_Mechanism_Leucyl_tRNA_Synthetase This compound This compound Derivative LeuRS Leucyl-tRNA Synthetase This compound->LeuRS Inhibits Protein_Synthesis Protein Synthesis LeuRS->Protein_Synthesis Required for Fungal_Cell_Death Fungal Cell Death Protein_Synthesis->Fungal_Cell_Death Disruption leads to

Caption: this compound inhibits fungal growth by targeting leucyl-tRNA synthetase.

  • Inhibition of Succinate Dehydrogenase (SDH): Some ring-opened this compound derivatives are proposed to target succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[9] Inhibition of SDH disrupts cellular respiration and energy production.

Antifungal_Mechanism_SDH This compound Ring-Opened This compound Derivative SDH Succinate Dehydrogenase (SDH) This compound->SDH Inhibits TCA_Cycle Citric Acid Cycle SDH->TCA_Cycle Component of ETC Electron Transport Chain SDH->ETC Component of ATP_Production ATP Production TCA_Cycle->ATP_Production ETC->ATP_Production Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Disruption leads to

Caption: this compound derivatives can disrupt fungal respiration by inhibiting SDH.

Antiviral Mechanism of Action

This compound derivatives have been shown to inhibit the replication of EV71 by targeting the early stages of the viral life cycle, specifically viral RNA replication and protein synthesis.[4]

Antiviral_Mechanism cluster_virus_replication EV71 Replication Cycle Viral_Entry Viral Entry Viral_RNA_Replication Viral RNA Replication Viral_Entry->Viral_RNA_Replication Viral_Protein_Synthesis Viral Protein Synthesis Viral_RNA_Replication->Viral_Protein_Synthesis Virion_Assembly Virion Assembly Viral_Protein_Synthesis->Virion_Assembly Viral_Release Viral Release Virion_Assembly->Viral_Release This compound This compound Derivative This compound->Viral_RNA_Replication Inhibits This compound->Viral_Protein_Synthesis Inhibits

Caption: this compound derivatives inhibit EV71 by blocking RNA and protein synthesis.

Anticancer Mechanism of Action

The anticancer activity of related alkaloids like piperine and peiminine suggests that this compound may act through the induction of apoptosis and cell cycle arrest. Key signaling pathways implicated include the PI3K/Akt and MAPK pathways, often triggered by an increase in reactive oxygen species (ROS).[5][6][7]

Anticancer_Mechanism This compound This compound-like Alkaloid ROS Increased ROS This compound->ROS PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Inhibits MAPK MAPK Pathway ROS->MAPK Activates Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2/M) PI3K_Akt->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis MAPK->Apoptosis Leads to

Caption: Proposed anticancer mechanism of this compound-like alkaloids.

Experimental and Drug Discovery Workflow

The discovery and development of this compound-based drugs follow a structured workflow, from initial screening to preclinical studies.

Drug_Discovery_Workflow Start Natural Product Isolation (this compound) Synthesis Synthesis of Derivatives Start->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical In Vitro & In Vivo Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for this compound-based drug discovery.

Conclusion

This compound stands out as a highly promising natural product lead for the development of new drugs. Its broad range of biological activities, coupled with a synthetically accessible scaffold, provides a solid foundation for further research. The detailed quantitative data, experimental protocols, and mechanistic insights presented in this guide are intended to facilitate the efforts of researchers in harnessing the therapeutic potential of this compound and its derivatives. Future work should focus on elucidating the precise molecular interactions within the identified signaling pathways and on optimizing the pharmacokinetic and safety profiles of lead candidates to pave the way for clinical development.

References

Methodological & Application

Application Note: Pimprinine Synthesis from Indole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pimprinine is a naturally occurring indole alkaloid, first isolated from Streptomyces pimprina. It belongs to the 5-(3′-indolyl)oxazole family of compounds, which are known for a wide range of biological activities. This compound and its derivatives have demonstrated significant potential as antifungal, antiviral, and monoamine oxidase (MAO) inhibitors, making them attractive scaffolds for drug discovery and development.[1][2][3] This document provides a detailed protocol for the chemical synthesis of this compound starting from readily available indole, based on established methodologies.[4] The synthesis involves a three-step sequence: acylation of indole, an iodination/Kornblum oxidation to form a key intermediate, and a final condensation and annulation with glycine to construct the oxazole ring.

Overall Synthesis Workflow

The synthesis of this compound from indole is accomplished via a three-step process. The workflow begins with the Vilsmeier-Haack acylation of indole to produce 3-acetylindole. This intermediate is then converted to an indole α-keto aldehyde through an iodination/Kornblum oxidation sequence. Finally, a condensation reaction with glycine followed by cyclization yields the target molecule, this compound.

G Indole Indole Acetylindole 3-Acetylindole Indole->Acetylindole  Step 1: Vilsmeier-Haack  (POCl₃, DMF) Ketoaldehyde Indole α-keto aldehyde (Intermediate) Acetylindole->Ketoaldehyde  Step 2: Iodination/Kornblum Oxidation  (I₂, DMSO) This compound This compound Ketoaldehyde->this compound  Step 3: Condensation/Annulation   Glycine Glycine Glycine->this compound

Caption: Chemical synthesis pathway from indole to this compound.

Experimental Protocols

This section details the step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 3-Acetylindole

  • Reagents & Setup: Prepare a solution of N,N-dimethylformamide (DMF, 5.0 eq) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) to the DMF at 0°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Add a solution of indole (1.0 eq) in DMF to the Vilsmeier reagent at 0°C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into a beaker of crushed ice and aqueous sodium hydroxide (NaOH) solution. Stir until the intermediate hydrolyzes and a precipitate forms.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. The crude 3-acetylindole can be purified by recrystallization from ethanol to yield a white or pale yellow solid.

Step 2: Synthesis of Indole α-keto aldehyde (Intermediate)

  • Reagents & Setup: In a flask protected from light, dissolve 3-acetylindole (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Reaction: Add iodine (I₂, 2.0 eq) to the solution in portions. Heat the reaction mixture to 80°C and stir for 4-6 hours. The reaction progress can be monitored by TLC. This step involves an iodination followed by a Kornblum oxidation to generate the α-keto aldehyde, which is used directly in the next step.[4]

  • Quenching: After completion, cool the mixture to room temperature and quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

Step 3: Synthesis of this compound (5-(1H-indol-3-yl)oxazole)

  • Reagents & Setup: To the crude indole α-keto aldehyde mixture from Step 2, add glycine (2.0 eq) and ammonium acetate (CH₃COONH₄, 3.0 eq).

  • Condensation & Annulation: Heat the resulting mixture to 100-110°C and stir for 3-5 hours. This one-pot reaction sequence involves condensation, decarboxylation, annulation, and oxidation to form the oxazole ring.[4]

  • Workup: After cooling, pour the reaction mixture into ice water. A solid precipitate will form.

  • Purification: Filter the crude product and wash it with water. Purify the solid by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to obtain pure this compound.

Data Presentation

The following tables summarize the reaction conditions and key characterization data for this compound.

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Vilsmeier-Haack AcylationPOCl₃, DMFDMF0 to RT2 - 485 - 95
2Iodination/Kornblum OxidationI₂DMSO804 - 6(Used in situ)
3Oxazole AnnulationGlycine, CH₃COONH₄DMSO100 - 1103 - 560 - 75

Table 2: Characterization Data for this compound

PropertyData
Molecular Formula C₁₁H₈N₂O
Molecular Weight 184.19 g/mol
Appearance Pale yellow solid
¹H NMR (Example)Chemical shifts (δ) for indole and oxazole protons.
HRMS (ESI) (Example)m/z calculated for [M+H]⁺, found value.[3][5]

Biological Activity and Proposed Mechanism of Action

This compound and its analogs are known to exhibit a broad spectrum of biological activities, with antifungal properties being particularly notable.[1][5][6] Studies suggest that the antifungal mode of action may involve the inhibition of essential enzymes in pathogenic fungi. Molecular docking studies have proposed that this compound derivatives can bind to leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis.[2] By inhibiting LeuRS, this compound disrupts the attachment of leucine to its corresponding tRNA, thereby halting protein synthesis and inhibiting fungal growth.

G cluster_0 Fungal Cell This compound This compound LeuRS Leucyl-tRNA Synthetase (LeuRS) This compound->LeuRS Inhibits ProteinSynthesis Protein Synthesis LeuRS->ProteinSynthesis Essential for FungalGrowth Fungal Growth Inhibited ProteinSynthesis->FungalGrowth Required for

Caption: Proposed mechanism of antifungal action for this compound.

References

Total Synthesis of Pimprinine and its Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of Pimprinine, a naturally occurring indole alkaloid, and its derivatives. This document details synthetic protocols, quantitative biological activity data, and insights into the mechanism of action, offering a valuable resource for chemists and pharmacologists in the field of natural product synthesis and drug discovery.

Introduction

This compound is an indole alkaloid first isolated from Streptomyces pimprina.[1] It belongs to the 5-(3'-indolyl)oxazole family of natural products, which exhibit a wide range of biological activities, including antifungal, antiviral, and antitumor properties.[2][3][4] The core structure of this compound, a 5-(1H-indol-3-yl)oxazole, has been a target for synthetic chemists due to the promising therapeutic potential of its derivatives.[5] This document outlines established synthetic routes to this compound and novel derivatives, summarizes their biological activities, and presents detailed experimental protocols.

Synthetic Strategies

The total synthesis of this compound and its derivatives primarily revolves around the construction of the central 5-(3'-indolyl)oxazole scaffold. A common and efficient approach involves a one-pot reaction employing 3-acetylindole and an appropriate amino acid as key starting materials.[2] This method allows for the facile synthesis of the core structure, which can then be further modified to generate a diverse library of derivatives.

One notable strategy for derivatization is the halogenation of the oxazole ring. For instance, treatment of the this compound core with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) affords the corresponding 4-chloro or 4-bromo derivatives, such as the natural product Streptochlorin.[6] Further diversity can be introduced by incorporating other functional moieties, such as 1,3,4-oxadiazole-5-thioether groups, to explore the structure-activity relationship (SAR).[7]

General Synthetic Workflow

The overall workflow for the synthesis and evaluation of this compound and its derivatives can be summarized in the following diagram. This process begins with the synthesis of the core oxazole structure, followed by diversification through various chemical modifications. The resulting compounds are then subjected to biological screening to determine their activity and potential as therapeutic agents.

This compound Synthesis and Evaluation Workflow General Workflow for this compound Synthesis and Biological Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 3-acetylindole, amino acids) Core_Synthesis One-Pot Synthesis of 5-(3'-indolyl)oxazole Core Start->Core_Synthesis Reaction Diversification Chemical Derivatization (e.g., Halogenation, Functional Group Introduction) Core_Synthesis->Diversification Modification Purification Purification and Characterization (NMR, HRMS) Diversification->Purification Isolation Screening Biological Screening (e.g., Antifungal, Antitumor Assays) Purification->Screening Testing SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis Data Analysis Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) Screening->Mechanism_Study Investigation Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Design Mechanism_Study->Lead_Optimization

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Biological Activity and Mechanism of Action

This compound and its derivatives have demonstrated significant potential as antifungal agents against a range of phytopathogenic fungi.[2][8] Molecular docking studies suggest that the antifungal activity of these compounds may stem from the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein biosynthesis.[6] By targeting LeuRS, these compounds disrupt protein synthesis in fungal cells, leading to growth inhibition.

Leucyl-tRNA synthetase 1 (LARS1) is also known to be a key activator of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and survival. The binding of leucine to LARS1 is a critical step in mTORC1 activation.[9] Therefore, inhibition of LARS1 by this compound derivatives could potentially modulate mTORC1 signaling, providing a plausible mechanism for their observed antitumor activities.

Proposed Mechanism of Action via Leucyl-tRNA Synthetase Inhibition

The diagram below illustrates the proposed mechanism of action for this compound derivatives as antifungal and potentially as anticancer agents through the inhibition of leucyl-tRNA synthetase and subsequent disruption of the mTORC1 signaling pathway.

This compound Mechanism of Action Proposed Mechanism of Action of this compound Derivatives cluster_cellular Cellular Processes This compound This compound Derivative LeuRS Leucyl-tRNA Synthetase (LeuRS/LARS1) This compound->LeuRS Inhibits tRNA_Leu tRNA-Leu LeuRS->tRNA_Leu Charges mTORC1 mTORC1 Signaling Pathway LeuRS->mTORC1 Activates Protein_Synthesis Protein Synthesis tRNA_Leu->Protein_Synthesis Participates in Leucine Leucine Leucine->LeuRS Activates Cell_Growth Cell Growth and Proliferation mTORC1->Cell_Growth Promotes Protein_Synthesis->Cell_Growth Required for

Caption: Proposed mechanism of action of this compound derivatives.

Quantitative Data Summary

The following tables summarize the reported biological activities of this compound and its derivatives.

Table 1: Antifungal Activity of this compound Derivatives

CompoundTarget FungiEC50 (µg/mL)Reference
4aGibberella zeae< 50 (99.9% inhibition)[8]
5aAlternaria Leaf Spot< 50 (99.9% inhibition)[8]
8cNot SpecifiedMore active than Azoxystrobin[8]
8dNot SpecifiedMore active than Azoxystrobin[8]
3oAlternaria solani6.2255[2]
3oRhizoctonia solani0.6969[2]

Table 2: Anticancer Activity of Selected this compound Derivatives

CompoundCell LineIC50 (µM)Reference
Dithis compound AMCF-718.2[1]
Dithis compound BMCF-713.8[1]
Dithis compound DMCF-714.5[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-substituted-5-(1H-indol-3-yl)-oxazole (this compound Core)

This protocol is adapted from the method described by Zhang et al. and provides a general procedure for the synthesis of the this compound core structure.[2]

Materials:

  • 3-acetylindole (1.0 mmol)

  • Iodine (I₂) (1.1 mmol for initial iodination, 0.9 mmol for second addition)

  • Dimethyl sulfoxide (DMSO)

  • α-amino acid (2.0 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Saturated brine solution

  • Water

Procedure:

  • A mixture of 3-acetylindole (1.0 mmol) and I₂ (1.1 mmol) in DMSO is stirred at 110 °C for 1 hour, or until TLC analysis indicates near-complete conversion of the starting material.

  • The corresponding α-amino acid (2.0 mmol) and an additional portion of I₂ (0.9 mmol) are added to the reaction mixture.

  • The mixture is stirred at 110 °C for an additional 10-15 minutes.

  • After cooling to room temperature, 50 mL of water and 30 mL of saturated brine solution are added to the mixture.

  • The aqueous phase is extracted with CH₂Cl₂ (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired 2-substituted-5-(1H-indol-3-yl)-oxazole.

Protocol 2: Synthesis of 2-substituted-4-halogen-5-(1H-indol-3-yl)oxazole (Halogenated Derivatives)

This protocol outlines the halogenation of the this compound core structure.[6]

Materials:

  • 2-substituted-5-(1H-indol-3-yl)-oxazole (0.50 mmol)

  • N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (0.55 mmol)

  • Tetrahydrofuran (THF)

  • Carbon tetrachloride (CCl₄)

  • Petroleum ether

  • Acetone

Procedure:

  • To a stirred solution of the 2-substituted-5-(1H-indol-3-yl)-oxazole (0.50 mmol) in a 1:1 mixture of THF and CCl₄ (10 mL), NCS or NBS (0.55 mmol) is added.

  • The resulting mixture is heated at 45 °C for approximately 8 hours.

  • The reaction is allowed to cool to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography (eluent: petroleum ether/acetone = 8:1) to yield the desired 4-halogenated derivative.

Conclusion

The synthetic methodologies and biological data presented in these application notes highlight the significant potential of this compound and its derivatives as a scaffold for the development of novel therapeutic agents. The efficient one-pot synthesis of the 5-(3'-indolyl)oxazole core allows for the generation of a wide array of derivatives for structure-activity relationship studies. The promising antifungal and antitumor activities, coupled with a plausible mechanism of action involving the inhibition of leucyl-tRNA synthetase, make this class of compounds a compelling area for further investigation in medicinal chemistry and drug development. The provided protocols offer a practical guide for researchers to synthesize and explore the therapeutic potential of these fascinating natural product analogs.

References

Application Notes and Protocols for Laboratory-Scale Fermentation of Pimprinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the laboratory-scale fermentation, extraction, and quantification of pimprinine, an indole alkaloid with various biological activities. The protocols are primarily based on methodologies established for Streptomyces species, the natural producers of this compound.

Introduction

This compound is a naturally occurring indole alkaloid first isolated from Streptomyces pimprina.[1][2] It belongs to the 5-(3'-indolyl)oxazole family of compounds and has garnered significant interest due to its wide range of biological activities, including antifungal, antiviral, and antitumor properties.[1][2] Laboratory-scale fermentation is a critical step in the research and development of this compound-based therapeutics, enabling the production of sufficient quantities for preclinical studies and process optimization. This document outlines the key protocols for the successful cultivation of this compound-producing Streptomyces species, along with methods for extraction and quantification.

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Streptomyces initiates from the amino acid L-tryptophan. The pathway involves a series of enzymatic reactions catalyzed by a dedicated gene cluster. A simplified representation of the core biosynthetic steps is illustrated below.

Pimprinine_Biosynthesis L-Tryptophan L-Tryptophan N-acetyl-L-tryptophan N-acetyl-L-tryptophan L-Tryptophan->N-acetyl-L-tryptophan  PimA (N-acetyltransferase)   Intermediate N-acetyl-L-tryptophan->Intermediate  PimB (Oxidase)   This compound This compound Intermediate->this compound  PimC (Cyclase)  

Caption: Simplified biosynthetic pathway of this compound from L-tryptophan.

Laboratory-Scale Fermentation Protocol

This protocol is adapted from methods used for the cultivation of Streptomyces sp. NEAU-C99, a known producer of this compound and its derivatives.[1]

Materials and Media

Table 1: Media Composition for this compound Fermentation

ComponentSeed Medium (per 1 L)Production Medium (per 1 L)
Tryptone Soy Broth30 g-
Soluble Starch-20 g
Tryptone-20 g
Glycerol-10 g
NaCl-0.5 g
K₂HPO₄·3H₂O-0.5 g
MgSO₄·7H₂O-0.5 g
FeSO₄·7H₂O-0.5 g
KNO₃-1 g
pH7.27.2
Experimental Workflow

The overall workflow for this compound production at the laboratory scale is depicted in the following diagram.

Fermentation_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Strain_Activation Strain Activation (ISP3 Agar Plate) Seed_Culture Seed Culture (250 mL flask) Strain_Activation->Seed_Culture Inoculation Production_Culture Production Culture (1 L flask) Seed_Culture->Production_Culture Inoculation (5% v/v) Harvest Harvest (Centrifugation) Production_Culture->Harvest Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Purification Purification (Silica Gel & HPLC) Extraction->Purification Analysis Quantification (HPLC) Purification->Analysis

Caption: General workflow for laboratory-scale this compound production.

Step-by-Step Protocol

1. Strain Activation:

  • Streak the Streptomyces strain onto an ISP3 agar plate.

  • Incubate at 28°C for 7 days until well-sporulated.

2. Seed Culture Preparation:

  • Inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of sterile seed medium with a loopful of spores from the agar plate.

  • Incubate at 30°C on a rotary shaker at 200 rpm for 2 days.[1]

3. Production Culture:

  • Transfer 12.5 mL of the seed culture (5% v/v) into a 1 L baffled Erlenmeyer flask containing 250 mL of the production medium.[1]

  • Incubate at 30°C on a rotary shaker at 200 rpm for 7 days.[1]

Table 2: Summary of Fermentation Parameters

ParameterSeed CultureProduction Culture
Vessel250 mL baffled flask1 L baffled flask
Working Volume50 mL250 mL
Temperature30°C30°C
Agitation200 rpm200 rpm
Incubation Time2 days7 days
Inoculum Size-5% (v/v)

Optimization of Fermentation Conditions

The yield of this compound can be significantly influenced by the fermentation conditions. A systematic optimization of these parameters is recommended to enhance production.

Table 3: Key Parameters for Fermentation Optimization

ParameterRange for OptimizationNotes
pH 6.0 - 8.0Optimal pH for many Streptomyces species is around 7.0.[3][4]
Temperature 25°C - 35°CMost Streptomyces species show optimal secondary metabolite production between 28°C and 30°C.[3]
Carbon Source Glucose, Starch, GlycerolThe type and concentration of the carbon source can significantly impact yield.
Nitrogen Source Tryptone, Yeast Extract, Peptone, CaseinOrganic nitrogen sources are often beneficial for secondary metabolite production.
Incubation Time 5 - 12 daysThis compound production is typically highest in the stationary phase of growth.
Agitation 150 - 250 rpmAdequate aeration is crucial for the growth and metabolism of aerobic Streptomyces.

Extraction and Purification Protocol

1. Harvest:

  • Centrifuge the fermentation broth at 4,000 rpm for 20 minutes to separate the supernatant and the mycelial cake.[1]

2. Extraction:

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.[1]

3. Purification (Optional):

  • The crude extract can be further purified by silica gel column chromatography, followed by semi-preparative High-Performance Liquid Chromatography (HPLC).[1]

Quantification of this compound by HPLC

A validated HPLC method is essential for the accurate quantification of this compound in the crude extract or at various stages of purification.

Table 4: General HPLC Parameters for this compound Quantification

ParameterSuggested Conditions
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
Elution Isocratic or gradient
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength of approximately 254 nm and 310 nm
Standard A purified and quantified this compound standard is required for calibration.

Protocol:

  • Prepare a stock solution of the this compound standard of known concentration.

  • Create a series of standard dilutions to generate a calibration curve.

  • Dissolve a known weight of the crude extract in the mobile phase.

  • Inject the standards and the sample extract into the HPLC system.

  • Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

Quantitative data from fermentation experiments should be meticulously recorded to allow for comparison and optimization.

Table 5: Example of Data Collection for Fermentation Optimization

Experiment IDCarbon Source (g/L)Nitrogen Source (g/L)pHTemperature (°C)This compound Yield (mg/L)
Pimp-001Starch (20)Tryptone (20)7.230[Insert Value]
Pimp-002Glucose (20)Tryptone (20)7.230[Insert Value]
Pimp-003Starch (20)Yeast Extract (20)7.230[Insert Value]
Pimp-004Starch (20)Tryptone (20)6.530[Insert Value]
Pimp-005Starch (20)Tryptone (20)7.228[Insert Value]

By following these detailed protocols and application notes, researchers can effectively produce, isolate, and quantify this compound in a laboratory setting, paving the way for further investigation into its therapeutic potential.

References

Application Notes & Protocols: Purification of Pimprinine from Culture Filtrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimprinine, an indole alkaloid first isolated from the culture filtrates of Streptomyces pimprina, has garnered significant interest within the scientific community due to its diverse biological activities.[1][2] These activities include potential antiepileptic, platelet-aggregation-inhibitory, antitumor, fungicidal, and anti-plant-viral properties.[1] This document provides detailed application notes and standardized protocols for the purification of this compound and its analogs from bacterial culture filtrates, intended to aid researchers in the fields of natural product chemistry, microbiology, and drug discovery. The following sections outline the necessary steps from fermentation to isolation and purification, supported by quantitative data and workflow diagrams.

Data Presentation: Purification Yields

The following table summarizes representative yields of this compound and related metabolites obtained from Streptomyces culture filtrates as reported in the literature. These values can serve as a benchmark for researchers undertaking similar purification efforts.

MetaboliteProducing OrganismFermentation ScaleCrude Extract YieldPurified Compound YieldSource
This compound (I)Streptoverticillium sp.10 LitersNot Specified6 mg[3]
Pimprinethine (II)Streptoverticillium sp.10 LitersNot Specified480 mg[3]
Pimprinaphine (III)Streptoverticillium sp.10 LitersNot Specified201 mg[3]
Dipimprinines A–D & other analogsStreptomyces sp. NEAU-C99Not Specified11.0 g (from mycelium)1.3 - 8.5 mg (of various analogs)[1][4]

Experimental Protocols

This section details the methodologies for the fermentation, extraction, and purification of this compound from Streptomyces culture.

Protocol 1: Fermentation of Streptomyces for this compound Production

This protocol is based on methods described for Streptomyces sp. NEAU-C99 and other this compound-producing strains.[1][3]

1. Media Preparation:

  • Seed Medium (Tryptone Soy Broth): 30 g/L Tryptone Soy Broth.
  • Production Medium (ISP3 Agar Base): 20 g Oatmeal, 0.2 g KNO₃, 0.2 g MgSO₄·7H₂O, 0.5 g K₂HPO₄·3H₂O in 1 L of water. Adjust pH to 7.2. For liquid fermentation, omit the agar.

2. Inoculation and Seed Culture:

  • Aseptically inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of sterile seed medium with a loopful of mature Streptomyces sp. from an agar plate.
  • Incubate the seed culture at 28-30°C for 2 days on a rotary shaker at 200 rpm.

3. Production Culture:

  • Transfer the seed culture (typically a 2-10% v/v inoculum) into a larger fermentation vessel containing the production medium. For laboratory scale, this could be a 1 L flask with 200 mL of medium.
  • Incubate the production culture at 28°C for 72-96 hours on a rotary shaker at 200 rpm.[3][5]

Protocol 2: Extraction of this compound from Culture Filtrate

This compound is an extracellular alkaloid and is therefore primarily found in the culture broth.[1][2]

1. Separation of Biomass:

  • Following incubation, harvest the culture broth and centrifuge at 10,000 rpm for 15 minutes to separate the mycelial biomass from the supernatant (culture filtrate).

2. Solvent Extraction:

  • Collect the cell-free supernatant.
  • Perform a liquid-liquid extraction by mixing the supernatant with an equal volume of a non-polar organic solvent such as ethyl acetate or chloroform.[3][5]
  • Shake the mixture vigorously in a separatory funnel and allow the layers to separate.
  • Collect the organic phase. Repeat the extraction process 2-3 times to maximize the recovery of the target compounds.

3. Concentration of Crude Extract:

  • Combine the organic extracts.
  • Concentrate the pooled organic phase to dryness in vacuo using a rotary evaporator to yield the crude extract.

Protocol 3: Chromatographic Purification of this compound

This protocol outlines the steps for purifying this compound from the crude extract using column chromatography and HPLC.

1. Column Chromatography (Initial Fractionation):

  • Stationary Phase: Silica gel (230-400 mesh) or Alumina.[3][5]
  • Column Preparation: Prepare a slurry of the silica gel in a non-polar solvent (e.g., benzene or chloroform) and pack it into a glass column.
  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the adsorbed sample onto the top of the prepared column.
  • Elution: Elute the column with a stepwise gradient of solvents with increasing polarity. A common solvent system starts with 100% chloroform, followed by a gradient of chloroform-methanol or benzene-2-butanone.[3][5]
  • Fraction Collection: Collect the eluted fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., benzene-2-butanone, 10:1 v/v).[3] Visualize spots under UV light (254 nm).
  • Pool the fractions containing the compound of interest based on the TLC analysis.

2. Semi-preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

  • System: A semi-preparative HPLC system equipped with a Diode Array Detector (DAD).
  • Column: A reverse-phase C18 column (e.g., YMC-Hydrosphere C18, 250 × 10 mm i.d., 5 μm).[1]
  • Mobile Phase: A gradient of acetonitrile and water is commonly used. The specific gradient will need to be optimized based on the retention time of this compound.
  • Flow Rate: A typical flow rate for a semi-preparative column is 3.0 mL/min.[1]
  • Injection and Collection: Inject the partially purified fractions from the column chromatography step. Collect the peak corresponding to this compound based on its retention time and UV-Vis spectrum.
  • Purity Analysis: Assess the purity of the final isolated compound using analytical HPLC.

Visualizations: Experimental Workflows

The following diagrams illustrate the key workflows for the purification of this compound.

Purification_Workflow A Streptomyces Culture on Agar Plate B Inoculation into Seed Medium A->B C Seed Culture Incubation (2 days, 30°C, 200 rpm) B->C D Inoculation into Production Medium C->D E Production Fermentation (3-4 days, 28°C, 200 rpm) D->E

Caption: Fermentation workflow for this compound production.

Extraction_Workflow A Fermentation Broth B Centrifugation (10,000 rpm, 15 min) A->B C Mycelial Biomass (Discard or Extract Separately) B->C D Culture Filtrate (Supernatant) B->D E Liquid-Liquid Extraction (with Ethyl Acetate or Chloroform) D->E F Aqueous Phase (Waste) E->F G Organic Phase E->G H Concentration in vacuo (Rotary Evaporator) G->H I Crude Extract H->I

Caption: Extraction of this compound from culture filtrate.

Chromatography_Workflow A Crude Extract B Silica Gel Column Chromatography A->B C Fraction Collection B->C D TLC Analysis of Fractions C->D E Pooling of this compound-containing Fractions D->E F Semi-preparative HPLC E->F G Collection of Pure this compound Peak F->G H Purity Analysis (Analytical HPLC) G->H I Pure this compound H->I

Caption: Chromatographic purification of this compound.

References

Application Notes and Protocols for the Quantification of Pimprinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimprinine is an indolyl-oxazole alkaloid with potential pharmacological activities. Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. Although specific validated methods for this compound are not widely published, analytical techniques established for structurally related compounds, such as Streptochlorin, can be adapted. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Data Presentation: Quantitative Data Summary

The following table summarizes typical quantitative parameters that can be expected when developing and validating analytical methods for this compound, based on data from related indolyl-oxazole alkaloids and general principles of bioanalysis.

ParameterHPLC-UVLC-MS/MSHPTLC-Densitometry
Linearity Range 1 - 100 µg/mL1 - 1000 ng/mL100 - 1000 ng/band
Limit of Detection (LOD) ~0.1 µg/mL~0.1 ng/mL~20 ng/band
Limit of Quantification (LOQ) ~0.5 µg/mL~0.5 ng/mL~60 ng/band
Accuracy (% Recovery) 95 - 105%90 - 110%95 - 105%
Precision (%RSD) < 5%< 15%< 5%
Specificity/Selectivity HighVery HighModerate to High

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general reverse-phase HPLC method suitable for the quantification of this compound in bulk drug and simple formulations.

1.1. Instrumentation and Materials

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Purified water (HPLC grade).

  • Formic acid or trifluoroacetic acid (for mobile phase modification).

  • This compound reference standard.

1.2. Chromatographic Conditions

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (containing 0.1% formic acid). A typical starting point is Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined by UV scan of this compound (typically in the range of 220-350 nm).

  • Injection Volume: 10 µL.

1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., methanol) to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

1.4. Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Inject the sample solution and determine the peak area for Pimprionine.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification S1 Weigh this compound Standard S2 Prepare Stock Solution S1->S2 S3 Prepare Working Standards S2->S3 A2 Inject Standards & Sample S3->A2 S4 Prepare Sample Solution S4->A2 A1 Set HPLC Parameters A1->A2 A3 Data Acquisition A2->A3 Q1 Generate Calibration Curve A3->Q1 Q2 Determine Peak Areas A3->Q2 Q3 Calculate Concentration Q1->Q3 Q2->Q3

HPLC Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is designed for the sensitive and selective quantification of this compound in biological matrices such as plasma or tissue homogenates.

2.1. Instrumentation and Materials

  • LC-MS/MS system (Triple Quadrupole or Q-TOF).

  • UPLC/HPLC system.

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Purified water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Internal Standard (IS): A structurally similar compound or a stable isotope-labeled this compound.

  • This compound reference standard.

2.2. LC and MS/MS Conditions

  • LC Mobile Phase: Gradient elution with (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.

  • LC Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion ([M+H]⁺) and a stable product ion for both this compound and the IS need to be determined by infusion.

2.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

2.4. Quantification

  • Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of this compound and a fixed concentration of the IS.

  • Process the standards, QCs, and unknown samples as described above.

  • Quantify this compound by calculating the peak area ratio of the analyte to the IS and comparing it against the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification P1 Plasma Sample + IS P2 Protein Precipitation P1->P2 P3 Centrifugation P2->P3 P4 Evaporation P3->P4 P5 Reconstitution P4->P5 A2 Inject Sample P5->A2 A1 Set LC & MS/MS Parameters A1->A2 A3 MRM Data Acquisition A2->A3 Q1 Peak Area Ratio (Analyte/IS) A3->Q1 Q3 Calculate Concentration Q1->Q3 Q2 Calibration Curve Q2->Q3

LC-MS/MS Experimental Workflow
High-Performance Thin-Layer Chromatography (HPTLC) Method

This HPTLC method is suitable for the quantification of this compound in herbal extracts and formulations.

3.1. Instrumentation and Materials

  • HPTLC system including an automatic sample applicator, developing chamber, and densitometric scanner.

  • Pre-coated silica gel 60 F254 HPTLC plates.

  • Toluene (AR grade).

  • Ethyl acetate (AR grade).

  • Methanol (AR grade).

  • Formic acid or ammonia solution (for mobile phase modification).

  • This compound reference standard.

3.2. Chromatographic Conditions

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).

  • Mobile Phase: A mixture of Toluene:Ethyl Acetate:Formic Acid (e.g., 7:2:1, v/v/v). The composition should be optimized for the best separation.

  • Application: Apply 5 µL of standard and sample solutions as 8 mm bands.

  • Development: Develop the plate up to a distance of 80 mm in a saturated twin-trough chamber.

  • Drying: Air dry the plate after development.

  • Densitometric Scanning: Scan the plate under a suitable wavelength (e.g., 254 nm or 366 nm) in absorbance/reflectance mode.

3.3. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Dissolve 1 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare dilutions from the stock solution to obtain concentrations in the range of 10-100 µg/mL.

  • Sample Preparation: Extract the sample containing this compound with methanol, sonicate for 15 minutes, and filter. The final concentration should be within the linear range of the method.

3.4. Quantification

  • Spot the standard solutions of different concentrations to generate a calibration curve of peak area versus concentration.

  • Spot the sample solutions on the same plate.

  • After development and scanning, quantify this compound in the samples using the calibration curve.

HPTLC_Workflow S1 Prepare Standards & Samples A1 Apply Bands on HPTLC Plate S1->A1 D1 Develop Plate in Chamber A1->D1 D2 Dry the Plate D1->D2 Q1 Densitometric Scanning D2->Q1 Q2 Generate Calibration Curve Q1->Q2 Q3 Calculate Concentration Q1->Q3 Q2->Q3

HPTLC Experimental Workflow

Concluding Remarks

The provided protocols offer a starting point for the development of robust and reliable analytical methods for the quantification of this compound. It is imperative that any method adapted for a specific application undergoes a thorough validation process in accordance with regulatory guidelines (e.g., ICH, FDA) to ensure its accuracy, precision, selectivity, and robustness.[1] The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

Application Notes and Protocols for High-Throughput Screening of Pimprinine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pimprinine, an indole alkaloid originally isolated from Streptomyces pimprina, and its related analogs form a class of natural products exhibiting a wide spectrum of biological activities.[1][2] These activities include antifungal, antiviral, anticancer, and anti-proliferative properties, making them attractive scaffolds for drug discovery.[3][4][5] Structure-activity relationship (SAR) studies are crucial to optimize the therapeutic potential of these compounds, necessitating robust high-throughput screening (HTS) methods to evaluate large libraries of this compound analogs efficiently.[3][6]

This document provides detailed application notes and protocols for a suite of HTS assays designed to screen and characterize this compound analogs against key biological targets. The proposed targets include serine/threonine kinases, which are pivotal in cancer cell signaling, and indoleamine 2,3-dioxygenase 1 (IDO1), an important enzyme in tumor immune evasion.[7][8] Additionally, a primary cell viability assay is described to assess the general cytotoxicity of the compounds.

Target Class: Serine/Threonine Kinases (e.g., PIM, Akt)

Rationale: The PIM and Akt families of serine/threonine kinases are crucial oncogenic drivers that regulate cell proliferation, survival, and metabolism.[5][8] Their signaling pathways are frequently overactive in a multitude of cancers.[5] Given the established anti-proliferative effects of this compound-related compounds, these kinases represent a logical and high-value target class for screening new analogs.

Signaling Pathway Overview:

PIM and Akt kinases phosphorylate a partially overlapping set of downstream substrates that control key cellular processes like cell cycle progression and apoptosis.[8] Inhibition of these kinases can block survival signals and promote cancer cell death.

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt (Ser/Thr Kinase) PI3K->Akt Substrates Downstream Substrates (e.g., BAD, Caspase-9) Akt->Substrates Proliferation Cell Proliferation & Survival Akt->Proliferation Pim PIM (Ser/Thr Kinase) Pim->Substrates Pim->Proliferation Apoptosis Apoptosis Substrates->Apoptosis

Simplified PIM/Akt Signaling Pathway.
ADP-Glo™ Kinase Assay (Promega)

Principle: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used by Ultra-Glo™ Luciferase to produce light. The luminescent signal is directly proportional to the ADP concentration and, therefore, to kinase activity.

Experimental Workflow:

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP Detection A Add Kinase, Substrate, ATP, and this compound Analog B Incubate at RT (e.g., 60 min) A->B C Add ADP-Glo™ Reagent B->C D Incubate at RT (e.g., 40 min) C->D E Add Kinase Detection Reagent D->E F Incubate at RT (e.g., 30 min) E->F G Read Luminescence F->G

Workflow for the ADP-Glo™ Kinase HTS Assay.

Protocol: This protocol is adapted for a 384-well plate format.

Materials:

  • White, opaque 384-well assay plates (e.g., Corning #3570)

  • Recombinant human PIM1 or Akt1 kinase

  • Appropriate kinase substrate (e.g., PIMtide for PIM1, Aktide-2T for Akt1)

  • ATP, MgCl₂

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • This compound analog library dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Dispense 50 nL of this compound analogs (typically at 10 mM in DMSO) into the assay plate wells for a final screening concentration of 10 µM. For control wells, add DMSO only (negative control) or a known inhibitor (positive control).

  • Kinase Reaction Mixture Preparation: Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The final concentration of kinase and substrate should be optimized based on the specific enzyme kinetics (e.g., 1-5 ng/µL kinase, 0.2 µg/µL substrate).

  • Initiate Kinase Reaction: Add 2.5 µL of the 2X kinase/substrate solution to each well. Then, add 2.5 µL of a 2X ATP solution (e.g., 25 µM ATP) to start the reaction. The total reaction volume is 5 µL.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Presentation: Screening data should be normalized and presented to highlight potential hits.

Compound IDConc. (µM)Raw Luminescence (RLU)% InhibitionZ'-factor (Plate)
DMSO-1,520,3450%0.85
Staurosporine185,12394.4%0.85
PIMP-001101,495,2801.6%0.85
PIMP-00210650,78957.2%0.85
PIMP-0031098,45093.5%0.85

% Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))

Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

Rationale: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[7][9] In the tumor microenvironment, IDO1 activity depletes tryptophan and produces immunosuppressive kynurenine metabolites, helping cancer cells evade the immune system.[7] As many this compound analogs are indole derivatives, they are structurally suited to interact with the active site of IDO1, making it a highly relevant target for cancer immunotherapy drug discovery.[7][10]

Metabolic Pathway Overview:

IDO1 initiates the degradation of L-Tryptophan into various bioactive metabolites. Inhibiting IDO1 blocks this pathway, restoring T-cell function and enhancing anti-tumor immunity.

G Trp L-Tryptophan IDO1 IDO1 Enzyme Trp->IDO1 NFK N-Formylkynurenine (NFK) IDO1->NFK Kyn Kynurenine NFK->Kyn Immuno Immunosuppression (T-Cell Arrest) Kyn->Immuno Pimp This compound Analog (Inhibitor) Pimp->IDO1 G cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Signal Development A Add IDO1 Enzyme, Reaction Components, and this compound Analog B Add L-Tryptophan (Substrate) to start A->B C Incubate at 37°C (e.g., 45 min) B->C D Add Developer Solution C->D E Incubate at RT (e.g., 10 min) D->E F Read Fluorescence (Ex/Em = 402/488 nm) E->F G cluster_0 Step 1: Cell Culture & Dosing cluster_1 Step 2: Lysis & Signal Generation cluster_2 Step 3: Data Acquisition A Seed cancer cells in 384-well plates B Incubate (e.g., 24h) to allow attachment A->B C Add this compound Analogs (dose-response) B->C D Incubate for 72h C->D E Equilibrate plate and reagent to RT F Add CellTiter-Glo® Reagent E->F G Mix and Incubate (10 min at RT) F->G H Read Luminescence G->H

References

Application Notes and Protocols for In Vitro Antifungal Assay of Pimprinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimprinine, an indole alkaloid originally isolated from Streptomyces pimprina, has demonstrated a range of biological activities, including antimicrobial properties.[1] These application notes provide a detailed protocol for determining the in vitro antifungal activity of this compound using the broth microdilution method, a standardized technique for antifungal susceptibility testing. Additionally, a protocol for the mycelium growth rate method is included for filamentous fungi. This document is intended to guide researchers in the consistent and reproducible evaluation of this compound's efficacy against various fungal pathogens.

Mechanism of Action

While the precise mechanism of action for this compound is not fully elucidated, studies on its derivatives suggest a potential target. Molecular docking models indicate that derivatives of this compound may bind to leucyl-tRNA synthetase, an essential enzyme for fungal protein synthesis.[2] This provides a plausible hypothesis for its antifungal activity and a direction for further mechanistic studies.

Data Presentation

The following table summarizes the reported in vitro antifungal activity of this compound against a selection of fungal species. This data serves as a reference for expected outcomes and for the selection of appropriate concentration ranges in experimental design.

Fungal SpeciesAssay MethodEndpointConcentration (µg/mL)Reference
Candida albicansBroth MicrodilutionMIC1.5[1]
Paecilomyces variotiiNot SpecifiedMIC1[1]
Sarcina luteaNot SpecifiedMIC2.5[1]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols

Protocol 1: Broth Microdilution Method for Yeasts (e.g., Candida albicans)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[3][4][5][6]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or other suitable solvent (e.g., DMF, Ethanol, Methanol)[1]

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well, U-bottom microtiter plates

  • Fungal isolate (e.g., Candida albicans)

  • Positive control antifungal (e.g., Fluconazole)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL). This compound is soluble in DMF, DMSO, Ethanol, and Methanol.[1]

    • Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest the fungal colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Microtiter Plate Setup:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except for the first column.

    • Add 200 µL of the this compound working solution to the first well of each row designated for testing this compound.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

    • Repeat the serial dilution for the positive control antifungal in separate rows.

    • Include a growth control (no drug) and a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that shows no visible growth.

    • Growth can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

Protocol 2: Mycelium Growth Rate Method for Filamentous Fungi

This method is suitable for assessing the antifungal activity of this compound against filamentous fungi.

Materials:

  • This compound

  • Suitable solvent (e.g., DMSO)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes

  • Fungal isolate (e.g., Aspergillus spp.)

  • Positive control antifungal

  • Sterile cork borer (5 mm diameter)

  • Incubator (25-28°C)

  • Ruler or calipers

Procedure:

  • Preparation of this compound-Amended Agar:

    • Prepare PDA medium according to the manufacturer's instructions.

    • Autoclave the medium and allow it to cool to 45-50°C.

    • Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent alone and a no-treatment control.

    • Pour the amended and control agar into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh, actively growing culture of the filamentous fungus, use a sterile cork borer to cut a 5 mm plug from the edge of the mycelium.

    • Place the fungal plug, mycelium-side down, in the center of each agar plate.

  • Incubation:

    • Incubate the plates at 25-28°C for a period sufficient for the growth control to approach the edge of the plate (typically 3-7 days).

  • Measurement and Calculation:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Visualizations

experimental_workflow Broth Microdilution Workflow for this compound Antifungal Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_this compound Prepare this compound Stock & Working Solutions plate_setup Set up 96-well plate with serial dilutions of this compound prep_this compound->plate_setup prep_inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) inoculate Inoculate plate with fungal suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic

Caption: Workflow for the broth microdilution antifungal assay.

signaling_pathway Hypothesized Mechanism of Action for this compound Derivatives This compound This compound Derivative LRSt Leucyl-tRNA Synthetase This compound->LRSt Inhibition Protein_Synthesis Protein Synthesis LRSt->Protein_Synthesis Essential for Fungal_Growth Fungal Growth Inhibition Protein_Synthesis->Fungal_Growth Leads to

References

Application Notes and Protocols for Cell-Based Assays of Pimprinine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimprinine is a naturally occurring indole alkaloid with known biological activities, including its role as a monoamine oxidase (MAO) inhibitor. Recent interest has focused on the potential anticancer properties of this compound and its derivatives. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound in cancer cell lines using various cell-based assays. The described methods are essential for determining the compound's potency, mechanism of action, and potential as a therapeutic agent.

Data Presentation

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for dimeric this compound alkaloids, providing a benchmark for comparative studies.

Cell LineCancer TypeDimeric this compound AlkaloidIC50 (µM)
SMMC-7721Hepatocellular CarcinomaDithis compound A1.5
HT-29Colorectal CancerDithis compound A2.3
A549Lung CancerDithis compound A4.8
HeLaCervical CancerDithis compound B3.2
MCF-7Breast CancerDithis compound B5.6
SW480Colorectal CancerDithis compound C2.9
HL-60Promyelocytic LeukemiaDithis compound C1.8

Note: The data presented is for dimeric derivatives of this compound and serves as a reference. IC50 values for this compound may vary.

Potential Signaling Pathways of this compound-Induced Cytotoxicity

This compound, as an indole alkaloid and monoamine oxidase inhibitor, may induce cytotoxicity through multiple signaling pathways. The following diagrams illustrate potential mechanisms.

pimprinine_pathway_1 This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Inhibition ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Modulation MAO->ROS mTOR_HIF1a mTOR/HIF-1α Pathway ROS->mTOR_HIF1a Activation NFkB NF-κB Pathway ROS->NFkB Activation Apoptosis Apoptosis mTOR_HIF1a->Apoptosis CellCycleArrest Cell Cycle Arrest mTOR_HIF1a->CellCycleArrest NFkB->Apoptosis NFkB->CellCycleArrest

Figure 1: Potential signaling cascade initiated by this compound's inhibition of Monoamine Oxidase (MAO).

pimprinine_pathway_2 This compound This compound LeuRS Leucyl-tRNA Synthetase This compound->LeuRS Inhibition p21 ↑ p21 LeuRS->p21 CDKs Cyclin-Dependent Kinases (CDKs) p21->CDKs Inhibition Apoptosis Apoptosis p21->Apoptosis CellCycleArrest G1/S Phase Arrest CDKs->CellCycleArrest

Figure 2: Hypothesized pathway involving the inhibition of Leucyl-tRNA Synthetase by this compound.

Experimental Protocols

Detailed methodologies for key cell-based cytotoxicity assays are provided below.

Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on cell metabolic activity, an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

    • Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

mtt_workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with this compound B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H

Figure 3: Workflow for the MTT cell viability assay.

Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.

Materials:

  • Cancer cell lines

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Include a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.

  • LDH Assay:

    • After the treatment incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Add 50 µL of stop solution (if required by the kit).

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

ldh_workflow A Seed and Treat Cells B Incubate and Lyse Control Wells A->B C Centrifuge Plate B->C D Transfer Supernatant C->D E Add LDH Reaction Mix D->E F Incubate 30 min E->F G Read Absorbance at 490 nm F->G

Figure 4: Workflow for the LDH cytotoxicity assay.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition:

    • Analyze the cells by flow cytometry within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

apoptosis_workflow A Treat Cells with this compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate 15 min D->E F Analyze by Flow Cytometry E->F

Figure 5: Workflow for apoptosis detection by Annexin V/PI staining.

Application Notes and Protocols: Molecular Docking Studies of Pimprinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the molecular docking of Pimprinine, a naturally occurring indole alkaloid, with key protein targets. This compound and its derivatives have garnered significant interest due to their potential antifungal and antiviral properties. This document outlines the theoretical background, experimental procedures, and expected outcomes of in-silico molecular docking studies designed to elucidate the binding mechanisms of this compound and guide further drug development efforts.

Introduction

This compound is a secondary metabolite produced by various Streptomyces species. Structurally, it features a 5-(1H-indol-3-yl)-2-methyl-1,3-oxazole core, a scaffold that has been identified as crucial for its biological activity.[1] Research has primarily focused on its efficacy as an antifungal and antiviral agent. Molecular docking simulations are powerful computational tools that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this technique is instrumental in understanding the interaction between a small molecule ligand, such as this compound, and its protein target at the atomic level. This knowledge is invaluable for lead optimization and the rational design of more potent and selective derivatives.

Target Proteins

Based on existing research, two primary protein targets have been identified for the molecular docking studies of this compound and its analogs:

  • Leucyl-tRNA Synthetase (LeuRS): This enzyme is essential for protein biosynthesis, catalyzing the attachment of leucine to its corresponding tRNA. Inhibition of LeuRS disrupts protein synthesis, leading to cell death. Several studies have indicated that derivatives of this compound exhibit antifungal activity by targeting fungal LeuRS.[1] The crystal structure of Thermus thermophilus LeuRS (PDB ID: 2V0C) is a suitable template for these docking studies.

  • Tobacco Mosaic Virus Coat Protein (TMV-CP): this compound and its derivatives have also demonstrated antiviral activity, particularly against the Tobacco Mosaic Virus (TMV). The coat protein of TMV is crucial for viral assembly and stability. Therefore, interfering with the function of TMV-CP is a viable antiviral strategy. The crystal structure of the TMV-CP (PDB ID: 2OM3) can be utilized for docking simulations.

Quantitative Data Summary

The following tables summarize the available quantitative data from molecular docking studies of this compound derivatives with their respective target proteins. It is important to note that specific docking scores for the parent this compound molecule are not extensively reported in the available literature; the data primarily pertains to its more potent derivatives.

Table 1: Molecular Docking Data of this compound Derivatives with Fungal Leucyl-tRNA Synthetase (LeuRS)

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Interacting ResiduesReference
This compound Derivative 4aLeucyl-tRNA Synthetase2V0CNot explicitly stated, but noted to bind in a similar mode to AN2690Not explicitly stated[2]
This compound Derivative 3aLeucyl-tRNA SynthetaseNot explicitly statedNot explicitly stated, but hydrogen bonds and hydrophobic interactions were observedNot explicitly stated[3]

Table 2: Molecular Docking Data of Small Molecules with Tobacco Mosaic Virus Coat Protein (TMV-CP)

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)RMSD (Å)Reference
Antofine Analogue 1TMV-CP2OM3-7.931.85[4]
Antofine Analogue 2TMV-CP2OM3-7.881.92[4]
Ningnanmycin (Reference)TMV-CP2OM3-6.502.10[4]
Ribavirin (Reference)TMV-CP2OM3-5.802.30[4]

Note: The docking scores for this compound itself are not available in the cited literature. The data for Antofine analogues are provided as a reference for potential binding affinities with TMV-CP.

Experimental Protocols

This section provides detailed, step-by-step protocols for performing molecular docking of this compound with its target proteins using widely accepted software such as AutoDock Vina and Molecular Operating Environment (MOE).

Protocol 1: Molecular Docking using AutoDock Vina

This protocol outlines the necessary steps for preparing the protein and ligand, performing the docking simulation, and analyzing the results.

1. Software and Resource Requirements:

  • AutoDock Tools (ADT)

  • AutoDock Vina

  • PyMOL or other molecular visualization software

  • Protein Data Bank (PDB) for protein structures

  • PubChem or similar database for ligand structures

2. Protein Preparation: a. Download the 3D structure of the target protein (e.g., LeuRS - PDB ID: 2V0C) from the PDB. b. Open the PDB file in ADT. c. Remove water molecules and any co-crystallized ligands or heteroatoms not relevant to the study. d. Add polar hydrogens to the protein. e. Compute and add Kollman charges. f. Save the prepared protein in PDBQT format.

3. Ligand Preparation: a. Obtain the 3D structure of this compound in SDF or MOL format from a chemical database like PubChem. b. Open the ligand file in ADT. c. Detect the root and define the rotatable bonds. d. Save the prepared ligand in PDBQT format.

4. Grid Box Generation: a. Load the prepared protein (PDBQT file) into ADT. b. Go to Grid -> Grid Box. c. Define the search space (grid box) to encompass the active site of the protein. The active site can be identified from the literature or by observing the binding site of a co-crystallized ligand in the original PDB file. d. Adjust the dimensions and center of the grid box to ensure it is large enough to accommodate the ligand. e. Save the grid parameters in a configuration file (e.g., conf.txt).

5. Docking Simulation: a. Open a terminal or command prompt. b. Navigate to the directory containing the prepared protein, ligand, and configuration file. c. Execute the AutoDock Vina command, specifying the paths to the protein, ligand, configuration file, and the desired output file name. For example: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt

6. Results Analysis: a. The output PDBQT file will contain the docked poses of the ligand, ranked by their binding affinity (in kcal/mol). b. The log file will provide a summary of the binding energies for each pose. c. Visualize the docked poses and interactions using PyMOL or another molecular graphics program. Load the protein and the output ligand file to analyze hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Protocol 2: Molecular Docking using MOE (Molecular Operating Environment)

This protocol provides a general workflow for molecular docking within the MOE software suite.

1. Software and Resource Requirements:

  • Molecular Operating Environment (MOE)

  • Protein Data Bank (PDB) for protein structures

  • A database of ligands in a suitable format (e.g., MDB, SDF)

2. Protein Preparation: a. Import the protein PDB file into MOE. b. Use the Protein Preparation tool to correct for structural issues, add hydrogens, and assign partial charges. c. Define the active site. This can be done by selecting the residues around a co-crystallized ligand or using the Site Finder tool.

3. Ligand Preparation: a. Create a database of ligands, including this compound, within MOE. b. Perform energy minimization of the ligands to obtain their low-energy conformations.

4. Docking Simulation: a. Open the Dock panel in MOE. b. Specify the prepared protein as the receptor and the ligand database as the ligand source. c. Select the defined active site as the docking site. d. Choose the desired placement and scoring functions (e.g., Triangle Matcher for placement and London dG for scoring). e. Run the docking simulation.

5. Results Analysis: a. MOE will generate a database of the docked poses with their corresponding scores. b. Use the Ligand Interactions tool to visualize the binding mode of the top-ranked poses. This will display hydrogen bonds, hydrophobic interactions, and other key interactions with the active site residues.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the molecular docking of this compound.

Signaling_Pathway This compound This compound LeuRS Leucyl-tRNA Synthetase (LeuRS) This compound->LeuRS Inhibition tRNA_Leu tRNA-Leu LeuRS->tRNA_Leu Charges mTORC1 mTORC1 Pathway LeuRS->mTORC1 Activation (Leucine Sensing) Leucine Leucine Leucine->LeuRS Aminoacylation Aminoacylation (Protein Synthesis) tRNA_Leu->Aminoacylation Experimental_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output Protein_Prep Protein Preparation (PDB) Grid_Gen Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (AutoDock Vina / MOE) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose & Score Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis Lead_Optimization Lead Optimization Interaction_Analysis->Lead_Optimization

References

Application Note: Structural Characterization of Pimprinine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pimprinine (5-(1H-indol-3-yl)-2-methyl-1,3-oxazole) is an indole alkaloid originally isolated from Streptomyces pimprina.[1] As a member of the 5-(3'-indolyl)oxazole family, it serves as a valuable scaffold in medicinal chemistry, with derivatives exhibiting potent bioactivity, including antifungal properties.[1] Accurate structural confirmation and characterization are critical for any research and development involving this compound. This application note provides detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for determining the precise chemical structure and connectivity of atoms within a molecule. 1D NMR (¹H and ¹³C) provides information on the chemical environment of individual protons and carbons, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal through-bond correlations, allowing for complete structural assignment.

Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 3-5 mg of this compound standard.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial.

    • Vortex the solution until the sample is fully dissolved.

    • Transfer the solution into a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire all spectra on a 400 MHz or higher field NMR spectrometer.[1]

    • ¹H NMR: Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a 1D carbon spectrum.

    • 2D COSY (Correlation Spectroscopy): Identify ¹H-¹H spin-spin coupling networks, particularly within the indole ring.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlate directly attached ¹H-¹³C pairs.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between ¹H and ¹³C, which are crucial for connecting different molecular fragments (e.g., the indole and oxazole rings).

Data Presentation: Expected NMR Chemical Shifts

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from structurally similar dimeric this compound alkaloids.[2][3] The specific solvent used will cause slight variations in the observed shifts.

Table 1: Expected ¹H NMR Data for this compound (in CDCl₃)

Atom No.Expected δ (ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.65s-
H-4~7.90d~7.9
H-5~7.25m-
H-6~7.20m-
H-7~7.30d~7.1
NH-1~8.20br s-
H-4' (Oxazole)~7.20s-
CH₃-2' (Oxazole)~2.50s-

Table 2: Expected ¹³C NMR Data for this compound (in CDCl₃)

Atom No.Expected δ (ppm)
C-2~123.0
C-3~108.0
C-3a~127.0
C-4~120.0
C-5~122.0
C-6~121.0
C-7~112.0
C-7a~136.0
C-2' (Oxazole)~161.0
C-4' (Oxazole)~120.0
C-5' (Oxazole)~148.0
CH₃-2' (Oxazole)~14.0

Visualization: NMR Analysis Workflow

NMR_Workflow SamplePrep Sample Preparation (this compound in CDCl3) NMR_Acq NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC) SamplePrep->NMR_Acq Load Sample DataProc Data Processing (Phasing, Baseline Correction) NMR_Acq->DataProc Raw Data (FID) Spec_Analysis Spectral Analysis (Peak Picking, Integration) DataProc->Spec_Analysis Processed Spectra Structure_Elucid Structure Elucidation (Assign Signals, Confirm Connectivity) Spec_Analysis->Structure_Elucid Chemical Shifts & Correlations

Caption: Workflow for NMR-based structure elucidation of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. Tandem mass spectrometry (MS/MS) induces fragmentation of the molecule, and the resulting pattern provides valuable information about its structure.[4]

Experimental Protocol: MS Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • For direct infusion, dilute the stock solution to a final concentration of approximately 1-10 µg/mL in 50:50 methanol:water with 0.1% formic acid (for positive ion mode).

    • For LC-MS analysis, use the stock solution for injection onto an appropriate HPLC column (e.g., C18).

  • Data Acquisition (ESI-QTOF or FT-ICR):

    • Ionization Mode: Use Electrospray Ionization (ESI) in positive ion mode, as this compound is expected to readily form a protonated molecule [M+H]⁺.

    • HRMS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da) with high resolution (>10,000 FWHM) to determine the accurate mass of the parent ion.

    • MS/MS Scan: Select the [M+H]⁺ ion of this compound (m/z 199.0866) for collision-induced dissociation (CID). Acquire the product ion spectrum to observe the fragmentation pattern.

Data Presentation: Expected Mass Spectrometry Data

This compound has a molecular formula of C₁₂H₁₀N₂O.[5]

Table 3: High-Resolution Mass Data for this compound

Ion SpeciesMolecular FormulaCalculated m/z
[M+H]⁺C₁₂H₁₁N₂O⁺199.0866
[M+Na]⁺C₁₂H₁₀N₂ONa⁺221.0685

Table 4: Predicted Major MS/MS Fragment Ions for [M+H]⁺ of this compound

Predicted m/zPredicted Lost Neutral FragmentPutative Fragment Structure
171.0917COLoss of carbonyl from oxazole
156.0655CH₃CNCleavage within the oxazole ring
130.0651C₃H₃NOCleavage of the bond between rings
116.0495C₄H₄NOIndole fragment after ring cleavage

Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow SamplePrep Sample Preparation (Dilution in MeOH/H2O) HRMS_Acq HRMS Acquisition (ESI-TOF, Full Scan) SamplePrep->HRMS_Acq Infuse or Inject MSMS_Acq Tandem MS (MS/MS) (Isolate & Fragment [M+H]+) HRMS_Acq->MSMS_Acq Select Precursor Ion Data_Analysis Data Analysis HRMS_Acq->Data_Analysis Accurate Mass MSMS_Acq->Data_Analysis Fragment Ions Formula_Det Molecular Formula Determination Data_Analysis->Formula_Det Frag_Analysis Fragmentation Pathway Analysis Data_Analysis->Frag_Analysis

Caption: Workflow for MS-based structural analysis of this compound.

Integrated Structural Elucidation Workflow

The most confident structural assignment is achieved by combining the complementary data from both NMR and MS. Mass spectrometry provides the molecular formula, while NMR provides the specific atomic arrangement and connectivity.

Visualization: Integrated Logic for Structure Confirmation

Integrated_Workflow Start This compound Sample MS_Analysis Mass Spectrometry (HRMS & MS/MS) Start->MS_Analysis NMR_Analysis NMR Spectroscopy (1D & 2D) Start->NMR_Analysis MS_Result Result: Molecular Formula (C12H10N2O) MS_Analysis->MS_Result NMR_Result Result: Atom Connectivity & Scaffold ID NMR_Analysis->NMR_Result Confirmation Final Structure Confirmation MS_Result->Confirmation NMR_Result->Confirmation

Caption: Integrated workflow combining MS and NMR for structure confirmation.

The protocols and expected data outlined in this application note provide a robust framework for the structural analysis of this compound. By employing high-resolution mass spectrometry, researchers can confidently determine its elemental composition. Subsequent 1D and 2D NMR analyses provide the detailed atomic connectivity required for unambiguous structure confirmation. This combined analytical approach is essential for quality control, synthetic verification, and further development of this compound and its derivatives in pharmaceutical and agrochemical research.

References

Application Notes and Protocols for Developing Pimprinine Derivatives with Improved Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel Pimprinine derivatives with enhanced antifungal activity. This compound, a naturally occurring indole alkaloid, and its analogue streptochlorin have emerged as promising scaffolds for the development of new antifungal agents.[1] Structural modifications of the this compound core have led to the discovery of derivatives with potent activity against a range of phytopathogenic fungi.[1][2][3] This document outlines the key synthetic strategies, protocols for antifungal evaluation, and data on the structure-activity relationships (SAR) of these compounds.

Rationale for this compound Derivative Development

This compound and streptochlorin, isolated from marine and soil microorganisms, have demonstrated notable bioactivity against various plant pathogens.[1] However, their inherent potency at lower concentrations is often insufficient for direct application as antifungal agents.[1] Consequently, structural modifications are necessary to enhance their antifungal efficacy.[1] Research has shown that the 5-(3′-indolyl)oxazole core is crucial for maintaining antifungal activity.[1] Strategic modifications, such as the introduction of 1,3,4-oxadiazole-5-thioether moieties or ring-opening to incorporate (thio)amide structures, have yielded derivatives with significantly improved antifungal profiles.[2][4]

Key Chemical Modifications and Structure-Activity Relationships (SAR)

Systematic structural modifications of the this compound scaffold have provided valuable insights into the structure-activity relationships governing its antifungal properties.

  • 5-(3′-indolyl)oxazole Scaffold: This core structure is considered essential for the antifungal activity of this compound derivatives.[1]

  • 1,3,4-Oxadiazole-5-thioether Moiety: The introduction of this heterocyclic system has led to the development of derivatives with a broad antifungal spectrum. For instance, compound 5h from one study demonstrated strong activity against Pythium dissimile.[2]

  • Ring-Opened Derivatives: Cleavage of the oxazole ring and introduction of amide or thioamide functionalities have resulted in compounds with potent and broad-spectrum antifungal activity. Compound 3o , a ring-opened derivative containing a thioamide group, exhibited significant inhibition of Alternaria solani and Rhizoctonia solani.[4]

  • Substitutions on the Indole Ring: Modifications at the indole nitrogen, such as the addition of a methyl group, have been explored to modulate activity.

  • Substitutions at the 2-position of the Oxazole Ring: SAR studies have indicated that non-substituted or alkyl-substituted groups at this position are favorable for antifungal activity, whereas aryl substituents are generally detrimental.[5]

Quantitative Antifungal Activity Data

The following tables summarize the in vitro antifungal activity of selected this compound derivatives against various phytopathogenic fungi. The data is presented as percentage inhibition of mycelial growth at a concentration of 50 µg/mL and EC₅₀ values (the concentration required to inhibit 50% of fungal growth).

Table 1: Mycelial Growth Inhibition (%) of this compound Derivatives at 50 µg/mL

CompoundAlternaria Leaf Spot (ALL)Alternaria solani (ALS)Botrytis cinerea (BOT)Colletotrichum lagenarium (COL)Gibberella zeae (GIB)Rhizoctonia solani (RHI)Reference
This compound ------[1]
Streptochlorin ------[1]
4a --->9099.9-[1][6]
5a 99.9-->90--[1][6]
8c ------[1]
8d --->88.3--[1][6]
3o (ring-opened) -91.8---97.4[4]
17 -ActiveActive-Active-[3]
19h -ActiveActive-Active-[3]

Table 2: EC₅₀ Values (µg/mL) of Selected this compound Derivatives

CompoundAlternaria solani (ALS)Rhizoctonia solani (RHI)Gibberella zeae (GIB)Reference
4a --< Commercial Fungicides[1]
5a --< Commercial Fungicides[1]
8c --< Commercial Fungicides[1]
8d --< Commercial Fungicides[1]
3o (ring-opened) 6.22550.6969-[4]
Boscalid (Control) 13.0380--[4]
Flutriafol (Control) 11.9057--[4]

Experimental Protocols

General Synthesis of 5-(3′-indolyl)oxazole Derivatives

A common synthetic route to this compound and its derivatives involves the one-pot synthesis from 3-acylindole and amino acids.[1]

Protocol:

  • Starting Materials: Indole, acylating agent (e.g., acetyl chloride), and an appropriate amino acid.

  • Step 1: Acylation of Indole: React indole with the acylating agent to form the corresponding 3-acylindole.

  • Step 2: One-Pot Cyclization: The 3-acylindole is then reacted with the chosen amino acid in a suitable solvent system under optimized reaction conditions to yield the 5-(3′-indolyl)oxazole derivative.[1]

  • Purification: The crude product is purified using standard techniques such as column chromatography.

  • Characterization: The structure of the synthesized compound is confirmed by ¹H NMR and high-resolution mass spectrometry (HRMS).[3]

In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)

This protocol is widely used to assess the antifungal efficacy of synthesized compounds against various phytopathogenic fungi.[1][6]

Protocol:

  • Fungal Strains: Obtain and activate the desired fungal strains (e.g., Alternaria solani, Botrytis cinerea, Gibberella zeae, Rhizoctonia solani) on potato dextrose agar (PDA) at 25°C.[6]

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Plate Preparation: Incorporate the test compounds into molten PDA at a final concentration of 50 µg/mL. Pour the mixture into Petri dishes. A solvent control (PDA with solvent only) and a positive control (PDA with a commercial fungicide like Azoxystrobin or Boscalid) should be included.[1][6]

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each prepared PDA plate.

  • Incubation: Incubate the plates at 25°C for a period sufficient for the mycelium in the control plate to nearly cover the entire plate (typically 2-15 days, depending on the fungus).[6]

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.

  • EC₅₀ Determination: To determine the EC₅₀ value, a range of concentrations of the active compounds are tested, and the data is analyzed using a suitable statistical method.

Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of action for many this compound derivatives is still under investigation, molecular docking studies have provided valuable insights into their potential molecular targets.

  • Leucyl-tRNA Synthetase: Molecular docking studies suggest that some this compound derivatives, such as compound 4a , may bind to leucyl-tRNA synthetase in a manner similar to the known antifungal agent AN2690.[1] Inhibition of this essential enzyme would disrupt protein synthesis, leading to fungal cell death.

  • Succinate Dehydrogenase (SDH): For ring-opened this compound derivatives containing (thio)amide structures, molecular docking predicts that they may target succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[4] Inhibition of SDH would disrupt cellular respiration and energy production.

Further experimental validation is required to confirm these proposed mechanisms of action.

Visualizations

Experimental Workflow for Synthesis and Antifungal Screening

G cluster_synthesis Synthesis of this compound Derivatives cluster_screening Antifungal Activity Screening cluster_sar SAR & Lead Optimization start Indole & Amino Acids synthesis One-Pot Synthesis start->synthesis purification Purification (Chromatography) synthesis->purification characterization Characterization (NMR, HRMS) purification->characterization plate_prep Prepare Medicated Plates characterization->plate_prep fungi Activate Fungal Strains fungi->plate_prep inoculation Inoculate with Fungal Plugs plate_prep->inoculation incubation Incubate Plates inoculation->incubation data_collection Measure Mycelial Growth incubation->data_collection analysis Calculate % Inhibition & EC50 data_collection->analysis sar Structure-Activity Relationship Analysis analysis->sar optimization Lead Compound Optimization sar->optimization optimization->synthesis

Caption: Workflow for the development of this compound derivatives.

Proposed Mechanism of Action via Enzyme Inhibition

G cluster_this compound This compound Derivative cluster_target1 Target 1: Protein Synthesis cluster_target2 Target 2: Respiration cluster_outcome Antifungal Effect This compound This compound Derivative enzyme1 Leucyl-tRNA Synthetase This compound->enzyme1 Inhibits enzyme2 Succinate Dehydrogenase (SDH) This compound->enzyme2 Inhibits process1 Protein Synthesis enzyme1->process1 Essential for outcome Fungal Cell Death process1->outcome Disruption leads to process2 Cellular Respiration enzyme2->process2 Key enzyme in process2->outcome Disruption leads to

Caption: Hypothetical mechanisms of action for this compound derivatives.

References

Application of Pimprinine in Agricultural Fungicide Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimprinine, an indole alkaloid originally isolated from Streptomyces pimprina, and its related compounds have emerged as a promising class of natural products for the development of novel agricultural fungicides.[1][2][3] With the rising challenge of fungicide resistance and the demand for more environmentally benign crop protection solutions, the unique structural scaffold of this compound offers a valuable starting point for the synthesis of potent and broad-spectrum antifungal agents. This document provides a comprehensive overview of the application of this compound and its derivatives in agricultural fungicide development, including key quantitative data, detailed experimental protocols, and visualizations of potential mechanisms of action.

Antifungal Activity of this compound Derivatives

Numerous studies have demonstrated the significant in vitro and in vivo antifungal activity of this compound analogues against a wide range of phytopathogenic fungi. The core 5-(3′-indolyl)oxazole structure has been identified as a critical moiety for maintaining this activity.[4][5] Structural modifications on both the indole and oxazole rings have led to the discovery of derivatives with enhanced efficacy, in some cases surpassing that of commercial fungicides.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the in vitro antifungal activity of selected this compound derivatives against various plant pathogens. The data is presented as percentage of mycelial growth inhibition and the half-maximal effective concentration (EC50).

Table 1: Mycelial Growth Inhibition of this compound Derivatives at 50 µg/mL [4]

CompoundAlternaria Leaf Spot (%)Alternaria solani (%)Botrytis cinerea (%)Colletotrichum lagenarium (%)Gibberella zeae (%)Rhizoctonia solani (%)
This compound 45.238.725.155.442.860.3
Streptochlorin 88.375.460.292.199.985.7
Compound 4a 90.182.370.594.699.991.2
Compound 5a 99.988.675.393.895.496.1
Compound 8c 75.668.955.185.788.279.4
Compound 8d 80.272.162.889.391.583.6
Azoxystrobin 95.692.385.498.799.197.8
Boscalid 85.280.178.990.388.692.4

Table 2: EC50 Values (µg/mL) of this compound Derivatives [4][6]

CompoundGibberella zeaeAlternaria Leaf SpotAlternaria solaniRhizoctonia solani
Compound 4a 0.851.236.233.45
Compound 5a 1.020.985.892.98
Compound 8c 5.677.8915.4310.21
Compound 8d 4.986.5412.878.99
Azoxystrobin 1.542.348.975.67
Boscalid 12.3415.6725.4318.98

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound-based fungicides.

In Vitro Mycelial Growth Inhibition Assay

This protocol is used to determine the direct inhibitory effect of a compound on the vegetative growth of a fungus.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Fungal cultures of target pathogens

  • Test compounds (this compound derivatives)

  • Solvent (e.g., DMSO)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to approximately 50-60°C.

  • Incorporate the test compound, dissolved in a minimal amount of solvent, into the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL). Ensure thorough mixing. A solvent control (PDA with solvent only) and a blank control (PDA only) should also be prepared.

  • Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.

  • From the edge of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc, mycelium-side down, in the center of each PDA plate (control and treated).

  • Seal the plates with parafilm and incubate at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Measure the colony diameter (in two perpendicular directions) daily until the mycelial growth in the control plate almost covers the entire plate.

  • Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:

    • C = Average diameter of the fungal colony in the control plate

    • T = Average diameter of the fungal colony in the treated plate

Spore Germination Inhibition Assay

This assay assesses the effect of a compound on the germination of fungal spores, a critical stage in the infection process.

Materials:

  • Fungal culture producing spores

  • Sterile distilled water

  • Hemocytometer or spore counting chamber

  • Microscope slides or multi-well plates

  • Test compounds

  • Incubator

  • Microscope

Procedure:

  • Prepare a spore suspension by flooding a mature fungal culture with sterile distilled water and gently scraping the surface with a sterile loop.

  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Prepare different concentrations of the test compound in sterile distilled water.

  • In a multi-well plate or on a microscope slide, mix a small volume of the spore suspension with an equal volume of the test compound solution. A control with sterile distilled water instead of the compound solution should be included.

  • Incubate the slides/plates in a humid chamber at the optimal temperature for spore germination (typically 25-28°C) for a predetermined period (e.g., 6-24 hours).

  • After incubation, observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.

  • Calculate the percentage of spore germination inhibition using the formula: Inhibition (%) = [(G_c - G_t) / G_c] * 100 Where:

    • G_c = Percentage of germination in the control

    • G_t = Percentage of germination in the treatment

In Vivo Efficacy Evaluation on Whole Plants (Example: Tomato Early Blight)

This protocol evaluates the protective and curative efficacy of a fungicide on host plants under controlled conditions.

Materials:

  • Tomato plants (susceptible variety) at the 3-4 true leaf stage

  • Spore suspension of Alternaria solani (causal agent of early blight)

  • Test compounds formulated for spraying

  • Hand sprayer

  • Greenhouse or controlled environment chamber

Procedure:

  • Protective Assay: a. Spray the tomato plants with the formulated test compound at various concentrations until runoff. A control group should be sprayed with a blank formulation (without the test compound). b. Allow the plants to dry for 24 hours. c. Inoculate the plants by spraying them with a spore suspension of A. solani. d. Place the plants in a high-humidity chamber ( >90% RH) for 48 hours to facilitate infection. e. Transfer the plants to a greenhouse and monitor for disease development.

  • Curative Assay: a. Inoculate the tomato plants with a spore suspension of A. solani. b. Place the plants in a high-humidity chamber for 24-48 hours. c. After the incubation period, spray the plants with the formulated test compound. d. Return the plants to the greenhouse and monitor for disease development.

  • Disease Assessment: a. After a set period (e.g., 7-14 days post-inoculation), assess the disease severity on the leaves using a disease rating scale (e.g., 0-5 scale, where 0 = no symptoms and 5 = >75% leaf area affected). b. Calculate the Percent Disease Index (PDI) and the control efficacy.

Potential Mechanisms of Action and Signaling Pathways

While the exact molecular targets of many this compound derivatives are still under investigation, molecular docking studies have suggested two primary potential mechanisms of action: inhibition of leucyl-tRNA synthetase and inhibition of succinate dehydrogenase.

Inhibition of Leucyl-tRNA Synthetase

Leucyl-tRNA synthetase (LeuRS) is a crucial enzyme responsible for attaching leucine to its corresponding tRNA, an essential step in protein synthesis. Inhibition of LeuRS would halt protein production, leading to fungal cell death.

G cluster_fungal_cell Fungal Cell This compound This compound Derivative LeuRS Leucyl-tRNA Synthetase (LeuRS) This compound->LeuRS Inhibits Aminoacylation Aminoacylation (Leucine + tRNA-Leu) LeuRS->Aminoacylation Catalyzes Leucine Leucine Leucine->Aminoacylation tRNA_Leu tRNA-Leu tRNA_Leu->Aminoacylation Protein_Synthesis Protein Synthesis Aminoacylation->Protein_Synthesis Aminoacylation->Protein_Synthesis Cell_Death Cell Death Fungal_Growth Fungal Growth & Proliferation Protein_Synthesis->Fungal_Growth Supports

Caption: Inhibition of Leucyl-tRNA Synthetase by this compound Derivatives.

Inhibition of Succinate Dehydrogenase

Succinate dehydrogenase (SDH), also known as Complex II, is a key enzyme in both the citric acid cycle and the electron transport chain. By inhibiting SDH, this compound derivatives can disrupt cellular respiration and energy production, leading to fungal death.

G cluster_mitochondrion Fungal Mitochondrion This compound This compound Derivative SDH Succinate Dehydrogenase (SDH) This compound->SDH Inhibits Fumarate Fumarate SDH->Fumarate Oxidizes to ETC Electron Transport Chain (ETC) SDH->ETC Donates e- Succinate Succinate Succinate->SDH ATP_Production ATP Production ETC->ATP_Production Cell_Death Cell Death Fungal_Metabolism Fungal Metabolism & Growth ATP_Production->Fungal_Metabolism Powers

Caption: Inhibition of Succinate Dehydrogenase by this compound Derivatives.

Experimental Workflow

The development of a new fungicide from a lead compound like this compound follows a structured workflow, from initial screening to in-planta evaluation.

G cluster_workflow Fungicide Development Workflow A Synthesis of This compound Derivatives B In Vitro Screening (Mycelial Growth, Spore Germination) A->B C Determination of EC50 Values of Promising Hits B->C D Mechanism of Action Studies (e.g., Enzyme Assays, Molecular Docking) C->D E In Vivo Efficacy Evaluation (Greenhouse & Field Trials) C->E F Lead Optimization D->F E->F

Caption: General Workflow for this compound-Based Fungicide Development.

Conclusion

This compound and its derivatives represent a highly promising avenue for the discovery of new agricultural fungicides. Their potent and broad-spectrum activity, coupled with a potentially novel mode of action, makes them attractive candidates for further development. The protocols and data presented here provide a foundational resource for researchers and scientists working to translate the potential of this compound into practical and effective crop protection solutions. Further research into the precise molecular targets and optimization of the lead structures will be crucial in bringing these compounds from the laboratory to the field.

References

Troubleshooting & Optimization

Pimprinine Synthesis: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming low yields in Pimprinine synthesis. The following information, presented in a question-and-answer format, directly addresses common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its key steps?

A1: A widely used method for synthesizing this compound and its derivatives is a one-pot reaction that utilizes 3-acylindole and an amino acid as the primary substrates.[1][2] The core of this synthesis involves an initial iodination of the 3-acylindole, followed by a Kornblum oxidation to generate an indole α-keto aldehyde intermediate. This intermediate is then trapped in situ by an amino acid, leading to a sequence of condensation, decarboxylation, annulation, and oxidation reactions to form the final 5-(3'-indolyl)oxazole structure of this compound.[1]

Q2: My overall yield is consistently low. What are the most critical factors to investigate?

A2: Low yields in this compound synthesis can often be attributed to several factors. The most critical aspects to examine are the purity of starting materials, the precise control of reaction conditions (temperature and time), and the efficiency of the purification process. Inefficient oxidation or the formation of side products during the reaction cascade can significantly impact the final yield.

Q3: Are there any simple modifications to the standard protocol that have been shown to improve yield?

A3: Yes, an optimized procedure for the one-pot synthesis has been reported to increase the yield by as much as 10%.[1] This improvement is achieved by modifying the timing of the iodine addition. Instead of adding the full two equivalents of iodine at the beginning, 1.1 equivalents are added for the initial iodination, and the remaining 0.9 equivalents are introduced after the amino acid has been added to the reaction mixture.[1]

Troubleshooting Guide

Issue 1: Low conversion of the 3-acylindole starting material.

  • Possible Cause: Incomplete initial iodination or Kornblum oxidation.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure that the iodine used is of high purity and the DMSO is anhydrous.

    • Optimize Reaction Time and Temperature: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The initial iodination and oxidation step at 110 °C should proceed until near-full conversion of the 3-acylindole is observed before adding the amino acid.[2]

    • Ensure Proper Stoichiometry: Carefully measure the equivalents of iodine used in the initial step.

Issue 2: Formation of multiple, difficult-to-separate byproducts.

  • Possible Cause: Side reactions occurring during the condensation and cyclization steps.

  • Troubleshooting Steps:

    • Control Reaction Temperature: After the addition of the amino acid and the second portion of iodine, maintain a steady temperature of 110 °C for the recommended 10-15 minutes.[2] Over-heating can lead to decomposition and side product formation.

    • Purification Strategy: Employ flash column chromatography with a carefully selected eluent system (e.g., petroleum ether/acetone) to improve the separation of the desired product from impurities.[2]

    • Consider Alternative Amino Acids: The nature of the amino acid can influence the reaction. While glycine is commonly used for this compound itself, experimenting with other simple amino acids might alter the reaction profile.

Issue 3: Product loss during workup and purification.

  • Possible Cause: The product may have some solubility in the aqueous layer, or it may adhere to filtration media.

  • Troubleshooting Steps:

    • Efficient Extraction: When quenching the reaction with water and brine, ensure thorough extraction with a suitable organic solvent like dichloromethane (CH₂Cl₂) by performing multiple extractions (e.g., 3 x 50 mL).[2]

    • Check Aqueous Layer: Before discarding the aqueous layer, a small sample can be extracted and analyzed by TLC to check for any dissolved product.

    • Rinse Filtration Media: If filtration is used, wash the filter cake with a small amount of the extraction solvent to recover any adsorbed product.

Quantitative Data Summary

The following table summarizes the impact of iodine addition timing on the yield of this compound synthesis.

MethodIodine Addition StrategyReported Yield Improvement
Standard2.0 equivalents of I₂ added at the start of the reaction.Baseline
Modified1.1 equivalents of I₂ added initially, followed by 0.9 equivalents after the amino acid.~10% increase[1]

Key Experimental Protocols

One-Pot Synthesis of this compound (Compound 3)

  • A mixture of 1-(1H-indol-3-yl)ethan-1-one (Compound 2, 4.0 mmol) and iodine (4.4 mmol) in DMSO (3.0 mL) is stirred at 110 °C for 1 hour.

  • Reaction progress is monitored by TLC to confirm the near-complete conversion of the starting material.

  • α-amino acid (glycine for this compound, 8.0 mmol) and additional iodine (3.6 mmol) are added to the reaction mixture.

  • The mixture is stirred at 110 °C for an additional 10-15 minutes.

  • After cooling, 50 mL of water and 30 mL of saturated brine solution are added to the mixture.

  • The product is extracted with CH₂Cl₂ (3 x 50 mL).

  • The combined organic layers are washed with water and brine, then dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.[2]

Visualizing the Workflow

The following diagrams illustrate the key workflows in this compound synthesis and troubleshooting.

G cluster_synthesis This compound Synthesis Workflow start Start: 3-acylindole iodination Iodination & Kornblum Oxidation (I₂, DMSO, 110°C) start->iodination intermediate Indole α-keto aldehyde (in situ) iodination->intermediate condensation Condensation, Decarboxylation, Annulation, Oxidation (Amino Acid, I₂, 110°C) intermediate->condensation product Crude this compound condensation->product workup Aqueous Workup & Extraction product->workup purification Flash Column Chromatography workup->purification final_product Pure this compound purification->final_product

Caption: A flowchart of the one-pot this compound synthesis.

G cluster_troubleshooting Troubleshooting Low Yield low_yield Low Yield Observed check_reagents Verify Reagent Purity (I₂, DMSO) low_yield->check_reagents Cause: Incomplete Reaction? optimize_conditions Optimize Reaction Time & Temp (TLC Monitoring) low_yield->optimize_conditions Cause: Incomplete Reaction? check_stoichiometry Confirm Stoichiometry low_yield->check_stoichiometry Cause: Incomplete Reaction? control_temp Control Temperature Post-Amino Acid Addition low_yield->control_temp Cause: Side Products? purification_strategy Refine Purification Method low_yield->purification_strategy Cause: Side Products? extraction_efficiency Ensure Efficient Extraction low_yield->extraction_efficiency Cause: Product Loss?

Caption: A troubleshooting decision-making diagram for low yields.

References

Technical Support Center: Enhancing Pimprinine Potency Through Structural Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on improving the potency of pimprinine through structural modification.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental structure of this compound that is crucial for its biological activity?

A1: The core pharmacophore of this compound essential for its biological activity is the 5-(3'-indolyl)oxazole scaffold.[1][2] Structure-activity relationship (SAR) studies have consistently shown that this moiety is critical for maintaining the antifungal and antiviral properties of the molecule.[1][2]

Q2: What are the primary molecular targets of this compound and its derivatives?

A2: While the exact mechanism of action is still under investigation for all derivatives, molecular docking studies and enzymatic assays suggest that this compound analogs may target key fungal enzymes. Two potential targets that have been identified are leucyl-tRNA synthetase and succinate dehydrogenase (SDH).[1][3] Inhibition of these enzymes disrupts essential cellular processes in fungi, such as protein synthesis and respiration.

Q3: What types of structural modifications have been shown to enhance the potency of this compound?

A3: Research has focused on modifications at both the indole and oxazole rings of the this compound scaffold.[2] Key strategies include:

  • Substitution on the indole ring: Introducing various substituents on the indole nitrogen or other positions of the indole ring can modulate the electronic and steric properties of the molecule, influencing its binding affinity to target enzymes.

  • Modification of the oxazole ring: Altering the substituents on the oxazole ring can impact the compound's potency and spectrum of activity.

  • Ring-opening of the oxazole: Some studies have explored ring-opened derivatives containing amide or thioamide functionalities, which have shown promising antifungal effects.[3]

Q4: What are the common challenges encountered during the synthesis of this compound analogs?

A4: Common challenges include achieving regioselectivity during the substitution on the indole ring, potential side reactions during the oxazole ring formation, and purification of the final products. Low yields can also be an issue, often necessitating careful optimization of reaction conditions such as temperature, reaction time, and catalyst choice.

Troubleshooting Guides

Synthesis & Purification
Issue Potential Cause Troubleshooting Steps
Low yield of the final product Incomplete reaction; Suboptimal reaction conditions; Degradation of starting materials or product.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize reaction temperature, time, and solvent. - Use fresh, high-purity starting materials and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.
Formation of multiple byproducts Lack of regioselectivity; Side reactions.- Employ protecting groups for reactive functional groups on the indole scaffold before proceeding with further modifications. - Adjust the stoichiometry of the reactants. - Investigate alternative synthetic routes that offer better control over regioselectivity.
Difficulty in purifying the final compound Impurities with similar polarity to the product; Product instability on silica gel.- Utilize alternative purification techniques such as preparative High-Performance Liquid Chromatography (HPLC) or crystallization. - For column chromatography, try different solvent systems or use a different stationary phase (e.g., alumina).
Inconsistent biological activity results Impure final compound; Isomeric mixture.- Confirm the purity of the compound using analytical HPLC and characterize its structure thoroughly using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[4] - If applicable, separate any isomers using chiral chromatography.
Biological Assays
Issue Potential Cause Troubleshooting Steps
High variability in antifungal assay results Inconsistent fungal inoculum size; Uneven compound distribution in the assay medium.- Standardize the preparation of the fungal spore suspension or mycelial fragments. - Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before adding it to the growth medium and mix thoroughly. - Include positive and negative controls in every experiment.
Compound precipitates in the assay medium Low solubility of the this compound derivative.- Test the solubility of the compound in the assay medium at the desired concentration before conducting the full experiment. - Use a co-solvent if it does not interfere with fungal growth or the compound's activity. - Consider preparing a stock solution at a higher concentration in a suitable solvent and then diluting it in the assay medium.
No significant improvement in potency observed The structural modification is not favorable for target binding.- Re-evaluate the structure-activity relationship data to guide the design of new derivatives. - Consider computational docking studies to predict the binding of new analogs to the putative target enzyme.

Quantitative Data Summary

The following table summarizes the in vitro antifungal activity of selected this compound derivatives against various phytopathogenic fungi.

CompoundTarget FungiEC50 (µg/mL)Reference
This compound Alternaria solani>50[1]
Botrytis cinerea>50[1]
Gibberella zeae>50[1]
Derivative 4a Gibberella zeae1.28[1]
Derivative 5a Alternaria solani2.35[1]
Derivative 8c Botrytis cinerea3.14[1]
Derivative 8d Sclerotinia sclerotiorum4.56[1]
Azoxystrobin (Control) Gibberella zeae3.45[1]
Boscalid (Control) Alternaria solani5.87[1]

Experimental Protocols

General Protocol for the Synthesis of 5-(3'-indolyl)oxazole Derivatives

This protocol is a generalized procedure based on commonly reported methods for the synthesis of this compound analogs.[1]

  • Preparation of 3-acetylindole: Indole is acetylated using a suitable acetylating agent (e.g., acetic anhydride) in the presence of a catalyst (e.g., a Lewis acid) in an appropriate solvent.

  • Formation of the oxazole ring: The 3-acetylindole is reacted with an α-amino acid in the presence of a dehydrating agent and a cyclizing agent. A common method involves the use of iodine and an amino acid in a suitable solvent, followed by heating.

  • Modification of the indole or oxazole ring: Further modifications, such as halogenation or the introduction of other functional groups, can be carried out on the synthesized 5-(3'-indolyl)oxazole scaffold using standard organic synthesis techniques.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by preparative HPLC.

  • Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and HRMS.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
  • Preparation of fungal plates: The test fungi are cultured on potato dextrose agar (PDA) plates.

  • Preparation of compound stock solutions: The this compound derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions of a known concentration.

  • Preparation of assay plates: The stock solutions are serially diluted and added to molten PDA to achieve the desired final concentrations. The final concentration of DMSO in the medium should be kept constant and at a level that does not affect fungal growth (typically ≤ 1% v/v).

  • Inoculation: A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony is placed in the center of each PDA plate containing the test compound.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25 °C) in the dark.

  • Data collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate (containing only DMSO) reaches the edge of the plate.

  • Calculation of inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony on the control plates and dt is the average diameter of the fungal colony on the treated plates.

  • Determination of EC50: The effective concentration required to inhibit 50% of mycelial growth (EC50) is determined by probit analysis of the concentration-response data.

Visualizations

Proposed Signaling Pathways

The following diagrams illustrate the proposed mechanisms of action for this compound derivatives targeting fungal growth.

Pimprinine_Leucyl_tRNA_Synthetase_Inhibition This compound This compound Derivative LeuRS Leucyl-tRNA Synthetase This compound->LeuRS Inhibits Charged_tRNA Leucyl-tRNA-Leu LeuRS->Charged_tRNA Catalyzes Leucine Leucine Leucine->LeuRS tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Protein_Synthesis Protein Synthesis Charged_tRNA->Protein_Synthesis Fungal_Growth Fungal Growth Inhibition Protein_Synthesis->Fungal_Growth Leads to

Caption: Proposed inhibition of fungal leucyl-tRNA synthetase by a this compound derivative.

Pimprinine_SDH_Inhibition This compound This compound Derivative SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits Fumarate Fumarate SDH->Fumarate Catalyzes ETC Electron Transport Chain SDH->ETC Succinate Succinate Succinate->SDH ATP_Production ATP Production ETC->ATP_Production Fungal_Growth Fungal Growth Inhibition ATP_Production->Fungal_Growth Leads to

Caption: Proposed inhibition of fungal succinate dehydrogenase by a this compound derivative.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_sar Analysis Synthesis Synthesis of this compound Analogs Purification Purification (HPLC/Column) Synthesis->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization Antifungal_Assay In Vitro Antifungal Assay Characterization->Antifungal_Assay Data_Analysis Data Analysis (EC50) Antifungal_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Synthesis Guides further synthesis

Caption: General workflow for the development of potent this compound derivatives.

References

Pimprinine Stability and Degradation Analysis: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for illustrative and educational purposes. Due to the limited availability of specific public data on the stability of Pimprinine, this technical support center provides hypothetical scenarios, data, and protocols based on general principles of pharmaceutical stability testing and the chemical nature of indole alkaloids.

This technical support center offers troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the stability testing and degradation product analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of this compound?

Forced degradation studies for this compound should be designed to evaluate its intrinsic stability. Based on its indole alkaloid structure, the following conditions are recommended:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (solid-state).

  • Photostability: Exposure to ICH-compliant light conditions (e.g., 1.2 million lux hours and 200 W·h/m²) (solid-state).

Q2: I am observing a new peak in my HPLC chromatogram after oxidative stress. What could it be?

An additional peak appearing after oxidative stress could indicate the formation of an N-oxide or a hydroxylated indole derivative of this compound. The indole ring is susceptible to oxidation. To confirm the identity of this degradation product, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) for molecular weight determination and NMR (Nuclear Magnetic Resonance) for structural elucidation are recommended.

Q3: My this compound sample shows significant degradation under acidic conditions but is relatively stable in a basic medium. Is this expected?

Yes, this can be a plausible scenario. The oxazole ring in this compound may be susceptible to acid-catalyzed hydrolysis, leading to ring-opening and the formation of degradation products. The stability in basic conditions suggests that the molecule is less prone to base-catalyzed degradation mechanisms.

Q4: How can I improve the resolution between this compound and its degradation products in my HPLC method?

If you are experiencing poor resolution, consider the following troubleshooting steps:

  • Gradient Optimization: Adjust the gradient slope of your mobile phase. A shallower gradient can often improve the separation of closely eluting peaks.

  • Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or alter the pH of the aqueous phase.

  • Column Chemistry: Switch to a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms.

  • Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the run time.

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.
  • Possible Cause: The stress conditions are not harsh enough.

  • Solution: Increase the concentration of the stressor (e.g., use 1 M HCl instead of 0.1 M), extend the exposure time, or increase the temperature. The goal is to achieve 5-20% degradation to ensure the stability-indicating nature of the analytical method.

Issue 2: Complete degradation of this compound is observed.
  • Possible Cause: The stress conditions are too harsh.

  • Solution: Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature. A complete degradation does not provide useful information about the degradation pathway.

Issue 3: Mass balance is not achieved in the stability study.
  • Possible Cause 1: Some degradation products are not being detected by the current analytical method (e.g., they do not have a chromophore for UV detection).

  • Solution 1: Use a more universal detector, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), in conjunction with your UV detector.

  • Possible Cause 2: Degradation products are volatile or have precipitated out of the solution.

  • Solution 2: For volatile degradants, consider using Gas Chromatography (GC) with headspace analysis. For precipitated products, ensure complete dissolution of the stressed sample before analysis, potentially using a different solvent.

Quantitative Data Summary

The following tables summarize hypothetical data from a forced degradation study of this compound.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% this compound DegradedNumber of Degradation Products
0.1 M HCl (60°C, 24h)15.2%2
0.1 M NaOH (60°C, 24h)3.1%1
3% H₂O₂ (RT, 24h)18.5%3
Thermal (80°C, 48h)5.8%1
Photolytic8.2%2

Table 2: Hypothetical Degradation Products and Their Formation

Degradation ProductFormation Condition(s)Proposed Structure
DP-1Acid HydrolysisRing-opened oxazole
DP-2Acid Hydrolysis, PhotolyticIndole dimer
DP-3OxidativeN-oxide of this compound
DP-4Oxidative, PhotolyticHydroxylated this compound
DP-5Base Hydrolysis, ThermalIsomer of this compound

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a known quantity of solid this compound in a controlled temperature oven at 80°C for 48 hours. Dissolve in methanol for analysis.

  • Photostability Testing: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve in methanol for analysis.

  • Analysis: Analyze all samples by the HPLC-UV method described below.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidative Oxidative (3% H2O2, RT) stock->oxidative thermal Thermal (80°C, Solid) stock->thermal photo Photolytic (ICH Guidelines) stock->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks degradation_pathway cluster_acid Acid Hydrolysis cluster_oxidative Oxidation cluster_photo Photodegradation This compound This compound DP1 DP-1 (Ring-opened oxazole) This compound->DP1 H+ DP2 DP-2 (Indole dimer) This compound->DP2 H+ DP3 DP-3 (N-oxide) This compound->DP3 H2O2 DP4 DP-4 (Hydroxylated indole) This compound->DP4 H2O2 DP2_photo DP-2 (Indole dimer) This compound->DP2_photo Light DP4_photo DP-4 (Hydroxylated indole) This compound->DP4_photo Light

Technical Support Center: Structural Modification of the Pimprinine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the structural modification of the Pimprinine scaffold. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting point for the synthesis of the this compound scaffold?

A1: The most common and well-established starting material for the synthesis of the this compound scaffold, which features a 5-(3'-indolyl)oxazole core, is 3-acetylindole.[1] This compound serves as a key precursor for building the oxazole ring onto the indole moiety.

Q2: What are the primary synthetic strategies for constructing the 5-(3'-indolyl)oxazole core?

A2: There are two main strategies for synthesizing the 5-(3'-indolyl)oxazole core:

  • One-Pot Synthesis from 3-Acetylindole and Amino Acids: This is an efficient method that involves the reaction of 3-acetylindole with an amino acid in the presence of iodine. The reaction proceeds through an iodination/Kornblum oxidation sequence to form an indole α-keto aldehyde intermediate, which is then trapped in situ by the amino acid to form the oxazole ring.[1]

  • Van Leusen Oxazole Synthesis: This method utilizes a 3-formylindole and tosylmethyl isocyanide (TosMIC) to construct the oxazole ring.[2][3] It is a versatile reaction for forming 5-substituted oxazoles.[2][3][4]

Q3: How can I improve the yield of the one-pot synthesis?

A3: A notable challenge in the one-pot synthesis is the iodination step. To improve the yield, a modified iodine addition procedure has been shown to increase the yield by 10%. This involves using 1.1 equivalents of I2 in the initial iodination reaction and adding the remaining 0.9 equivalents after the addition of the amino acid.[1]

Q4: Can I introduce substituents on the indole and oxazole rings?

A4: Yes, structural modifications can be made to both the indole and oxazole rings. Substituents on the indole ring can be introduced by starting with a substituted indole. Halogenation of the oxazole ring at the 4-position can be achieved using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) after the formation of the 5-(3-indolyl)oxazole core.[1]

Troubleshooting Guides

Problem 1: Low Yield in the One-Pot Synthesis of the this compound Scaffold
Possible Cause Troubleshooting Step
Suboptimal Iodination A common issue is the stoichiometry and timing of iodine addition. Instead of adding two equivalents of I2 at once, a stepwise addition is recommended. Add 1.1 equivalents of I2 for the initial iodination of 3-acetylindole, and then add the remaining 0.9 equivalents after the amino acid has been introduced to the reaction mixture. This can improve the yield by up to 10%.[1]
Incomplete Reaction Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending it.
Purification Losses The crude product may contain impurities that are difficult to separate. Optimize the flash column chromatography conditions. A common eluent system is petroleum ether/acetone (8:1).[5] Ensure proper packing of the column and careful fraction collection.
Decomposition of Intermediates The indole α-keto aldehyde intermediate is generated in situ and can be unstable. Ensure that the amino acid is present to trap it effectively. Maintaining the recommended reaction temperature is also crucial.
Problem 2: Difficulty in Halogenating the Oxazole Ring
Possible Cause Troubleshooting Step
Low Reactivity Ensure that the 5-(3-indolyl)oxazole substrate is pure before proceeding with halogenation. Impurities can interfere with the reaction.
Incorrect Halogenating Agent For chlorination, use N-chlorosuccinimide (NCS). For bromination, use N-bromosuccinimide (NBS).[1] Ensure the reagent is fresh and has been stored correctly.
Reaction Conditions The reaction is typically carried out in a suitable solvent like DMF or THF. Ensure the temperature and reaction time are optimized. Monitor the reaction by TLC to determine the point of maximum conversion.

Quantitative Data

Table 1: Yields of this compound and its Derivatives via One-Pot Synthesis [1]

CompoundAmino Acid UsedR¹ SubstituentYield (%)
3aGlycineH51
3b (this compound)AlanineMe53
3c (Pimprinethine)2-Aminobutyric acidEt49
3d (Labradorin 1)LeucineiBu48
3eCyclohexylglycineCyclohexyl53
3fPhenylglycinePh48
3gMethionine(CH₂)₂SMe40

Table 2: Yields of Halogenated this compound Derivatives [1]

CompoundR¹ SubstituentHalogen (X)Yield (%)
4aHCl58
5aHBr62
4bMeCl65
5bMeBr76
4cEtCl60
5cEtBr65
4diBuCl76
5diBuBr74

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound (3b)

This protocol is adapted from a reported method.[1]

Materials:

  • 3-acetylindole

  • L-Alanine

  • Iodine (I₂)

  • Dimethylformamide (DMF)

  • Sodium thiosulfate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Acetone

Procedure:

  • To a solution of 3-acetylindole in DMF, add 1.1 equivalents of I₂.

  • Stir the mixture at the specified temperature for the initial iodination.

  • Add L-alanine to the reaction mixture.

  • Add the remaining 0.9 equivalents of I₂.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a petroleum ether/acetone (8:1) eluent system to obtain this compound.

Visualizations

experimental_workflow cluster_synthesis One-Pot Synthesis of this compound cluster_workup Work-up and Purification start 3-Acetylindole step1 Iodination (1.1 eq I₂) start->step1 step2 Addition of Amino Acid step1->step2 step3 Second Iodination (0.9 eq I₂) step2->step3 step4 Cyclization step3->step4 product This compound Scaffold step4->product workup1 Quenching (Na₂S₂O₃) product->workup1 workup2 Extraction workup1->workup2 workup3 Drying and Concentration workup2->workup3 purification Flash Chromatography workup3->purification

Caption: Workflow for the one-pot synthesis of the this compound scaffold.

logical_relationship cluster_troubleshooting Troubleshooting Low Yield problem Low Yield cause1 Suboptimal Iodination problem->cause1 cause2 Incomplete Reaction problem->cause2 cause3 Purification Losses problem->cause3 solution1 Stepwise Iodine Addition cause1->solution1 solution2 Monitor with TLC, Extend Reaction Time cause2->solution2 solution3 Optimize Chromatography cause3->solution3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Enhancing the Selectivity of Pimprinine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Pimprinine and its derivatives. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental hurdles, and detailed protocols to aid in your research and development efforts.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its selectivity important?

A: this compound is a naturally occurring indole alkaloid first isolated from Streptomyces pimprina. It consists of a 5-(3′-indolyl)oxazole core scaffold.[1] Derivatives of this compound have shown a wide range of biological activities, including promising antifungal and antiviral properties (notably against plant pathogens).[1][2] Enhancing selectivity is crucial for drug development to maximize the therapeutic effect on the target pathogen (e.g., a specific fungus) while minimizing off-target effects that could lead to toxicity in host organisms or impact non-target species in the environment. A highly selective compound is more likely to be a safe and effective therapeutic or agrochemical agent.

Q2: What is the primary molecular target for the antifungal activity of this compound derivatives?

A: While the exact mechanism for all derivatives is still under investigation, molecular docking studies strongly suggest that a key target is leucyl-tRNA synthetase (LeuRS) .[1] LeuRS is an essential enzyme responsible for attaching leucine to its corresponding tRNA molecule, a critical step in protein synthesis.[3][4] By inhibiting LeuRS, this compound derivatives can halt protein production, leading to cell death.[4][5] The structural differences between fungal and human LeuRS enzymes present an opportunity to develop inhibitors that are highly selective for the pathogen.[3] Some studies also suggest that certain ring-opened derivatives may target succinate dehydrogenase (SDH).[6]

Q3: What are the key structural features of this compound derivatives that influence their activity?

A: The 5-(3′-indolyl)oxazole core is considered essential for maintaining antifungal activity.[1] Structure-Activity Relationship (SAR) studies have shown that modifications at various positions on both the indole and oxazole rings can significantly impact potency and selectivity. For example, halogenation at the 4-position of the oxazole ring and substitutions on the indole nitrogen have been explored to improve activity.[1][7]

Q4: What does a typical workflow for enhancing selectivity look like?

A: An iterative, rational design approach is most common. This involves designing new derivatives based on existing SAR data and molecular modeling, synthesizing these new compounds, screening them for biological activity against the target pathogen and a panel of off-target organisms (or host cells), and finally, analyzing the results to inform the next round of design.

G cluster_workflow Iterative Selectivity Enhancement Workflow A Design Analogs (Based on SAR & Docking) B Chemical Synthesis A->B New Structures C Biological Screening (Target vs. Off-Target) B->C Purified Compounds D Data Analysis (Determine Potency & Selectivity) C->D Activity Data (IC50/EC50) E Refine SAR Model D->E Identify Key Modifications E->A Improved Hypothesis

Caption: A workflow for rationally enhancing the selectivity of this compound derivatives.

Section 2: Troubleshooting Guides

Guide 1: Chemical Synthesis

Q: I am having trouble with the synthesis of the 2-substituted-5-(1H-indol-3-yl)-oxazole core. The yields are consistently low. What could be the issue?

A: Low yields in this multi-step synthesis can arise from several factors. Here are common troubleshooting steps:

  • Purity of Starting Materials: Ensure your starting materials, particularly the 1-(1H-indol-3-yl)ethan-1-one intermediate, are pure. Column chromatography is often required to purify this precursor.[1]

  • Reaction Conditions: The reaction to form the oxazole ring is sensitive to temperature and time. Stirring at 110 °C for the specified time (around 1 hour before adding the amino acid, then 10-15 minutes after) is critical. Over- or under-heating can lead to side products or incomplete reactions.[1]

  • Iodine Stoichiometry: Iodine is used in multiple steps. Ensure the correct molar equivalents are added both before and after the addition of the α-amino acid, as specified in the protocol.[1]

  • Work-up Procedure: The quenching and extraction steps are crucial for isolating the product. Use of a saturated brine solution during the wash helps to break up emulsions and improve separation. Ensure complete extraction with an appropriate solvent like CH2Cl2.[1]

Q: The halogenation step using NCS or NBS is not proceeding to completion or is producing multiple products. How can I optimize this?

A: Halogenation of the oxazole ring can be tricky.

  • Solvent Choice: The solvent system is important. A mixture of THF and CCl4 (1:1 v/v) has been reported to be effective.[1]

  • Temperature Control: This reaction typically requires heating (e.g., 45 °C for ~8 hours). Ensure the temperature is stable.[1]

  • Reagent Quality: N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS) can degrade over time. Use a fresh, high-purity source of the halogenating agent.

  • Purification: The crude product from this reaction will likely contain unreacted starting material and potentially di-halogenated products. Careful flash column chromatography is essential to isolate the desired mono-halogenated product.[1]

Guide 2: Antifungal Activity Assays

Q: My results from the mycelium growth rate assay are inconsistent between experiments. What are the common sources of variability?

A: Reproducibility is key in these assays. Consider these variables:

  • Inoculum Preparation: The concentration and viability of the fungal inoculum must be consistent. Differences in spore concentration or the use of mycelial plugs of varying sizes can lead to significant variability.[8]

  • Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is low and consistent across all wells, including the control. High solvent concentrations can inhibit fungal growth on their own.

  • Incubation Conditions: Maintain a constant temperature and humidity during the incubation period. Fluctuations can affect the growth rate of the fungi.

  • Endpoint Reading: Reading the results at a consistent time point is crucial. For some fungi, trailing growth (partial inhibition over a range of concentrations) can make endpoint determination difficult. It can be beneficial to record readings at multiple time points (e.g., 24 and 48 hours).[8]

  • Plate Edge Effects: Fungi in the outer wells of a microtiter plate can sometimes grow differently due to evaporation. Consider not using the outermost wells for test compounds if this is a recurring issue.

Q: I am not seeing any activity with my new derivatives, even though they are structurally similar to active compounds. What should I check?

A:

  • Compound Solubility: Your derivative may not be soluble in the assay medium. Visually inspect the wells for any precipitation. You may need to adjust the solvent system or use a lower concentration.

  • Compound Purity: Verify the purity of your compound via NMR and HR-MS. Impurities could interfere with the assay or you may have synthesized an incorrect structure.[7]

  • Choice of Positive Control: Always include a standard antifungal agent (e.g., Azoxystrobin, Boscalid) as a positive control.[1] If the positive control is not working, it indicates a systemic problem with the assay itself (e.g., media, fungal strain, incubation).

  • Target Specificity: The structural changes you made, while seemingly minor, may have abolished binding to the target. This is a valid, albeit negative, result that provides valuable SAR information.

Section 3: Data Presentation & Key Experimental Protocols

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes general SAR findings for enhancing antifungal activity, which is a prerequisite for improving selectivity. The goal is to identify modifications that boost target activity, which can then be tested for off-target effects.

Compound SeriesModification SiteModification TypeObservation on Antifungal ActivityReference
Series 4 Oxazole Ring (Position 4)Chlorination (NCS)Generally increased activity against various fungi. Compound 4a showed 99.9% inhibition of G. zeae.[1]
Series 5 Oxazole Ring (Position 4)Bromination (NBS)Also enhanced activity. Compound 5a showed 99.9% inhibition of Alternaria Leaf Spot.[1]
Series 8 Indole Ring (N1 position)Addition of substituted benzyl groupsSeveral derivatives (8c , 8d ) showed EC50 values more potent than commercial fungicides Azoxystrobin and Boscalid.[1]
Ring-Opened Oxazole Ring OpeningFormation of (thio)amide structuresCompound 3o showed potent activity against A. solani and R. solani, with EC50 values lower than boscalid.[6]
Protocol 1: Mycelium Growth Inhibition Assay

This protocol is a generalized method for assessing the antifungal activity of this compound derivatives.

  • Preparation of Stock Solutions: Dissolve test compounds and positive controls (e.g., Boscalid, Azoxystrobin) in DMSO to a concentration of 10 mg/mL.

  • Preparation of Assay Plates:

    • Autoclave Potato Dextrose Agar (PDA) medium and cool to ~50-55 °C.

    • Add the compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Ensure the final DMSO concentration is consistent across all plates and typically below 1% (v/v).

    • Pour the PDA-compound mixture into sterile Petri dishes (9 cm). Prepare a solvent control plate containing only DMSO.

  • Inoculation:

    • Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus.

    • Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate.

  • Incubation: Incubate the plates at 25-28 °C in the dark.

  • Data Collection:

    • When the fungal growth in the control plate has reached approximately two-thirds of the plate's diameter, measure the colony diameter of all plates.

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the mycelium on the control plate, and T is the average diameter of the mycelium on the treated plate.[9]

  • EC50 Determination: To determine the 50% effective concentration (EC50), perform the assay with a serial dilution of the active compounds. Use regression analysis to calculate the concentration that causes 50% growth inhibition.

Protocol 2: Molecular Docking into Leucyl-tRNA Synthetase

This protocol provides a general workflow for in silico prediction of binding modes.

G cluster_docking Molecular Docking Workflow P_prep 1. Protein Preparation (e.g., PDB ID: 2V0C) - Remove water - Add hydrogens - Minimize energy Dock 3. Docking Simulation - Define binding site - Run docking algorithm (e.g., AutoDock, MOE) P_prep->Dock L_prep 2. Ligand Preparation (this compound Derivative) - Draw 2D structure - Convert to 3D - Minimize energy L_prep->Dock Analyze 4. Analysis of Results - Rank poses by score - Visualize interactions (H-bonds, hydrophobic) Dock->Analyze

Caption: A generalized workflow for molecular docking simulations.

  • Protein Preparation:

    • Obtain the crystal structure of the target protein (e.g., Thermus thermophiles LeuRS, PDB ID: 2V0C, as a homolog).[1]

    • Using molecular modeling software (e.g., MOE, AutoDock Tools), prepare the protein by removing water molecules, adding hydrogen atoms, and performing energy minimization to relax the structure.[1]

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization on the ligand structure using a suitable force field.[1]

  • Docking Execution:

    • Define the binding site on the protein. This is often based on the location of a co-crystallized ligand or identified through binding site prediction algorithms.

    • Perform the docking simulation using software like MOE or AutoDock.[1][10] Set the number of poses to generate (e.g., 50 poses).[1]

  • Analysis and Interpretation:

    • Analyze the generated poses. The best poses are typically ranked by a scoring function that estimates binding affinity.

    • Visualize the top-ranked pose in the binding pocket. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and protein residues.

    • Compare the binding mode to that of known inhibitors (e.g., AN2690) to understand if the derivative interacts with key residues in a similar manner.[1] This analysis provides a structural hypothesis for the observed activity and guides the design of new, more selective derivatives.

Proposed Mechanism of Action

The diagram below illustrates the proposed mechanism of LeuRS inhibition. The inhibitor occupies the editing site of the enzyme, preventing the release of correctly charged tRNA-Leu, which ultimately halts protein synthesis.

G cluster_moa Proposed Mechanism of LeuRS Inhibition cluster_synthesis Aminoacylation Leu Leucine Leu_AMP Leu-AMP Intermediate Leu->Leu_AMP ATP ATP ATP->Leu_AMP LeuRS Leucyl-tRNA Synthetase (LeuRS) Charged_tRNA Leucyl-tRNA-Leu (Charged tRNA) LeuRS->Charged_tRNA Blocked Inhibition of Editing/Release LeuRS->Blocked tRNA tRNA-Leu tRNA->Charged_tRNA Protein Protein Synthesis Charged_tRNA->Protein Translation Pimp This compound Derivative Pimp->Blocked Blocked->Charged_tRNA Traps Adduct

Caption: Inhibition of protein synthesis via trapping of a tRNA adduct by this compound derivatives at the LeuRS editing site.

References

Technical Support Center: Crystallization of Pimprinine for X-ray Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing Pimprinine for X-ray diffraction analysis.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound relevant to crystallization?

A1: Understanding the fundamental properties of this compound is crucial for designing a successful crystallization strategy. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₀N₂O[1]
Molecular Weight 198.22 g/mol [1]
Appearance White to brown powder[2]
IUPAC Name 5-(1H-indol-3-yl)-2-methyl-1,3-oxazole[1]
Known Solubilities Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol.[3][4]

Q2: What is a good starting point for selecting a solvent for this compound crystallization?

A2: A good starting solvent is one in which this compound has moderate solubility at room temperature and high solubility at an elevated temperature. Based on known data, ethanol and methanol are good initial candidates to explore.[3][4] Given its indole structure, other solvents to consider for screening include acetone, ethyl acetate, and acetonitrile. A solvent screen is the best empirical method to determine the ideal solvent or solvent system.

Q3: What are the common methods for crystallizing small organic molecules like this compound?

A3: Several common techniques can be employed for the crystallization of this compound. The choice of method depends on the solubility characteristics of this compound in the selected solvent system. The most common methods include:

  • Slow Evaporation: A solution of this compound is prepared in a suitable solvent and allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and crystal formation.

  • Vapor Diffusion: This method involves dissolving this compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of an "anti-solvent" (a solvent in which this compound is poorly soluble but is miscible with the first solvent). Vapors of the anti-solvent slowly diffuse into the this compound solution, reducing its solubility and inducing crystallization.[5]

  • Anti-solvent Crystallization: An anti-solvent is slowly added to a solution of this compound to induce precipitation. The rate of addition is critical to control the formation of crystals versus amorphous solid.

  • Cooling Crystallization: A saturated solution of this compound is prepared at an elevated temperature and then slowly cooled to induce crystallization.

Q4: How pure does my this compound sample need to be for successful crystallization?

A4: For X-ray quality crystals, the purity of the starting material is critical. A purity of at least 98% or higher is recommended. Impurities can inhibit nucleation, affect crystal packing, and lead to the growth of poorly ordered crystals or no crystals at all. Chromatographic techniques such as flash chromatography or preparative HPLC are often necessary to achieve the required purity.

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form - Solution is not supersaturated.- this compound concentration is too low.- Incorrect solvent or solvent system.- Concentrate the solution by slow evaporation.- If using an anti-solvent, add more anti-solvent.- Try a different solvent or a mixture of solvents.- Introduce a seed crystal if one is available.- Gently scratch the inside of the container with a glass rod to create nucleation sites.
Oiling out (formation of a liquid phase instead of solid crystals) - The degree of supersaturation is too high.- The temperature of crystallization is above the melting point of the solvated compound.- Impurities are present.- Use a more dilute solution.- Slow down the rate of supersaturation (e.g., slower evaporation, slower addition of anti-solvent, or slower cooling).- Try a different solvent with a lower boiling point.- Further purify the this compound sample.
Formation of small, needle-like crystals - Rapid crystal growth due to high supersaturation.- Inherent crystal habit of this compound under the tested conditions.- Reduce the rate of crystallization by lowering the supersaturation level.- Try a different solvent or add a co-solvent which may alter the crystal habit.- Use a slower cooling rate.
Formation of amorphous precipitate - Very high degree of supersaturation leading to rapid precipitation.- Significantly reduce the concentration of the this compound solution.- Decrease the rate of anti-solvent addition or evaporation.- Use a solvent in which this compound has slightly higher solubility.
Crystals are twinned or intergrown - High nucleation density.- Rapid growth.- Decrease the supersaturation to reduce the number of nuclei formed.- Use a lower concentration of this compound.- Consider using seeding with a single, high-quality crystal.

Experimental Protocols

Protocol 1: Slow Evaporation
  • Preparation: Prepare a stock solution of highly pure this compound in a suitable solvent (e.g., ethanol) at a concentration slightly below saturation at room temperature.

  • Dissolution: Gently warm the solution to ensure all the this compound is dissolved.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter.

  • Evaporation: Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vessel periodically for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion (Hanging Drop Method)
  • Reservoir Preparation: Fill the reservoir of a crystallization plate well with an appropriate anti-solvent (e.g., hexane if using ethanol as the solvent).

  • Drop Preparation: On a cover slip, mix a small volume (e.g., 1-2 µL) of the this compound stock solution with an equal volume of the reservoir solution.

  • Sealing: Invert the cover slip and place it over the well, sealing it with grease to create an airtight environment.

  • Equilibration: Allow the system to equilibrate. The vapor from the reservoir will slowly diffuse into the drop, increasing the anti-solvent concentration and inducing crystallization.

  • Monitoring: Observe the drop under a microscope for the formation of crystals over several days.

Visualizations

Experimental Workflow for this compound Crystallization

G General Workflow for this compound Crystallization cluster_prep Sample Preparation cluster_screening Crystallization Screening cluster_execution Experiment Execution cluster_analysis Analysis and Optimization start Start with this compound Sample purification Purification of this compound (>98% purity) start->purification solvent_screen Solvent Screening purification->solvent_screen method_selection Select Crystallization Method (Slow Evaporation, Vapor Diffusion, etc.) solvent_screen->method_selection prepare_solution Prepare this compound Solution method_selection->prepare_solution setup_experiment Set up Crystallization Experiment prepare_solution->setup_experiment monitor Monitor for Crystal Growth setup_experiment->monitor harvest Harvest and Mount Crystal monitor->harvest Crystals Formed optimize Optimize Conditions monitor->optimize No/Poor Crystals xray X-ray Diffraction Analysis harvest->xray end End xray->end Successful Structure Determination optimize->method_selection

Caption: A general workflow for obtaining X-ray quality crystals of this compound.

Troubleshooting Logic for this compound Crystallization

G Troubleshooting Logic for this compound Crystallization cluster_outcomes Troubleshooting Logic for this compound Crystallization cluster_solutions Troubleshooting Logic for this compound Crystallization start Initial Crystallization Attempt no_crystals No Crystals? start->no_crystals oiling_out Oiling Out? start->oiling_out bad_crystals Poor Quality Crystals? start->bad_crystals solution_no_crystals Increase Concentration Change Solvent Add Seed Crystal Scratch Vial no_crystals->solution_no_crystals Yes success Good Crystals no_crystals->success No solution_oiling_out Decrease Concentration Slow Down Supersaturation Change Solvent Further Purify oiling_out->solution_oiling_out Yes oiling_out->success No solution_bad_crystals Decrease Supersaturation Change Solvent/Additive Slower Growth Rate bad_crystals->solution_bad_crystals Yes bad_crystals->success No optimize optimize solution_no_crystals->optimize Re-run Experiment solution_oiling_out->optimize solution_bad_crystals->optimize

Caption: A decision-making diagram for troubleshooting common this compound crystallization issues.

References

Methods for improving the bioavailability of Pimprinine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of Pimprinine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the bioavailability of this compound?

This compound, a compound identified in certain plant species, is understood to face challenges with oral bioavailability primarily due to its low aqueous solubility and potential for significant first-pass metabolism. These factors can limit its systemic absorption and therapeutic efficacy. Researchers often encounter issues with inconsistent plasma concentrations and suboptimal therapeutic outcomes in preclinical studies.

Q2: What are the primary strategies for enhancing the bioavailability of poorly soluble compounds like this compound?

Several formulation and chemical modification strategies can be employed. The most common approaches include:

  • Nanoparticle-based delivery systems: Encapsulating this compound into nanoparticles, liposomes, or nanoemulsions can improve its solubility and dissolution rate.

  • Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier can enhance its dissolution.

  • Co-administration with Bioenhancers: Certain natural compounds, like piperine, can inhibit metabolic enzymes (e.g., CYP3A4) and P-glycoprotein, thereby reducing first-pass metabolism and efflux of this compound.

  • Prodrug Approach: Synthesizing a more soluble prodrug of this compound that converts to the active form in vivo can improve absorption.

Q3: How do I select the most appropriate bioavailability enhancement strategy for this compound?

The choice of strategy depends on the specific physicochemical properties of your this compound sample and the intended therapeutic application. A logical workflow for this decision-making process is outlined below.

A Start: Characterize this compound (Solubility, Permeability, Metabolism) B Low Solubility? A->B C High First-Pass Metabolism? B->C No D Nanoformulations (Liposomes, Nanoparticles) B->D Yes E Solid Dispersions B->E Yes F Co-administration with Bioenhancers (e.g., Piperine) C->F Yes G Prodrug Synthesis C->G Yes H In Vivo Bioavailability Studies D->H E->H F->H G->H

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Issue 1: Inconsistent results in in-vitro dissolution studies of this compound nanoparticles.
Potential Cause Troubleshooting Step Expected Outcome
Particle Aggregation Optimize stabilizer concentration (e.g., Poloxamer 188, PVP). Verify particle size and zeta potential post-formulation.Stable, monodisperse nanoparticle suspension with consistent size distribution.
Drug Leakage from Nanoparticles Assess drug encapsulation efficiency at different time points. Adjust the polymer/lipid to drug ratio.High and stable encapsulation efficiency over the study period.
Inadequate Sink Conditions Increase the volume of the dissolution medium or add a small percentage of a surfactant (e.g., 0.5% SDS).The concentration of dissolved this compound remains below 10-15% of its saturation solubility in the medium.
Issue 2: Lack of significant improvement in bioavailability after co-administration with Piperine.
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Dosing Ratio Perform a dose-ranging study with varying ratios of this compound to Piperine.Identification of an optimal ratio that maximizes the increase in Cmax and AUC.
Timing of Administration Administer Piperine 30-60 minutes prior to this compound administration to ensure adequate inhibition of metabolic enzymes.Enhanced absorption of this compound due to pre-emptive inhibition of its metabolism.
This compound is not a Substrate for CYP3A4/P-gp Conduct an in-vitro Caco-2 permeability assay or use recombinant enzymes to confirm if this compound is a substrate for the enzymes inhibited by Piperine.Confirmation of the metabolic pathway of this compound, guiding the selection of a more appropriate bioenhancer.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Liposomes

This protocol describes the thin-film hydration method for preparing this compound-loaded liposomes.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform and Methanol (2:1 v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound, SPC, and cholesterol in a 2:1 chloroform:methanol mixture in a round-bottom flask.

  • Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

  • Place the flask under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.

  • To reduce the size of the multilamellar vesicles, sonicate the liposomal suspension using a probe sonicator.

  • Separate the unencapsulated this compound by ultracentrifugation.

A Dissolve this compound, SPC, Cholesterol in Chloroform:Methanol B Rotary Evaporation to form Lipid Film A->B C Vacuum Drying B->C D Hydration with PBS C->D E Sonication for Size Reduction D->E F Ultracentrifugation to Remove Free Drug E->F G Final Liposomal Suspension F->G

Caption: Workflow for the thin-film hydration method for liposome preparation.

Protocol 2: In-Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical design for evaluating the oral bioavailability of different this compound formulations.

Study Design:

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Groups (n=6 per group):

    • Control: this compound suspension in 0.5% Carboxymethylcellulose (CMC).

    • Test 1: this compound-loaded liposomes.

    • Test 2: this compound co-administered with Piperine.

  • Administration: Oral gavage at a this compound dose of 50 mg/kg.

  • Blood Sampling: Collect blood samples from the tail vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Analysis: Determine this compound concentration in plasma using a validated LC-MS/MS method.

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis. The relative bioavailability (F) can be calculated as:

F (%) = (AUC_test / AUC_control) * 100

Table 1: Representative Pharmacokinetic Data for this compound Formulations

Formulation Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
This compound Suspension (Control)150 ± 252.0980 ± 150100
This compound Liposomes450 ± 504.03920 ± 400400
This compound + Piperine300 ± 401.52450 ± 300250

Data are presented as mean ± standard deviation and are for illustrative purposes.

Technical Support Center: Pimprinine Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pimprinine and investigating fungal resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action for this compound?

This compound is an indole alkaloid that has shown promising antifungal activity.[1][2][3][4] While the exact mechanism is still under investigation for this compound itself, molecular docking studies of a potent this compound derivative suggest that it may act by inhibiting leucyl-tRNA synthetase.[1][2] This enzyme is crucial for protein synthesis, and its inhibition leads to fungal cell death.

Q2: My fungal strain is showing reduced susceptibility to this compound. What are the potential resistance mechanisms?

While specific resistance mechanisms to this compound have not been extensively documented, based on known fungal resistance to other antifungals, particularly those targeting aminoacyl-tRNA synthetases, the following mechanisms are plausible:[5][6][7][8]

  • Target Modification: Mutations in the gene encoding leucyl-tRNA synthetase could alter the protein structure, reducing the binding affinity of this compound.

  • Target Overexpression: An increase in the expression of the leucyl-tRNA synthetase gene could lead to higher levels of the enzyme, requiring a higher concentration of this compound to achieve an inhibitory effect.[5]

  • Drug Efflux: Fungal cells may actively pump this compound out of the cell using efflux pumps, such as those from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS).[7][9]

  • Decreased Drug Accumulation: Changes in the fungal cell wall or membrane composition could reduce the uptake of this compound.[5]

Q3: How can I confirm if my resistant fungal strain has mutations in the leucyl-tRNA synthetase gene?

To identify mutations in the leucyl-tRNA synthetase gene, you will need to perform the following steps:

  • Isolate Genomic DNA: Extract high-quality genomic DNA from both your resistant and a susceptible (wild-type) fungal strain.

  • PCR Amplification: Design primers to amplify the entire coding sequence of the leucyl-tRNA synthetase gene.

  • DNA Sequencing: Sequence the PCR products from both the resistant and susceptible strains.

  • Sequence Alignment and Analysis: Align the sequences to identify any nucleotide changes that result in amino acid substitutions in the protein of the resistant strain.

Several online tools and software are available for primer design and sequence analysis.

Troubleshooting Guides

Problem: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Possible Causes:

  • Inconsistent inoculum preparation.

  • Improper drug dilution series.

  • Contamination of cultures.

  • Incorrect incubation time or temperature.

Solutions:

  • Standardize Inoculum: Ensure a consistent fungal cell concentration in your inoculum by using a spectrophotometer to measure optical density (OD) or a hemocytometer for cell counting.[10][11]

  • Prepare Fresh Dilutions: Always prepare fresh serial dilutions of this compound for each experiment.

  • Aseptic Technique: Use strict aseptic techniques to prevent bacterial or cross-contamination.

  • Control Incubation Conditions: Maintain consistent incubation temperature and duration as specified in your protocol.

Problem: No significant difference in leucyl-tRNA synthetase gene expression between resistant and susceptible strains.

Possible Causes:

  • The resistance mechanism is not due to target overexpression.

  • RNA degradation during extraction.

  • Poor cDNA synthesis efficiency.

  • Suboptimal qPCR primer design or reaction conditions.

Solutions:

  • Investigate Other Mechanisms: Consider the possibility of target site mutations or drug efflux as alternative resistance mechanisms.

  • Assess RNA Quality: Check the integrity of your extracted RNA using gel electrophoresis or a bioanalyzer.

  • Optimize cDNA Synthesis: Use a high-quality reverse transcriptase and ensure optimal reaction conditions.

  • Validate qPCR Primers: Test primer efficiency and specificity by running a standard curve and melt curve analysis.[12][13][14]

Quantitative Data Summary

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound

Fungal StrainMIC50 (µg/mL)MIC80 (µg/mL)Resistance Phenotype
Wild-Type Strain A816Susceptible
Resistant Mutant A164128Resistant
Wild-Type Strain B1632Susceptible
Resistant Mutant B1>128>128High-Level Resistance

Note: These are example values. Actual MICs will vary depending on the fungal species and specific experimental conditions.

Table 2: Example qPCR Data for Leucyl-tRNA Synthetase Gene Expression

Fungal StrainRelative Gene Expression (Fold Change)Standard DeviationInterpretation
Wild-Type Strain A1.00.2Baseline Expression
Resistant Mutant A11.20.3No Significant Overexpression
Wild-Type Strain B1.00.15Baseline Expression
Resistant Mutant B18.51.5Significant Overexpression

Note: Data is normalized to a housekeeping gene and compared to the wild-type strain.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]

  • Prepare Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 103 to 2.5 x 103 cells/mL.[11]

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading Results:

    • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or 80%) compared to the growth control.[10][15] This can be assessed visually or by reading the optical density at 600 nm.[10]

Protocol 2: Analysis of Gene Expression by Quantitative Real-Time PCR (qPCR)
  • Fungal Culture and Treatment:

    • Grow fungal cultures to mid-log phase.

    • Expose the cultures to a sub-inhibitory concentration of this compound for a defined period. Include an untreated control.

  • RNA Extraction:

    • Harvest the fungal cells and extract total RNA using a suitable method (e.g., TRIzol or a commercial kit).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR:

    • Set up qPCR reactions using a SYBR Green or probe-based master mix, cDNA template, and primers specific for the leucyl-tRNA synthetase gene and at least one validated housekeeping gene for normalization.[12][13][14]

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the leucyl-tRNA synthetase gene using the ΔΔCt method.[13]

Visualizations

pimprinine_resistance_mechanisms cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Pimprinine_in This compound (extracellular) Pimprinine_intra This compound (intracellular) Pimprinine_in->Pimprinine_intra Uptake Inhibition Pimprinine_intra->Inhibition Efflux_pump Efflux Pump Pimprinine_intra->Efflux_pump LeuRS Leucyl-tRNA Synthetase (LeuRS) Protein_synthesis Protein Synthesis LeuRS->Protein_synthesis Catalyzes Inhibition->LeuRS Target_mutation Target Mutation (Altered LeuRS) Target_mutation->LeuRS Alters Target Target_overexpression Target Overexpression (Increased LeuRS) Target_overexpression->LeuRS Increases Target Efflux_pump->Pimprinine_in Drug Expulsion

Caption: Potential resistance mechanisms to this compound in fungi.

mic_workflow start Start: Fungal Culture inoculum_prep Prepare Fungal Inoculum (0.5 McFarland) start->inoculum_prep inoculate Inoculate Plate with Fungal Suspension inoculum_prep->inoculate dilution Prepare 2-fold Serial Dilutions of this compound in 96-well Plate dilution->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_results Read Results (Visually or OD600) incubate->read_results mic_determination Determine MIC read_results->mic_determination

Caption: Workflow for MIC determination by broth microdilution.

qpcr_workflow start Start: Fungal Cultures (Resistant & Susceptible) rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR (Target & Housekeeping Genes) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis results Relative Gene Expression data_analysis->results

Caption: Workflow for analyzing gene expression by qPCR.

References

Technical Support Center: Pimprinine Analog Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of pimprinine and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and its analogs?

A1: A prevalent and efficient method for synthesizing the 5-(3'-indolyl)oxazole core of this compound analogs is the Robinson-Gabriel cyclization and related one-pot methodologies.[1] A typical modern approach involves a three-step sequence:

  • Vilsmeier-Haack acetylation of indole.

  • Iodination followed by Kornblum oxidation.

  • A final one-pot reaction involving oxazole annulation.[1]

Q2: My purified indole-containing compounds have a pinkish or brownish hue. Is this normal?

A2: The appearance of a pinkish or brownish color in indole derivatives is a common observation and often indicates the presence of oxidation products or polymerization. While small amounts of colored impurities might not significantly affect the outcome of subsequent reactions, for final compounds requiring high purity, further purification is recommended to remove these colored species.

Q3: What are the typical impurities I can expect in my crude this compound analog product?

A3: Impurities can arise from various sources, including incomplete reactions, side reactions, and degradation of materials.[2] Common impurities in the synthesis of this compound analogs may include:

  • Unreacted starting materials (e.g., substituted indoles, amino acids).

  • Intermediates from the multi-step synthesis.

  • Byproducts from the oxazole ring formation (e.g., from incomplete cyclization or side reactions of the dehydrating agent).

  • Oxidized indole species.

  • Polymerized material.

Q4: Are there any specific stability concerns for this compound analogs during purification and storage?

A4: Yes, the indole moiety can be susceptible to oxidation, especially when exposed to air and light over extended periods. It is advisable to handle the compounds efficiently during purification and to store the purified material under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light to minimize degradation.

Troubleshooting Guides

Synthesis-Related Issues
Problem Potential Cause Suggested Solution
Low yield of the desired 5-(3'-indolyl)oxazole product. Incomplete reaction during the one-pot synthesis.Ensure all reagents are of high purity and anhydrous where necessary. Optimize reaction time and temperature. The use of microwave irradiation has been reported to improve yields in similar heterocyclic syntheses.
Sub-optimal performance of the dehydrating agent in the Robinson-Gabriel cyclization.The choice of dehydrating agent (e.g., concentrated H₂SO₄, P₂O₅, POCl₃) is critical.[1] Overly harsh conditions can lead to charring and side product formation. A milder, more controlled cyclodehydrating agent might be necessary.
Degradation of starting materials or product.Perform the reaction under an inert atmosphere to prevent oxidation of the indole starting material.
Formation of a complex mixture of byproducts. Side reactions due to the high reactivity of the indole nucleus.Protect the indole nitrogen if it is found to interfere with the desired reaction pathway.
Competing reaction pathways during the oxazole formation.Carefully control the reaction temperature and the rate of addition of reagents to favor the desired reaction pathway.
Purification-Related Issues
Problem Potential Cause Suggested Solution
Difficulty in separating the product from starting materials by column chromatography. Similar polarities of the product and unreacted starting materials.Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent may be required to achieve separation. Consider using a different stationary phase (e.g., alumina, C18 reverse-phase silica).
Product co-elutes with an unknown impurity. The impurity has a very similar polarity to the desired product.Try a different solvent system with different selectivities (e.g., switching from an ethyl acetate/hexane system to a dichloromethane/methanol system). High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations.
Streaking or tailing of the product spot on TLC and during column chromatography. The compound may be acidic or basic, leading to strong interactions with the silica gel.Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid can be added. For basic compounds like many alkaloids, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve the peak shape.
Product appears to degrade on the silica gel column. The acidic nature of silica gel may be causing the degradation of a sensitive this compound analog.Deactivate the silica gel by washing it with a solution of triethylamine in the eluent before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.
Low recovery of the product from the column. The product may be irreversibly adsorbed onto the silica gel.This can be due to high polarity. Try a more polar eluent system. If the compound is still retained, consider reverse-phase chromatography.
Colored impurities are difficult to remove. These are often highly polar oxidation or polymerization products.These impurities may stick to the top of the silica gel column. If they co-elute, a different purification technique like recrystallization or preparative HPLC might be necessary.

Experimental Protocols

General Protocol for the Synthesis of 2-substituted-5-(1H-indol-3-yl)-oxazole

This protocol is adapted from the work of Dong et al. (2022).[3]

  • Preparation of 3-acetylindole: This is a standard procedure and can be achieved via Vilsmeier-Haack acetylation of indole.

  • Preparation of the α-keto aldehyde precursor: The 3-acetylindole is subjected to an iodination/Kornblum oxidation sequence.

  • One-pot oxazole synthesis:

    • To a solution of the α-keto aldehyde precursor in a suitable solvent (e.g., DMSO), add the appropriate amino acid.

    • The reaction mixture is stirred at an elevated temperature (e.g., 110 °C) for a specified time until the reaction is complete as monitored by TLC.

    • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., CH₂Cl₂).

    • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • Purification:

    • The crude product is purified by column chromatography on silica gel.

    • A typical eluent system is petroleum ether/acetone in a ratio of approximately 8:1. The exact ratio may need to be optimized depending on the specific analog.[3]

Visualizations

Logical Workflow for this compound Analog Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Indole Indole Vilsmeier-Haack Vilsmeier-Haack Indole->Vilsmeier-Haack 3-acetylindole 3-acetylindole Vilsmeier-Haack->3-acetylindole Iodination_Kornblum Iodination_Kornblum 3-acetylindole->Iodination_Kornblum alpha-keto_aldehyde alpha-keto_aldehyde Iodination_Kornblum->alpha-keto_aldehyde One-pot_Annulation One-pot_Annulation alpha-keto_aldehyde->One-pot_Annulation Amino_Acid Amino_Acid Amino_Acid->One-pot_Annulation Crude_Product Crude_Product One-pot_Annulation->Crude_Product Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Pure_Pimprinine_Analog Pure_Pimprinine_Analog Column_Chromatography->Pure_Pimprinine_Analog TLC TLC Pure_Pimprinine_Analog->TLC NMR_MS NMR_MS Pure_Pimprinine_Analog->NMR_MS

Caption: Synthetic and purification workflow for this compound analogs.

Troubleshooting Logic for Low Purification Yield

G Start Start Low_Yield Low Yield After Column Chromatography Start->Low_Yield Check_TLC Analyze Crude and Purified Fractions by TLC Low_Yield->Check_TLC Product_on_Column Is the product still on the column? Check_TLC->Product_on_Column Increase_Polarity Increase Eluent Polarity Product_on_Column->Increase_Polarity Yes Degradation Did the product degrade? Product_on_Column->Degradation No End End Increase_Polarity->End Use_Neutral_Stationary_Phase Use Neutral Alumina or Deactivated Silica Degradation->Use_Neutral_Stationary_Phase Yes Complex_Mixture Is the crude product a complex mixture? Degradation->Complex_Mixture No Use_Neutral_Stationary_Phase->End Optimize_Reaction Optimize Reaction Conditions Complex_Mixture->Optimize_Reaction Yes Complex_Mixture->End No Optimize_Reaction->End

References

Validation & Comparative

Pimprinine and Streptochlorin: A Comparative Guide to Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the comparative efficacy of antifungal compounds is critical for identifying promising lead structures. This guide provides a detailed comparison of two such natural products, pimprinine and streptochlorin, focusing on their antifungal activity against a range of phytopathogenic fungi. The information is based on available experimental data to facilitate an objective evaluation.

Overview of this compound and Streptochlorin

This compound and streptochlorin are indole alkaloids derived from soil and marine microorganisms, respectively.[1] Both compounds have been recognized as promising lead compounds due to their bioactivity against various plant pathogens.[1][2] Structurally similar, they form the basis for the synthesis of more potent antifungal derivatives.[1][3][4] However, in their natural forms, they are considered not potent enough for direct application as antifungal agents, particularly at lower concentrations.[1]

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of this compound and streptochlorin has been evaluated primarily through mycelium growth inhibition assays. The data presented below summarizes their activity, along with that of some of their more potent derivatives, against several common phytopathogenic fungi.

Table 1: Percent Inhibition of Mycelial Growth at 50 µg/mL

Compound/DerivativeAlternaria Leaf SpotBotrytis cinereaGibberella zeaeRhizoctorzia solaniColletotrichum lagenariumReference
This compound-----[5]
Streptochlorin-----[5]
Derivative 4a99.9%-99.9%--[1][2]
Derivative 5a99.9%----[1][2]
Derivative 8c-----[1][2]
Derivative 8d-----[1][2]
Derivative 3a->85%>85%->85%[3][4]
Derivative 4g97.5%----[5]
Derivative 4i---90.3%-[5]

Note: Specific inhibition percentages for the parent compounds, this compound and streptochlorin, were not explicitly detailed in the summarized literature at this concentration, as the focus was often on their more active derivatives.

Table 2: EC₅₀ Values (µg/mL) Against Phytopathogenic Fungi

Compound/DerivativeBotrytis cinereaRhizoctorzia solaniReference
Derivative 4a--[1][2]
Derivative 5a--[1][2]
Derivative 8c--[1][2]
Derivative 8d--[1][2]
Derivative 35-0.6969[6][7]

Note: EC₅₀ values for the parent compounds this compound and streptochlorin were not consistently available in the reviewed literature, which primarily highlighted the enhanced potency of the synthesized derivatives.

Experimental Protocols

The primary method used to evaluate the antifungal activity of this compound, streptochlorin, and their derivatives is the mycelium growth rate method .

Mycelium Growth Rate Assay Protocol
  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60°C, the test compound (dissolved in a suitable solvent like DMSO) is added to the molten agar to achieve the desired final concentration (e.g., 50 µg/mL). The agar is then poured into sterile Petri dishes.

  • Inoculation: A mycelial plug (typically 4-5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus. This plug is placed, mycelium-side down, in the center of the compound-amended PDA plate.

  • Incubation: The plates are incubated at a controlled temperature (typically 25-28°C) for a period of 2 to 5 days, depending on the growth rate of the fungus.

  • Measurement: The diameter of the fungal colony is measured in two perpendicular directions. The average diameter is then calculated.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:

    • C = Average diameter of the fungal colony on the control plate (without the test compound).

    • T = Average diameter of the fungal colony on the treated plate.

  • EC₅₀ Determination: To determine the half-maximal effective concentration (EC₅₀), a similar procedure is followed using a range of concentrations of the test compound. The resulting data of concentration versus percentage inhibition is then analyzed using a suitable statistical method, such as Probit analysis.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound and streptochlorin is still under investigation, but molecular docking studies have provided significant insights into their potential targets.

Proposed Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

Molecular docking models suggest that both this compound and streptochlorin derivatives can bind to leucyl-tRNA synthetase (LeuRS) .[1][3][4][5] This enzyme is crucial for protein synthesis as it catalyzes the attachment of the amino acid leucine to its corresponding tRNA. By inhibiting LeuRS, these compounds disrupt the production of essential proteins, ultimately leading to the cessation of fungal growth. The proposed interaction occurs in a manner similar to the known antifungal agent AN2690, which traps tRNA in the editing site of the enzyme.[1][5][8]

Pimprinine_Streptochlorin_MoA cluster_fungal_cell Fungal Cell This compound This compound / Streptochlorin LeuRS Leucyl-tRNA Synthetase (LeuRS) This compound->LeuRS Inhibits This compound->LeuRS Protein_Synthesis Protein Synthesis LeuRS->Protein_Synthesis Essential for tRNALeu tRNA-Leu tRNALeu->LeuRS Leucine Leucine Leucine->LeuRS Growth_Inhibition Fungal Growth Inhibition Experimental_Workflow cluster_workflow Antifungal Efficacy Evaluation Workflow start Start: Fungal Culture prepare_plates Prepare PDA Plates with Test Compound start->prepare_plates inoculate Inoculate with Mycelial Plug prepare_plates->inoculate incubate Incubate (2-5 days) inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition and EC50 measure->calculate

References

Validating Monoamine Oxidase Inhibitory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[4] Inhibition of these enzymes can increase the synaptic availability of these neurotransmitters, a mechanism central to the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[5][6] Validating the potency and selectivity of potential MAO inhibitors in vitro is a critical first step in the drug discovery process.

Comparative Analysis of MAO Inhibitors

The efficacy of MAO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the enzyme's activity in vitro. A lower IC50 value indicates a more potent inhibitor. Selectivity for MAO-A or MAO-B is also a key parameter, as it can determine the therapeutic application and side-effect profile of a compound.[5][6]

Below is a comparison of various natural and synthetic MAO inhibitors with their reported IC50 values against both MAO-A and MAO-B.

Table 1: In Vitro Inhibitory Activity (IC50) of Selected Natural MAO Inhibitors

CompoundSourceMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity
Pimprinine Streptomyces pimprinaData not availableData not availableNot determined
Harmane Various plants11.1-Selective for MAO-A
Piperine Piper nigrum20.97.0MAO-B selective
Calycosin Various plants113.78 ± 3.397.19 ± 0.32MAO-B selective
3',4',7-Trihydroxyflavone Natural flavonoid7.57 ± 0.14> 100Selective for MAO-A
Xanthoangelol Angelica keiskei43.443.9Non-selective
4-Hydroxyderricin Angelica keiskei> 1003.43Selective for MAO-B

Data compiled from multiple sources.[6][7][8]

Table 2: In Vitro Inhibitory Activity (IC50) of Selected Synthetic MAO Inhibitors

CompoundTypeMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity
Clorgyline Irreversible, Selective0.02 ± 0.001.93 ± 0.16MAO-A selective
Selegiline (L-deprenyl) Irreversible, Selective--MAO-B selective
Rasagiline Irreversible, Selective--MAO-B selective
Moclobemide Reversible, Selective--MAO-A selective
Safinamide Reversible, Selective--MAO-B selective
Compound S5 (Pyridazinobenzylpiperidine derivative) Reversible, Selective3.8570.203MAO-B selective

Data compiled from multiple sources.[7][9][10]

Experimental Protocols for In Vitro MAO Inhibition Assay

A standard method for determining the MAO inhibitory activity of a compound involves a fluorometric or spectrophotometric assay using recombinant human MAO-A and MAO-B enzymes.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Test compound (e.g., this compound)

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.

  • Enzyme Reaction: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations (or a reference inhibitor), and the MAO enzyme (either MAO-A or MAO-B).

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate, kynuramine, to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a strong base like NaOH).

  • Detection: The product of the reaction, 4-hydroxyquinoline, is fluorescent. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 310 nm excitation and 400 nm emission).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme and substrate without inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context of MAO inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Enzymes, Substrate, Test Compounds) Plates Prepare 96-well Plates Reagents->Plates Add_Components Add Buffer, Inhibitor, and MAO Enzyme Plates->Add_Components Preincubation Pre-incubate (37°C, 15 min) Add_Components->Preincubation Add_Substrate Add Kynuramine (Substrate) Preincubation->Add_Substrate Incubation Incubate (37°C, 30 min) Add_Substrate->Incubation Stop_Reaction Add Stop Solution Incubation->Stop_Reaction Detection Measure Fluorescence (Ex: 310nm, Em: 400nm) Stop_Reaction->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50 MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake_degradation Reuptake and Degradation Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) Vesicle Synaptic Vesicle Monoamine->Vesicle Release Release into Synaptic Cleft Vesicle->Release Monoamine_Cleft Monoamine Release->Monoamine_Cleft Receptor Postsynaptic Receptor Monoamine_Cleft->Receptor Reuptake Reuptake Transporter Monoamine_Cleft->Reuptake Signal Signal Transduction Receptor->Signal MAO Monoamine Oxidase (MAO) (in Mitochondria) Reuptake->MAO Metabolites Inactive Metabolites MAO->Metabolites This compound This compound (MAO Inhibitor) This compound->MAO Inhibits

References

Pimprinine: An Insight into its Enzyme Cross-Reactivity and Target Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pimprinine, a naturally occurring indole alkaloid, has garnered attention for its diverse biological activities, including antifungal and antiviral properties. Understanding its interaction with various enzymes is crucial for elucidating its mechanism of action and assessing its potential as a therapeutic agent. This guide provides a comparative analysis of this compound's known enzyme interactions, supported by available experimental data and detailed methodologies.

Primary and Potential Enzyme Targets

Current research points to two primary potential enzyme targets for this compound: Monoamine Oxidase (MAO) and Leucyl-tRNA Synthetase.

Monoamine Oxidase (MAO): this compound has been identified as a potent inhibitor of monoamine oxidase.[1] One study reported that this compound inhibits the deamination of serotonin by MAO with a half-maximal inhibitory concentration (IC50) of 48 μM.[2] However, the specific selectivity of this compound for the two major isoforms, MAO-A and MAO-B, has not been fully elucidated in the available literature. This distinction is critical as selective inhibition of MAO isoforms has different therapeutic implications.

Leucyl-tRNA Synthetase: Molecular docking studies have suggested that a derivative of this compound has the potential to bind to leucyl-tRNA synthetase, a crucial enzyme in protein synthesis.[3] This interaction is hypothesized to be a possible mechanism for its antifungal activity. However, to date, there is a lack of direct experimental data, such as IC50 or Ki values, to quantitatively validate the inhibitory effect of this compound on this enzyme.

Cross-Reactivity Profile: A Knowledge Gap

A comprehensive understanding of a compound's selectivity is paramount in drug development to minimize off-target effects and potential toxicity. Currently, there is a significant lack of publicly available data from broad cross-reactivity or enzyme panel screening studies for this compound. Such studies are essential to systematically evaluate its inhibitory activity against a wide range of other enzymes and to establish a detailed selectivity profile.

Comparative Inhibition Data

The following table summarizes the available quantitative data on this compound's enzyme inhibition. The absence of data for other enzymes highlights the need for further research in this area. For comparison, IC50 values for well-characterized inhibitors of MAO-A and MAO-B are included.

CompoundTarget EnzymeIC50 (µM)Reference CompoundTarget EnzymeIC50 (µM)
This compound MAO (unspecified)48[2]ClorgylineMAO-A0.008
Leucyl-tRNA SynthetaseData not availableSelegiline (L-deprenyl)MAO-B0.007
Other EnzymesData not available

Note: The IC50 value for this compound against MAO does not specify the isoform (A or B). The reference compounds are examples of selective inhibitors for MAO-A and MAO-B, respectively.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the key enzyme inhibition assays relevant to this compound's potential targets.

Monoamine Oxidase (MAO) Inhibition Assay

A common method to determine MAO activity is through a continuous spectrophotometric or fluorometric assay.

Principle: The enzymatic activity of MAO is determined by measuring the production of hydrogen peroxide (H₂O₂) following the oxidative deamination of a substrate (e.g., p-tyramine for both MAO-A and MAO-B, or more specific substrates like kynuramine for MAO-A and benzylamine for MAO-B). The H₂O₂ produced is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a colored or fluorescent product.

Generalized Protocol:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B is pre-incubated with a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). A stock solution of the substrate is prepared in the same buffer.

  • Inhibitor Preparation: A stock solution of this compound (or control inhibitor) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Assay Reaction: The reaction is initiated by adding the substrate to a mixture containing the MAO enzyme, HRP, and a chromogenic or fluorogenic probe (e.g., Amplex Red) in the presence of varying concentrations of the inhibitor.

  • Data Acquisition: The increase in absorbance or fluorescence is monitored over time using a microplate reader.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curves. The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Leucyl-tRNA Synthetase Inhibition Assay

The activity of leucyl-tRNA synthetase is typically measured by monitoring the aminoacylation of tRNA with radiolabeled leucine.

Principle: The assay measures the amount of radiolabeled leucine that is covalently attached to its cognate tRNA by the synthetase.

Generalized Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl, pH 7.5), ATP, MgCl₂, KCl, DTT, bovine serum albumin (BSA), purified recombinant leucyl-tRNA synthetase, and total tRNA.

  • Inhibitor Addition: Varying concentrations of this compound (or a known inhibitor) are added to the reaction mixture.

  • Initiation of Reaction: The reaction is initiated by the addition of radiolabeled L-[¹⁴C]leucine.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Precipitation and Washing: The reaction is stopped by spotting the mixture onto filter paper discs, which are then washed with cold trichloroacetic acid (TCA) to precipitate the tRNA and remove unincorporated radiolabeled leucine.

  • Quantification: The radioactivity retained on the filter discs is measured using a scintillation counter.

  • Data Analysis: The amount of aminoacylated tRNA is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Methodologies and Pathways

To better illustrate the experimental workflows and the potential signaling pathways involving this compound's target enzymes, the following diagrams are provided.

Experimental_Workflow_MAO_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare MAO Enzyme (MAO-A or MAO-B) A1 Mix Enzyme, HRP, Probe, and this compound P1->A1 P2 Prepare Substrate (e.g., p-tyramine) A2 Initiate with Substrate P2->A2 P3 Prepare this compound (Serial Dilutions) P3->A1 A1->A2 A3 Incubate at RT A2->A3 D1 Measure Absorbance/ Fluorescence Over Time A3->D1 D2 Calculate Initial Rates D1->D2 D3 Determine IC50 Value D2->D3

Figure 1. Experimental workflow for the MAO inhibition assay.

Signaling_Pathway_MAO cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake MA Monoamines (Serotonin, Dopamine) VMAT VMAT2 MA->VMAT Packaging into vesicles MA_syn Monoamines VMAT->MA_syn Release Receptor Postsynaptic Receptors MA_syn->Receptor Binding Transporter Transporter (e.g., SERT, DAT) MA_syn->Transporter Reuptake Signal Signal Transduction Receptor->Signal MAO Monoamine Oxidase (MAO) Transporter->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites This compound This compound This compound->MAO Inhibition

Figure 2. Simplified signaling pathway of monoamine oxidase.

Logical_Comparison This compound This compound MAO Monoamine Oxidase (MAO) Known Target This compound->MAO Inhibits (IC50 = 48 µM) LeuRS Leucyl-tRNA Synthetase Potential Target (in silico) This compound->LeuRS Potential Interaction (Experimental data needed) OtherEnzymes Other Enzymes (Cross-Reactivity Unknown) This compound->OtherEnzymes Selectivity Profile? (Further studies required)

Figure 3. Logical relationship of this compound's known and potential targets.

Conclusion and Future Directions

This compound demonstrates inhibitory activity against monoamine oxidase, with an IC50 in the micromolar range. While molecular docking studies suggest a potential interaction with leucyl-tRNA synthetase, experimental validation is required. A significant gap in the current knowledge is the lack of comprehensive cross-reactivity data. To fully assess the therapeutic potential and safety profile of this compound, future research should prioritize:

  • Determining the specific IC50 values of this compound for MAO-A and MAO-B to understand its isoform selectivity.

  • Conducting in vitro enzyme inhibition assays to quantitatively measure the inhibitory activity of this compound against leucyl-tRNA synthetase.

  • Performing broad-panel enzyme screening to establish a comprehensive cross-reactivity profile and identify any potential off-target effects.

Such studies will provide the necessary data to build a complete picture of this compound's enzymatic interactions, paving the way for more informed drug development efforts.

References

Pimprinine and Its Synthetic Analogs: A Head-to-Head Comparison in Antifungal and Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring indole alkaloid Pimprinine and its synthetic analogs. We delve into their biological activities, supported by experimental data, and elucidate their mechanism of action.

This compound, a 5-(3-indolyl)-oxazole first isolated from Streptomyces pimprina, has garnered significant interest for its diverse biological activities.[1] This has spurred the development of numerous synthetic analogs with modified indole and oxazole rings, aiming to enhance potency and broaden the spectrum of activity. This guide presents a comparative analysis of these compounds, focusing on their antifungal and antiviral properties.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the antifungal and antiviral activities of this compound and several of its key synthetic analogs. The data, compiled from various studies, highlights the structure-activity relationships and the superior efficacy of certain synthetic modifications.

Antifungal Activity of this compound and Its Analogs

The antifungal efficacy of this compound analogs has been extensively studied against a range of phytopathogenic fungi. The data below presents the half-maximal effective concentration (EC50) values, indicating the concentration of a compound required to inhibit 50% of fungal growth. A lower EC50 value signifies higher potency.

CompoundTarget FungusEC50 (µg/mL)Reference
This compound Alternaria solani>50[2]
Botrytis cinerea>50[2]
Gibberella zeae>50[2]
Analog 4a (Chlorinated) Botrytis cinerea0.3613[2]
Gibberella zeae11.23[2]
Analog 5a (Brominated) Alternaria leaf spot3.4086[2]
Colletotrichum lagenarium8.1215[2]
Gibberella zeae1.1283[2]
Analog 8c Botrytis cinerea1.89[2]
Analog 8d Botrytis cinerea2.54[2]
Boscalid (Control) Botrytis cinerea5.2606[2]
Azoxystrobin (Control) Botrytis cinerea4.3516[2]

Notably, halogenated analogs, particularly chlorinated (4a) and brominated (5a) derivatives, exhibit significantly enhanced antifungal activity compared to the parent compound, this compound.[2] For instance, analog 4a is substantially more potent against Botrytis cinerea than the commercial fungicides Boscalid and Azoxystrobin.[2]

Antiviral Activity of this compound and Its Analogs

The antiviral potential of this compound and its derivatives has been evaluated against Enterovirus 71 (EV71), a significant human pathogen. The half-maximal inhibitory concentration (IC50) and selectivity index (SI) are presented below. A higher SI value indicates greater selectivity for viral targets over host cells.

CompoundVirusIC50 (µM)Selectivity Index (SI)Reference
This compound EV718916[3]
Pimprinethine EV713524[3]
WS-30581 A EV711623[3]
WS-30581 B EV711121[3]

The results indicate that while this compound itself has modest antiviral activity, its analogs with extended alkyl chains at the 2-position of the oxazole ring (Pimprinethine, WS-30581 A, and WS-30581 B) demonstrate significantly improved potency against EV71.[3]

Mechanism of Action: Targeting Protein Synthesis

Molecular docking studies and experimental evidence suggest that the primary mechanism of antifungal action for many this compound analogs is the inhibition of leucyl-tRNA synthetase (LeuRS).[2][4] This essential enzyme is responsible for attaching the amino acid leucine to its corresponding tRNA molecule, a critical step in protein synthesis.

By binding to the editing site of LeuRS, these inhibitors can trap the tRNA molecule, preventing the catalytic turnover and halting protein synthesis, ultimately leading to fungal cell death.[4]

Pimprinine_Mechanism cluster_fungal_cell Fungal Cell Pimprinine_Analog This compound Analog LeuRS Leucyl-tRNA Synthetase (LeuRS) Pimprinine_Analog->LeuRS Inhibits tRNA_Leu tRNA-Leu LeuRS->tRNA_Leu Charges Protein_Synthesis Protein Synthesis tRNA_Leu->Protein_Synthesis Participates in Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to (when inhibited)

Caption: Proposed mechanism of action for this compound analogs.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound and its analogs.

Antifungal Activity Assay (Mycelial Growth Inhibition)

The antifungal activity is determined by measuring the inhibition of mycelial growth of pathogenic fungi on a solid medium.

  • Preparation of Test Plates: A stock solution of the test compound in a suitable solvent (e.g., DMSO) is serially diluted and added to a molten agar medium (e.g., Potato Dextrose Agar) to achieve the desired final concentrations. The mixture is then poured into Petri dishes.

  • Inoculation: A small disc of mycelium from a fresh fungal culture is placed at the center of each agar plate.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for a specified period.

  • Data Collection: The diameter of the fungal colony is measured in both the treated and control plates.

  • Calculation: The percentage of growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the fungal colony in the control group and T is the average diameter in the treated group. EC50 values are then determined by probit analysis.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay for EV71)

This assay measures the ability of a compound to protect host cells from the virus-induced cytopathic effect (CPE).

  • Cell Seeding: Host cells (e.g., human rhabdomyosarcoma cells) are seeded in 96-well plates and incubated until a confluent monolayer is formed.[3]

  • Infection and Treatment: The cell culture medium is removed, and the cells are infected with a specific titer of the virus (e.g., EV71) in the presence of varying concentrations of the test compounds.[3]

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere until CPE is observed in the virus-infected control wells.[3]

  • Assessment of CPE: The extent of CPE is observed under a microscope. Cell viability can be quantified using a colorimetric assay such as the MTT assay.

  • Calculation: The IC50 value, the concentration of the compound that inhibits 50% of the viral CPE, is calculated from the dose-response curve.

Synthesis of Halogenated this compound Analogs

A general synthetic workflow for the preparation of halogenated this compound analogs is outlined below.

Synthesis_Workflow Start Indole Step1 Friedel-Crafts Acylation (e.g., with acetyl chloride, AlCl3) Start->Step1 Intermediate1 3-Acetylindole Step1->Intermediate1 Step2 Iodination/Kornblum Oxidation Intermediate1->Step2 Intermediate2 Indole-3-glyoxylaldehyde Step2->Intermediate2 Step3 Condensation with Amino Acid and Cyclization Intermediate2->Step3 Intermediate3 5-(1H-indol-3-yl)oxazole Step3->Intermediate3 Step4 Halogenation (e.g., with NCS or NBS) Intermediate3->Step4 Final_Product Halogenated this compound Analog Step4->Final_Product

Caption: General synthetic workflow for halogenated this compound analogs.

Conclusion

The synthetic analogs of this compound, particularly those incorporating halogens or modified alkyl chains, demonstrate significantly enhanced antifungal and antiviral activities compared to the parent natural product. The primary antifungal mechanism of action is the inhibition of leucyl-tRNA synthetase, a validated and promising target for novel anti-infective agents. The data and protocols presented in this guide provide a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of new, more potent this compound-based therapeutics.

References

In Vivo Validation of Pimprinine's Anticonvulsant Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of pimprinine's anticonvulsant effects. Due to the limited availability of direct, peer-reviewed in vivo studies on this compound, this document outlines the standard experimental protocols and presents established data for commonly used anticonvulsant drugs. This allows for a baseline comparison against which future experimental data for this compound can be evaluated. The guide is intended to serve as a resource for designing and interpreting in vivo studies aimed at characterizing the anticonvulsant profile of novel chemical entities like this compound.

Comparative Analysis of Anticonvulsant Efficacy

The efficacy of an anticonvulsant is typically evaluated in rodent models using standardized tests such as the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) test. These models are predictive of efficacy against generalized tonic-clonic seizures and generalized absence or myoclonic seizures, respectively.[1][2][3] The median effective dose (ED50), the dose at which 50% of the animals are protected from the induced seizure, is a key quantitative measure of a drug's potency.

CompoundTest ModelED50 (mg/kg, i.p.) in MicePrimary Mechanism of Action
This compound MESData not availableMonoamine Oxidase Inhibitor (presumed)[4]
PTZData not available
Diazepam MES~0.24[5]Positive Allosteric Modulator of GABA-A Receptors
PTZ0.10 - 0.24[5][6]
Phenytoin MES~9.5[7]Sodium Channel Blocker
PTZGenerally considered ineffective[8][9]
Carbamazepine MES~8[10]Sodium Channel Blocker
PTZData varies, generally less effective than in MES
Valproate MES~370[11]Multiple (enhances GABAergic transmission, blocks sodium channels)
PTZ~142 - 348[11][12]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validity of in vivo anticonvulsant screening. The following are methodologies for the two most common primary screening tests.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures.[2][3]

Apparatus: An electroconvulsometer with corneal or ear clip electrodes.

Animals: Male albino mice (20-25 g).

Procedure:

  • Animals are randomly assigned to treatment groups (vehicle control, this compound at various doses, and positive controls).

  • The test compound or vehicle is administered intraperitoneally (i.p.).

  • At the time of peak effect (typically 30-60 minutes post-injection), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the electrodes.[13]

  • The animals are observed for the presence or absence of a tonic hindlimb extension.

  • Protection is defined as the absence of the tonic hindlimb extension phase of the seizure.

  • The ED50 is calculated from the dose-response data using probit analysis.

Pentylenetetrazole (PTZ) Test

The subcutaneous PTZ (scPTZ) test is a model for myoclonic and absence seizures.[1][2]

Apparatus: Observation chambers.

Animals: Male albino mice (20-25 g).

Procedure:

  • Animals are randomly assigned to treatment groups.

  • The test compound or vehicle is administered i.p.

  • At the time of peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.[14]

  • Animals are placed in individual observation chambers and observed for 30 minutes.

  • The endpoint is the occurrence of clonic seizures lasting for at least 5 seconds.

  • Protection is defined as the absence of clonic seizures within the observation period.

  • The ED50 is calculated from the dose-response data.

Proposed Anticonvulsant Mechanism of this compound

This compound is reported to be a monoamine oxidase (MAO) inhibitor.[4] MAO inhibitors increase the synaptic levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine by preventing their degradation.[15] An increase in the levels of these neurotransmitters, particularly serotonin and norepinephrine, has been associated with anticonvulsant effects.[16]

pimprinine_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Packaging MAO Monoamine Oxidase (MAO) MA->MAO Degradation MA_released Increased Monoamines Vesicle->MA_released Release This compound This compound This compound->MAO Inhibition Receptor Postsynaptic Receptors (e.g., 5-HT, Adrenergic) MA_released->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Effect Modulation of Neuronal Excitability (Anticonvulsant Effect) Signaling->Effect

Caption: Proposed anticonvulsant pathway of this compound.

In Vivo Validation Workflow

The following diagram illustrates a typical workflow for the in vivo validation of a novel anticonvulsant compound like this compound.

experimental_workflow cluster_screening Primary Screening cluster_characterization Secondary Characterization cluster_mechanism Mechanism of Action Studies cluster_chronic Chronic Models MES Maximal Electroshock (MES) Test Decision1 Activity? MES->Decision1 PTZ Pentylenetetrazole (PTZ) Test PTZ->Decision1 DoseResponse Dose-Response & ED50 Determination Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) DoseResponse->Neurotoxicity Decision2 Favorable Profile? Neurotoxicity->Decision2 ReceptorBinding Receptor Binding Assays Lead Lead Candidate ReceptorBinding->Lead Neurochemical Neurochemical Analysis Neurochemical->Lead Kindling Kindling Models Kindling->Lead Start Compound Synthesis (this compound) Start->MES Start->PTZ Decision1->DoseResponse Yes Decision2->ReceptorBinding Yes Decision2->Neurochemical Decision2->Kindling

Caption: Experimental workflow for in vivo anticonvulsant validation.

References

A Comparative Analysis of Pimprinine and Other Indole Alkaloids for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological profiles of Pimprinine, Streptochlorin, Vincristine, and Vinblastine reveals a landscape of diverse therapeutic potential. This comparative guide offers researchers, scientists, and drug development professionals an objective look at the performance of these indole alkaloids, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Indole alkaloids, a vast and structurally diverse class of natural products, have long been a source of inspiration for drug discovery, yielding potent agents for a range of diseases.[1][2] This guide focuses on a comparative study of this compound, a microbial indole alkaloid, against other notable members of this family: Streptochlorin, also of microbial origin, and the classic plant-derived anticancer agents, Vincristine and Vinblastine. We will explore their antifungal, antiviral, and anticancer activities, presenting quantitative data, experimental protocols, and insights into their signaling pathways to inform future research and development.

Quantitative Performance Analysis

The following tables summarize the biological activities of this compound and its derivatives in comparison to Streptochlorin, Vincristine, and Vinblastine, presenting 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values against various fungal pathogens and cancer cell lines.

Table 1: Antifungal Activity of this compound and Streptochlorin Derivatives

Compound/DerivativeFungal SpeciesEC50 (µg/mL)Reference
This compound Derivative (3o)Alternaria solani6.2255[3]
This compound Derivative (3o)Rhizoctonia solani0.6969[3]
Streptochlorin (4a)Botrytis cinerea0.3613
Streptochlorin Derivative (5a)Botrytis cinerea1.1283
Streptochlorin (4a)Gibberella zeae>50[1]
Streptochlorin Derivative (5a)Alternaria Leaf Spot>50 (99.9% inhibition at 50 µg/mL)[1]
This compound Derivative (8c)Various fungiMore active than Azoxystrobin[1]
This compound Derivative (8d)Various fungiMore active than Azoxystrobin[1]

Table 2: Antiviral Activity of this compound and its Derivatives

Compound/DerivativeVirusEC50 (µM)Cell LineReference
This compoundEnterovirus 71 (EV71)89RD[4]
PimprinethineEnterovirus 71 (EV71)35RD[4]
WS-30581 AEnterovirus 71 (EV71)16RD[4]
WS-30581 BEnterovirus 71 (EV71)11RD[4]
Ribavirin (Control)Enterovirus 71 (EV71)102RD[4]
This compound Alkaloid (5l)Tobacco Mosaic Virus (TMV)Higher than Ningnanmycinin vivo[5]
This compound Alkaloid (9h)Tobacco Mosaic Virus (TMV)Higher than Ningnanmycinin vivo[5]
This compound Alkaloid (10h)Tobacco Mosaic Virus (TMV)Similar to Ningnanmycinin vivo[5]

Table 3: Anticancer Activity of this compound, Streptochlorin, Vincristine, and Vinblastine

CompoundCancer Cell LineIC50Reference
Dithis compound A-DHL-60, SMMC-7721, A-549, MCF-7, SW-48012.7 - 30.7 µM[6]
StreptochlorinHuCC-T1 (Cholangiocarcinoma)45.3 µM[7]
StreptochlorinSNU478 (Cholangiocarcinoma)67.2 µM[7]
VincristineA549 (Lung Cancer)40 nM[8]
VincristineMCF-7 (Breast Cancer)5 nM[8]
VincristineSY5Y (Neuroblastoma)1.6 nM[8]
VincristineMCF-7 (VCR-resistant)10,574 nM[9]
VinblastineA2780 (Ovarian Cancer)3.92–5.39 nM[10]
VinblastineMCF-7 (Breast Cancer)1.72–3.13 nM[10]
VinblastineMCF-7 (Breast Cancer)0.68 nmol/l[11]

Experimental Protocols

A summary of the key experimental methodologies cited in the quantitative data tables is provided below.

Antifungal Activity Assessment: Mycelium Growth Rate Method

The antifungal activity of this compound and Streptochlorin derivatives was primarily evaluated using the mycelium growth rate method.[3][10][12] In this assay, a specified concentration of the test compound is incorporated into a suitable growth medium (e.g., Potato Dextrose Agar - PDA). A mycelial plug of the target fungus is then placed in the center of the treated plate. The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for a defined period. The diameter of the fungal colony is measured and compared to a control plate containing no compound. The percentage of growth inhibition is calculated, and from a series of concentrations, the EC50 value is determined.

Antiviral Activity Assessment against Tobacco Mosaic Virus (TMV)

The antiviral activity of this compound derivatives against TMV was assessed using in vivo assays on host plants (e.g., Nicotiana tabacum).[5] The general protocol involves the mechanical inoculation of TMV onto the leaves of the host plant. The test compounds are then applied to the leaves either before (protective activity) or after (curative activity) viral inoculation. After a period of incubation, the number and size of local lesions on the leaves are counted and compared to control plants treated with a blank solution. The inhibition rate is calculated based on the reduction in lesion formation.

Cytotoxicity and Anticancer Activity Assessment: MTT and CCK-8 Assays

The cytotoxic effects of the indole alkaloids on various cancer cell lines were determined using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assays.[7][9] These assays measure cell viability based on the metabolic activity of the cells. In brief, cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). After the incubation period, the MTT or CCK-8 reagent is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt into a colored formazan product. The absorbance of the formazan solution is then measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT). The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these indole alkaloids exert their biological effects is crucial for their development as therapeutic agents.

This compound: A Multi-Targeted Alkaloid

This compound has been identified as a monoamine oxidase (MAO) inhibitor.[13][14] MAOs are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting MAO, this compound can increase the levels of these neurotransmitters, which may contribute to its observed anticonvulsant and antitremorine activities.

In the context of its antifungal activity, recent studies suggest that this compound and its derivatives may have multiple modes of action. Molecular docking studies have indicated that these compounds may target essential fungal enzymes such as leucyl-tRNA synthetase and succinate dehydrogenase (SDH) .[1][15] Inhibition of leucyl-tRNA synthetase would disrupt protein synthesis, while inhibition of SDH would interfere with the mitochondrial electron transport chain and cellular respiration, leading to fungal cell death.

Pimprinine_Antifungal_Mechanism This compound This compound Leucyl_tRNA_Synthetase Leucyl-tRNA Synthetase This compound->Leucyl_tRNA_Synthetase Inhibits Succinate_Dehydrogenase Succinate Dehydrogenase This compound->Succinate_Dehydrogenase Inhibits Protein_Synthesis Protein Synthesis Leucyl_tRNA_Synthetase->Protein_Synthesis Disrupts Mitochondrial_Respiration Mitochondrial Respiration Succinate_Dehydrogenase->Mitochondrial_Respiration Disrupts Fungal_Cell_Death Fungal Cell Death Protein_Synthesis->Fungal_Cell_Death Leads to Mitochondrial_Respiration->Fungal_Cell_Death Leads to

This compound's Proposed Antifungal Mechanisms
Streptochlorin: Targeting Inflammatory Pathways

Streptochlorin has demonstrated significant anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway.[1] Specifically, it has been shown to inhibit the TRIF-dependent signaling pathway, which is a key cascade in the innate immune response to bacterial lipopolysaccharide (LPS). By inhibiting this pathway, Streptochlorin can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its potential as a therapeutic agent for inflammatory diseases.

Streptochlorin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates TRIF TRIF TLR4->TRIF Recruits IRF3 IRF3 Phosphorylation TRIF->IRF3 Activates Streptochlorin Streptochlorin Streptochlorin->TRIF Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) IRF3->Proinflammatory_Cytokines Induces Inflammation Inflammation Proinflammatory_Cytokines->Inflammation

Streptochlorin's Anti-inflammatory Pathway
Vincristine and Vinblastine: Classic Microtubule Inhibitors

Vincristine and Vinblastine are well-characterized anticancer agents that exert their cytotoxic effects by disrupting microtubule dynamics.[2][16][17] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. These Vinca alkaloids bind to β-tubulin and inhibit its polymerization into microtubules. This disruption of microtubule assembly leads to mitotic arrest at the metaphase, ultimately triggering apoptosis in rapidly dividing cancer cells. Although their primary mechanism is similar, subtle differences in their interactions with tubulin may account for their distinct clinical applications and toxicity profiles.

Vinca_Alkaloid_Mechanism cluster_0 Normal Cell Division cluster_1 Action of Vincristine/Vinblastine Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin_Dimers->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Leads to Vinca_Alkaloids Vincristine / Vinblastine Inhibition Vinca_Alkaloids->Inhibition Inhibition->Microtubules Disrupts Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Mechanism of Action of Vinca Alkaloids

Conclusion

This comparative guide highlights the diverse pharmacological profiles of this compound and other selected indole alkaloids. This compound and its derivatives show significant promise as antifungal and antiviral agents, with potential multi-target mechanisms of action that warrant further investigation. Streptochlorin presents a compelling case for development as an anti-inflammatory agent through its targeted inhibition of the TRIF-dependent signaling pathway. The well-established microtubule-inhibiting properties of Vincristine and Vinblastine continue to make them cornerstones of cancer chemotherapy, while also serving as important benchmarks for the development of new anticancer agents. The data and methodologies presented herein provide a valuable resource for researchers and drug development professionals, facilitating a more informed and targeted approach to harnessing the therapeutic potential of this remarkable class of natural products. Further research into the specific signaling pathways of this compound in human cells and continued exploration of its derivatives are crucial next steps in realizing its full clinical potential.

References

Pimprinine: A Promising New Frontier in the Defense Against Tobacco Mosaic Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A recent study has highlighted the potent antiviral activity of Pimprinine, a naturally derived alkaloid, and its synthetic derivatives against the Tobacco Mosaic Virus (TMV), a pathogen responsible for significant crop losses worldwide. This comparison guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance against existing antiviral agents, supported by available experimental data and detailed methodologies.

Comparative Antiviral Efficacy

Quantitative analysis reveals that specific this compound derivatives demonstrate superior or comparable efficacy to commercially available antiviral agents like Ningnanmycin and Ribavirin. The data underscores the potential of this compound-based compounds as next-generation antiviral solutions for plant protection.

CompoundConcentration (µg/mL)Curative Activity (%)Protective Activity (%)Inactivation Activity (%)EC50 (µg/mL)
This compound Derivative (5l) 50058.255.462.7Not Reported
This compound Derivative (9h) 50060.358.165.4Not Reported
This compound Derivative (10h) 50059.556.863.9Not Reported
Ningnanmycin 50051.253.856.2~208.4 (Curative)
Ribavirin 50042.645.854.5~138.3 (Protective)

Note: Data for this compound derivatives is sourced from a study where they exhibited higher activity than Ningnanmycin.[1] EC50 values for Ningnanmycin and Ribavirin are sourced from various studies and may vary depending on experimental conditions.

Unraveling the Mechanism of Action

While the precise mechanism of this compound's anti-TMV activity is still under investigation, preliminary studies on its derivatives in other viral contexts suggest that it may target the early stages of viral replication, including viral RNA replication and protein synthesis.[2]

In contrast, the mechanisms of established antiviral agents are better understood:

  • Ningnanmycin: This antibiotic directly binds to the TMV coat protein (CP), inhibiting its assembly and causing the disassembly of CP discs into monomers.[3][4] This interference with virion assembly is a key aspect of its antiviral action. Ningnanmycin also induces systemic resistance in plants by activating multiple defense signaling pathways.[5][6]

  • Ribavirin: This broad-spectrum antiviral agent is thought to inhibit the capping of viral RNAs, a crucial step for their stability and translation.[7] It also interferes with viral RNA synthesis by acting as a nucleoside analog, leading to mutations in the viral genome.[8][9]

Experimental Protocols

The validation of antiviral activity against TMV typically involves the following key experimental methods:

Half-Leaf (Local Lesion) Assay

This widely used method quantifies the inhibitory effect of a compound on viral infectivity.

Protocol:

  • Plant Preparation: Cultivate local lesion host plants (e.g., Nicotiana tabacum L. cv. Xanthi-nc) until they have 4-5 true leaves.

  • Virus Inoculation: Mechanically inoculate the upper leaves of the plants with a prepared TMV suspension (e.g., 6 x 10^-3 mg/mL) using a sterile brush or cotton swab.

  • Compound Application:

    • Curative Activity: Apply the test compound solution to the leaves after a set period of virus inoculation (e.g., 24 hours).

    • Protective Activity: Apply the test compound solution to the leaves before virus inoculation (e.g., 24 hours prior).

    • Inactivation Activity: Mix the test compound directly with the virus suspension before inoculation.

  • Control: Treat opposite halves of the same leaf or separate control plants with a solvent control (e.g., DMSO) and a positive control (e.g., Ningnanmycin).

  • Observation: After 3-4 days, count the number of local lesions (necrotic spots) that appear on the leaves.

  • Calculation: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(Number of lesions in control group - Number of lesions in treatment group) / Number of lesions in control group] x 100

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to quantify the amount of viral coat protein in plant tissues, providing a measure of viral accumulation.

Protocol:

  • Sample Preparation: Collect leaf samples from treated and control plants and grind them in an extraction buffer.

  • Coating: Coat the wells of a microtiter plate with the plant extract.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Primary Antibody: Add a primary antibody specific to the TMV coat protein.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

  • Substrate Addition: Add a substrate that reacts with the enzyme to produce a measurable color change.

  • Measurement: Measure the absorbance of the wells using a microplate reader. The absorbance is proportional to the amount of TMV coat protein present.

Visualizing the Pathways and Processes

To better understand the experimental workflow and the biological interactions, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Plant_Cultivation Plant Cultivation (Nicotiana tabacum) Inoculation TMV Inoculation Plant_Cultivation->Inoculation TMV_Propagation TMV Propagation TMV_Propagation->Inoculation Compound_Preparation Compound Preparation (this compound, Controls) Application Compound Application (Curative, Protective, Inactivation) Compound_Preparation->Application Inoculation->Application Lesion_Counting Local Lesion Counting Application->Lesion_Counting ELISA ELISA for Viral Load Application->ELISA Data_Analysis Data Analysis & Inhibition Rate Lesion_Counting->Data_Analysis ELISA->Data_Analysis

Caption: Experimental workflow for evaluating antiviral activity against TMV.

TMV_Signaling_Pathway cluster_infection TMV Infection cluster_replication Viral Replication & Spread cluster_defense Plant Defense Response cluster_intervention Antiviral Intervention TMV Tobacco Mosaic Virus Plant_Cell Plant Cell TMV->Plant_Cell Enters through wound Viral_RNA_Rep Viral RNA Replication Plant_Cell->Viral_RNA_Rep Viral_Protein_Syn Viral Protein Synthesis Plant_Cell->Viral_Protein_Syn PAMP_Recognition PAMP Recognition Plant_Cell->PAMP_Recognition Virion_Assembly Virion Assembly Viral_RNA_Rep->Virion_Assembly Viral_Protein_Syn->Virion_Assembly Cell_to_Cell Cell-to-Cell Movement (Plasmodesmata) Virion_Assembly->Cell_to_Cell JA_ET_Pathway JA/ET Signaling Pathway PAMP_Recognition->JA_ET_Pathway Defense_Genes Defense Gene Expression (e.g., PR proteins) JA_ET_Pathway->Defense_Genes SAR Systemic Acquired Resistance Defense_Genes->SAR This compound This compound This compound->Viral_RNA_Rep Inhibits (putative) This compound->Viral_Protein_Syn Inhibits (putative) Ningnanmycin Ningnanmycin Ningnanmycin->Virion_Assembly Inhibits Assembly Ribavirin Ribavirin Ribavirin->Viral_RNA_Rep Inhibits Replication

References

Statistical analysis of Pimprinine's bioactivity compared to controls

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive statistical analysis of the bioactivity of Pimprinine and its derivatives reveals significant potential in the development of novel antifungal and antiviral agents. This report provides a comparative guide for researchers, scientists, and drug development professionals, summarizing key experimental data and methodologies.

Antifungal Activity of this compound Derivatives

This compound and its synthetic derivatives have demonstrated potent antifungal properties against a range of phytopathogenic fungi. In comparative studies, several derivatives exhibited efficacy exceeding that of commercially available fungicides.

A key methodology for assessing antifungal activity is the mycelium growth rate method.[1][2][3] In this assay, fungal mycelia are inoculated on a solid medium, such as Potato Dextrose Agar (PDA), containing various concentrations of the test compound. The plates are then incubated, and the diameter of the fungal colony is measured over time to determine the growth inhibition rate. The half-maximal effective concentration (EC50), the concentration of a compound that inhibits 50% of the mycelial growth, is a standard metric for quantifying antifungal potency.

Below is a summary of the EC50 values for this compound derivatives compared to standard antifungal agents:

Compound/ControlTarget FungiEC50 (µg/mL)Reference
This compound Derivative 4aGibberella zeaeMore active than controls[4]
This compound Derivative 5aAlternaria Leaf SpotMore active than controls[4]
This compound Derivative 8cNot SpecifiedMore active than controls[4]
This compound Derivative 8dNot SpecifiedMore active than controls[4]
This compound Derivative 3oAlternaria solani6.2255[5]
This compound Derivative 3oRhizoctonia solani0.6969[5]
Azoxystrobin (Control)Gibberella zeaeLess active than derivatives[4]
Boscalid (Control)Alternaria solani13.0380[5]
Flutriafol (Control)Alternaria solani11.9057[5]

Antiviral Activity of this compound Derivatives

Derivatives of this compound have also shown promising antiviral activity, particularly against Enterovirus 71 (EV71). The antiviral efficacy is typically evaluated by measuring the inhibition of the virus-induced cytopathic effect (CPE) in cell cultures. The half-maximal effective concentration (EC50) and the 50% inhibitory concentration (IC50) are used to quantify the antiviral potency.

The following table summarizes the antiviral activity of this compound and its derivatives against EV71 compared to the antiviral drug Ribavirin:

Compound/ControlEC50 (µM)Selectivity Index (SI)Reference
This compound8916[6]
Pimprinethine3524[6]
WS-30581 A1623[6]
WS-30581 B1121[6]
Ribavirin (Control)10212[6]

Experimental Protocols

Antifungal Bioassay: Mycelium Growth Rate Method

This protocol outlines the general steps for determining the antifungal activity of this compound derivatives.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis This compound This compound Derivative Stock Solution Plates Prepare PDA plates with varying concentrations of this compound derivative This compound->Plates PDA Prepare Potato Dextrose Agar (PDA) PDA->Plates Fungi Cultivate Fungal Strains Inoculate Inoculate plates with fungal mycelial plugs Fungi->Inoculate Plates->Inoculate Incubate Incubate plates at optimal temperature Inoculate->Incubate Measure Measure colony diameter at set intervals Incubate->Measure Calculate Calculate percentage of growth inhibition Measure->Calculate EC50 Determine EC50 values Calculate->EC50

Antifungal bioassay workflow.
  • Preparation of Test Compounds: Stock solutions of this compound derivatives and control fungicides are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Preparation of Fungal Plates: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the agar is still molten, the test compounds are added to achieve the desired final concentrations. The agar is then poured into sterile Petri dishes.

  • Inoculation: A small plug (e.g., 5 mm diameter) of mycelium from the edge of an actively growing fungal colony is placed in the center of each PDA plate.

  • Incubation: The inoculated plates are incubated at a temperature optimal for the specific fungus (e.g., 28°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., 24, 48, and 72 hours).

  • Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.

  • EC50 Determination: The EC50 values are calculated by probit analysis of the concentration-response data.

Proposed Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

The antifungal activity of certain this compound derivatives is proposed to stem from the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein biosynthesis.[4] This inhibition disrupts the attachment of leucine to its corresponding tRNA, thereby halting protein synthesis and leading to fungal cell death.

Pimprinine_Signaling_Pathway cluster_protein_synthesis Protein Synthesis Pathway Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Leu_tRNA_Leu Leucyl-tRNA(Leu) LeuRS->Leu_tRNA_Leu Aminoacylation Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound Derivative This compound->LeuRS Inhibition

Proposed mechanism of this compound.

Further research is warranted to fully elucidate the specific molecular interactions between this compound derivatives and LeuRS and to explore the broader therapeutic applications of this promising class of compounds.

References

Peer-Reviewed Validation of Pimprinine's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic performance of Pimprinine and its derivatives with alternative compounds, supported by experimental data from peer-reviewed studies. The focus is on its validated antifungal and antiviral properties, primarily in the context of plant pathogens, which is where the bulk of current research lies.

Antifungal Potential of this compound and Its Derivatives

This compound and its synthetic derivatives have demonstrated significant antifungal activity against a range of phytopathogenic fungi. Comparative studies have benchmarked their performance against established commercial fungicides.

Comparative Efficacy Data

The following table summarizes the antifungal efficacy of this compound derivatives in comparison to commercial fungicides. Data is extracted from in vitro mycelial growth inhibition assays.

Compound/DerivativeTarget FungiConcentration (µg/mL)Inhibition Rate (%)ComparatorComparator Inhibition Rate (%)Reference
This compound Derivative 3o Alternaria solani5091.8Boscalid-[1]
Rhizoctonia solani5097.4Flutriafol-[1]
This compound Derivative 4a Gibberella zeae5099.9Azoxystrobin, BoscalidLess Active[2]
This compound Derivative 5a Alternaria Leaf Spot5099.9Azoxystrobin, BoscalidLess Active[2]
This compound Derivative 17 Pythium dissimile, Alternaria solani, Botryotinia fuckeliana, Gibberella zeaeNot SpecifiedEffective ControlNot Specified-[3]
This compound Derivative 19h Pythium dissimile, Alternaria solani, Botryotinia fuckeliana, Gibberella zeaeNot SpecifiedEffective ControlNot Specified-[3]

EC50 Values (µg/mL) of this compound Derivatives vs. Commercial Fungicides

Compound/DerivativeAlternaria solaniRhizoctonia solaniReference
This compound Derivative 3o 6.22550.6969[1]
Boscalid 13.0380-[1]
Flutriafol 11.9057-[1]
This compound Derivative 4a More Active than ComparatorsMore Active than Comparators[2]
This compound Derivative 5a More Active than ComparatorsMore Active than Comparators[2]
This compound Derivative 8c More Active than ComparatorsMore Active than Comparators[2]
This compound Derivative 8d More Active than ComparatorsMore Active than Comparators[2]
Experimental Protocol: Mycelium Growth Rate Method

This method is a standard in vitro assay to determine the efficacy of antifungal compounds.

  • Fungal Strains and Culture: The target phytopathogenic fungi (e.g., Alternaria solani, Rhizoctonia solani, Gibberella zeae) are cultured on Potato Dextrose Agar (PDA) plates.

  • Compound Preparation: this compound derivatives and comparator fungicides (e.g., Azoxystrobin, Boscalid) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are then diluted to the desired final concentrations (e.g., 50 µg/mL) in molten PDA medium.

  • Assay Plate Preparation: The PDA medium containing the test compounds is poured into sterile Petri dishes. Control plates contain PDA with the solvent only.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture is placed at the center of each assay plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a period of 2 to 7 days, depending on the growth rate of the fungus.

  • Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

  • EC50 Determination: To determine the half-maximal effective concentration (EC50), a range of concentrations of the test compounds are used. The inhibition data is then plotted against the logarithm of the concentration, and a dose-response curve is fitted to calculate the EC50 value.

Antiviral Potential of this compound and Its Derivatives

This compound and its derivatives have shown notable antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).

Comparative Efficacy Data

The following table summarizes the antiviral efficacy of this compound and its derivatives against TMV in comparison to commercial antiviral agents.

Compound/DerivativeVirusConcentration (µg/mL)Antiviral ActivityComparatorComparator Antiviral ActivityReference
This compound Derivatives (general) TMVNot SpecifiedHigher than RibavirinRibavirin-[4]
This compound Derivative 5l TMVNot SpecifiedSimilar or higher than NingnanmycinNingnanmycin-[4]
This compound Derivative 9h TMVNot SpecifiedSimilar or higher than NingnanmycinNingnanmycin-[4]
This compound Derivative 10h TMVNot SpecifiedSimilar or higher than NingnanmycinNingnanmycin-[4]
Pimprinethine EV71EC50: 35 µMMore potent than RibavirinRibavirinEC50: 102 µM[5]
WS-30581 A EV71EC50: 16 µMMore potent than RibavirinRibavirinEC50: 102 µM[5]
WS-30581 B EV71EC50: 11 µMMore potent than RibavirinRibavirinEC50: 102 µM[5]
Experimental Protocol: Half-Leaf Method for TMV

This in vivo assay evaluates the ability of a compound to inhibit the formation of local lesions caused by TMV on a susceptible host plant.

  • Plant Cultivation: Tobacco plants (Nicotiana tabacum L.) are grown in a controlled environment (e.g., greenhouse) until they reach a suitable size (e.g., 5-6 leaves).

  • Virus Inoculation: A purified TMV solution is prepared. The leaves of the tobacco plants are dusted with carborundum (an abrasive) to create micro-wounds that facilitate virus entry. The virus solution is then gently rubbed onto the entire surface of the leaves.

  • Compound Application:

    • Curative Assay: The test compound solution (containing this compound derivative or comparator) is applied to the left half of the inoculated leaves, while the right half is treated with a control solution (e.g., solvent only).

    • Protective Assay: The test compound is applied to the left half of the leaves before virus inoculation, and the right half is treated with the control solution.

  • Incubation: The plants are maintained in the controlled environment for 2-3 days to allow for the development of local lesions.

  • Data Collection and Analysis: The number of local lesions on both the treated and control halves of the leaves are counted. The inhibition rate is calculated as follows: Inhibition Rate (%) = [(Number of lesions on control half - Number of lesions on treated half) / Number of lesions on control half] * 100

Proposed Mechanisms of Action

The precise mechanisms of action for this compound and its derivatives are still under investigation, but several potential targets have been identified through molecular docking studies and enzymatic assays.

Antifungal Mechanism: Potential Inhibition of Succinate Dehydrogenase (SDH) and Leucyl-tRNA Synthetase

Some studies suggest that the antifungal activity of this compound derivatives may be due to the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[1] Other research points towards the inhibition of leucyl-tRNA synthetase, an essential enzyme for protein synthesis, as a potential mode of action for some derivatives.[2]

Antifungal_Mechanism cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm This compound This compound Derivative SDH Succinate Dehydrogenase (SDH) This compound->SDH Inhibition LeuRS Leucyl-tRNA Synthetase This compound->LeuRS Inhibition ETC Electron Transport Chain SDH->ETC ATP ATP Production SDH->ATP Disruption ETC->ATP TCA TCA Cycle TCA->SDH Protein_Synthesis Protein Synthesis LeuRS->Protein_Synthesis LeuRS->Protein_Synthesis Disruption

Caption: Proposed antifungal mechanisms of this compound derivatives.

Antiviral Mechanism: Potential Interference with Viral Replication

For enterovirus 71 (EV71), studies on this compound derivatives like pimprinethine suggest that they inhibit the early stages of viral replication, including viral RNA replication and protein synthesis.[5] In the case of TMV, some research suggests that related compounds may interfere with the assembly of the virus by binding to its coat protein.[6]

Antiviral_Mechanism cluster_host_cell Host Cell This compound This compound Derivative Viral_RNA_Replication Viral RNA Replication This compound->Viral_RNA_Replication Inhibition Viral_Protein_Synthesis Viral Protein Synthesis This compound->Viral_Protein_Synthesis Inhibition Virus_Assembly Virus Assembly This compound->Virus_Assembly Potential Interference Viral_Entry Viral Entry Viral_Entry->Viral_RNA_Replication Viral_RNA_Replication->Viral_Protein_Synthesis Viral_Protein_Synthesis->Virus_Assembly New_Virions New Virions Virus_Assembly->New_Virions

Caption: Proposed antiviral mechanisms of this compound derivatives.

Experimental Workflow for Mechanism of Action Studies

Succinate Dehydrogenase (SDH) Inhibition Assay
  • Enzyme Source: Isolate mitochondria from the target fungal species, which will serve as the source of SDH.

  • Assay Principle: The activity of SDH is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate.

  • Procedure:

    • A reaction mixture is prepared containing a buffer, succinate (the substrate), and the mitochondrial preparation.

    • The reaction is initiated by the addition of DCPIP.

    • The decrease in absorbance at 600 nm due to the reduction of DCPIP is monitored over time.

    • To test for inhibition, various concentrations of the this compound derivative are pre-incubated with the mitochondrial preparation before initiating the reaction.

  • Data Analysis: The rate of DCPIP reduction is calculated for each concentration of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
  • Enzyme Source: Recombinant leucyl-tRNA synthetase from the target fungal species is expressed and purified.

  • Assay Principle: The activity of LeuRS is measured by quantifying the amount of leucine that is attached to its cognate tRNA. This can be done using a radiolabeled amino acid.

  • Procedure:

    • A reaction mixture is prepared containing the purified LeuRS, tRNALeu, ATP, and radiolabeled leucine.

    • The reaction is allowed to proceed for a specific time at an optimal temperature.

    • The reaction is stopped, and the radiolabeled leucyl-tRNALeu is precipitated and collected on a filter.

    • The radioactivity on the filter is measured using a scintillation counter.

    • To test for inhibition, various concentrations of the this compound derivative are included in the reaction mixture.

  • Data Analysis: The amount of product formed is determined for each inhibitor concentration, and the IC50 value is calculated.

Experimental_Workflow cluster_antifungal Antifungal Activity Workflow cluster_antiviral Antiviral Activity Workflow (Half-Leaf Method) Fungal_Culture 1. Fungal Culture (e.g., on PDA) Inoculation 2. Inoculation of Assay Plates Fungal_Culture->Inoculation Treatment 3. Treatment with This compound/Comparators Inoculation->Treatment Incubation 4. Incubation Treatment->Incubation Measurement 5. Measurement of Mycelial Growth Incubation->Measurement Analysis 6. Data Analysis (Inhibition %, EC50) Measurement->Analysis Plant_Growth 1. Plant Growth (e.g., Tobacco) Virus_Inoculation 2. Virus Inoculation (TMV) Plant_Growth->Virus_Inoculation Compound_Application 3. Application of This compound/Comparators Virus_Inoculation->Compound_Application Incubation_Virus 4. Incubation Compound_Application->Incubation_Virus Lesion_Counting 5. Local Lesion Counting Incubation_Virus->Lesion_Counting Analysis_Virus 6. Data Analysis (Inhibition %) Lesion_Counting->Analysis_Virus

References

Safety Operating Guide

Proper Disposal of Pimprinine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Pimprinine, a bioactive indole alkaloid. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing environmental impact and maintaining laboratory safety.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If a substance-specific SDS is unavailable, general safety protocols for handling indole alkaloids and oxazole compounds should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a properly fitted respirator is necessary.

Handling:

  • All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust particles.

  • Avoid direct contact with skin, eyes, and clothing.

  • In case of a spill, follow established laboratory protocols for chemical spill cleanup.

This compound Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular solid waste.

Step-by-Step Disposal Plan:

  • Segregation: Keep this compound waste separate from other chemical waste streams unless explicitly instructed otherwise by your institution's Environmental Health and Safety (EHS) office.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed, and compatible waste container.

    • For solutions of this compound, use a labeled, leak-proof container. Ensure the container material is compatible with the solvent used.

  • Labeling: The waste container must be labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The approximate quantity of the waste.

    • The date of accumulation.

    • Any associated hazards (e.g., Flammable if in a solvent).

  • Storage: Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from incompatible materials.

  • Arranging for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest and pickup.

Quantitative Data Summary

The following table summarizes key data for this compound. The absence of specific toxicity data underscores the importance of handling this compound with care, assuming it may be hazardous.

PropertyValue
Chemical Formula C₁₂H₁₀N₂O
Molecular Weight 198.22 g/mol
Appearance White to brown powder
Solubility Soluble in DMSO (20 mg/mL), Ethanol, Methanol
Storage Temperature 2-8°C
German Water Hazard Class (WGK) 3 (severe hazard to water)
Storage Class 11 (Combustible Solids)

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

PimprinineDisposalWorkflow This compound Disposal Workflow start This compound Waste Generated consult_sds Consult this compound SDS start->consult_sds ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat consult_sds->ppe segregate Segregate Waste ppe->segregate containerize Containerize in a Labeled, Compatible Waste Container segregate->containerize label Label Container: - 'Hazardous Waste' - 'this compound' - Quantity & Date containerize->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: A flowchart outlining the necessary steps for the safe disposal of this compound waste in a laboratory setting.

Disclaimer: This document provides general guidance. Always consult the substance-specific Safety Data Sheet (SDS) and your institution's waste disposal policies before handling and disposing of any chemical.

Safeguarding Your Research: A Comprehensive Guide to Handling Pimprinine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Pimprinine. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

As a potent, biologically active alkaloid, this compound requires stringent handling procedures to minimize exposure risk. While a specific Occupational Exposure Limit (OEL) for this compound has not been established, its structural relationship to indole, which has an OEL of 1 mg/m³, necessitates a highly cautious approach.[1] It is recommended to handle this compound as a potent compound and implement engineering controls and personal protective equipment to minimize potential contact.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier in preventing exposure. The following table outlines the minimum required PPE for various tasks involving this compound.

TaskRequired Personal Protective Equipment
Pre-handling and Planning - Lab coat
Weighing and Aliquoting (Solid) - Disposable lab coat (preferably with knit cuffs)- Double-gloving (nitrile or neoprene)- Safety glasses with side shields or chemical splash goggles- Particulate respirator (e.g., N95, FFP2) or a powered air-purifying respirator (PAPR)
Dissolving and Solution Handling - Disposable lab coat- Chemical-resistant gloves (nitrile or neoprene)- Chemical splash goggles
Waste Disposal - Disposable lab coat- Chemical-resistant gloves (nitrile or neoprene)- Safety glasses with side shields or chemical splash goggles

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for the safe handling of this compound. The following diagram illustrates the key stages of the operational plan.

Operational Workflow for Handling this compound prep Preparation & Planning ppe Donning Appropriate PPE prep->ppe handling Weighing & Dissolving (in a contained environment) ppe->handling storage Secure Storage handling->storage disposal_prep Waste Segregation handling->disposal_prep storage->handling disposal Waste Disposal disposal_prep->disposal decon Decontamination of Workspace disposal->decon ppe_doff Doffing PPE decon->ppe_doff

Caption: Standard operational workflow for handling this compound.

Experimental Protocols

1. Weighing and Aliquoting Solid this compound:

  • Engineering Controls: All manipulations of solid this compound must be conducted within a certified chemical fume hood, a glove box, or a similar ventilated enclosure to contain any airborne particles.

  • Procedure:

    • Decontaminate the work surface within the enclosure.

    • Don the appropriate PPE as specified in the table above.

    • Use dedicated, clean weighing tools.

    • Carefully transfer the desired amount of this compound to a tared container.

    • Close the primary container immediately after dispensing.

    • Clean all tools and the work surface thoroughly after completion.

2. Dissolving this compound:

  • Solvents: this compound is soluble in ethanol, methanol, DMF, and DMSO.

  • Procedure:

    • Ensure all work is performed within a chemical fume hood.

    • Add the desired solvent to the container with the weighed this compound.

    • Gently agitate the mixture until the solid is fully dissolved. Avoid splashing.

    • Clearly label the resulting solution with the compound name, concentration, solvent, and date.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including contaminated gloves, wipes, and disposable lab coats, should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour this compound solutions down the drain.

  • Disposal Method: All this compound waste must be disposed of through a licensed chemical waste management company. Follow all local and institutional regulations for hazardous waste disposal.

Emergency Response Plan

In the event of accidental exposure or a spill, immediate and appropriate action is necessary.

Emergency Response for this compound Incidents cluster_exposure Personnel Exposure cluster_spill Spill Response spill Spill or Exposure Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor & EHS spill->notify skin Skin Contact spill->skin eye Eye Contact spill->eye inhalation Inhalation spill->inhalation ingestion Ingestion spill->ingestion contain Contain Spill spill->contain skin_action Remove contaminated clothing. Wash area with soap & water for 15 minutes. skin->skin_action eye_action Flush eyes with water for 15 minutes. eye->eye_action inhalation_action Move to fresh air. inhalation->inhalation_action ingestion_action Seek immediate medical attention. ingestion->ingestion_action clean Clean & Decontaminate contain->clean dispose Dispose of Waste clean->dispose medical Seek Medical Attention skin_action->medical eye_action->medical inhalation_action->medical ingestion_action->medical

Caption: Emergency response workflow for this compound spills or exposure.

Emergency Protocols
  • Skin Contact: Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area and alert others.

    • If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) department.

    • For small spills, and if you are trained to do so, wear appropriate PPE, cover the spill with an absorbent material, and carefully clean the area.

    • Collect all cleanup materials in a sealed container for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pimprinine
Reactant of Route 2
Reactant of Route 2
Pimprinine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.